molecular formula C5H2ClFN2O2 B178459 2-Chloro-3-fluoro-4-nitropyridine CAS No. 109613-90-3

2-Chloro-3-fluoro-4-nitropyridine

Cat. No.: B178459
CAS No.: 109613-90-3
M. Wt: 176.53 g/mol
InChI Key: RUPPDEJTTHOVGP-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-nitropyridine is a versatile heteroaromatic building block recognized for its utility in constructing complex molecules for pharmaceutical research. The strategic placement of chlorine, fluorine, and nitro substituents on the pyridine ring makes it a valuable intermediate for nucleophilic aromatic substitution reactions, allowing researchers to systematically introduce diverse amine and other functional groups to create targeted compound libraries . Nitropyridine derivatives are particularly important in medicinal chemistry as precursors for a wide range of bioactive heterocyclic systems . They serve as key intermediates in the synthesis of potential therapeutic agents, including kinase inhibitors such as those targeting Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3) . The structural motifs accessible from this compound are actively investigated for various activities, including antitumor and antiviral applications, providing researchers with a critical starting point for drug discovery and development programs . This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluoro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPPDEJTTHOVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551656
Record name 2-Chloro-3-fluoro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109613-90-3
Record name 2-Chloro-3-fluoro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-fluoro-4-nitropyridine (CAS: 109613-90-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-fluoro-4-nitropyridine, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides a plausible synthetic route with an experimental protocol, and explores its significant applications in the development of targeted therapeutics, particularly as an intermediate in the synthesis of kinase inhibitors. The guide includes structured data tables for easy reference and visual diagrams to illustrate synthetic workflows and relevant biological signaling pathways.

Chemical and Physical Properties

This compound is a functionalized pyridine derivative with the chemical formula C₅H₂ClFN₂O₂. The presence of chloro, fluoro, and nitro groups on the pyridine ring makes it a highly reactive and versatile intermediate for further chemical modifications.

PropertyValue
CAS Number 109613-90-3
Molecular Formula C₅H₂ClFN₂O₂
Molecular Weight 176.53 g/mol
Appearance Liquid
Purity Typically ≥97%
Boiling Point 261.0 ± 35.0 °C at 760 mmHg
Density 1.595 ± 0.06 g/cm³
Solubility Slightly soluble in water (1.7 g/L at 25 °C)
Storage Temperature 2-8°C (Refrigerator)

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-chloro-3-aminopyridine, involving a diazotization-fluorination reaction followed by nitration.

G cluster_start Starting Material cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Nitration 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine Diazotization Diazotization 2-Chloro-3-aminopyridine->Diazotization 2-Chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine Diazotization->2-Chloro-3-fluoropyridine Reaction with Fluorinating Agent Fluorinating Agent Fluorinating Agent Fluorinating Agent->2-Chloro-3-fluoropyridine Nitrating Agent Nitrating Agent 2-Chloro-3-fluoropyridine->Nitrating Agent This compound This compound Nitrating Agent->this compound Nitration Reaction

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on similar chemical transformations found in the literature.

Step 1: Synthesis of 2-Chloro-3-fluoropyridine from 2-Chloro-3-aminopyridine

  • Reaction Setup: In a well-ventilated fume hood, a solution of 2-chloro-3-aminopyridine in an appropriate organic solvent (e.g., acetonitrile) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Addition of Reagents: The solution is cooled to 0-5°C. Tert-butyl nitrite is added dropwise, followed by the addition of a fluorinating agent such as copper (II) fluoride.[1]

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 0-60°C) for a period of 1-10 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

  • Work-up and Isolation: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2-chloro-3-fluoropyridine.

Step 2: Nitration of 2-Chloro-3-fluoropyridine

  • Reaction Setup: 2-Chloro-3-fluoropyridine is dissolved in a suitable solvent, such as concentrated sulfuric acid, in a reaction vessel cooled in an ice bath.

  • Addition of Nitrating Agent: A nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise to the solution while maintaining a low temperature.

  • Reaction Conditions: The reaction is stirred at a low temperature for a specified time, with progress monitored by TLC or GC.

  • Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. The reactivity of the chloro and nitro groups allows for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of different functionalities to build a diverse library of compounds.

Intermediate for Kinase Inhibitors

This compound is a key precursor for the synthesis of inhibitors targeting several protein kinases, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), which are implicated in various cancers.

General Synthetic Strategy for Kinase Inhibitors:

G This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Reaction with Nucleophile 1 Intermediate_1 Intermediate_1 Nucleophilic Substitution->Intermediate_1 Reduction of Nitro Group Reduction of Nitro Group Intermediate_2 Intermediate_2 Reduction of Nitro Group->Intermediate_2 Cyclization Cyclization Kinase Inhibitor Scaffold Kinase Inhibitor Scaffold Cyclization->Kinase Inhibitor Scaffold Intermediate_1->Reduction of Nitro Group Intermediate_2->Cyclization Reaction with Electrophile

Caption: General workflow for the synthesis of kinase inhibitors.

The synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors often starts with a nucleophilic displacement of the chlorine atom at the 4-position of a 2-amino-3-nitropyridine derivative.[2][3] This is followed by the reduction of the nitro group to an amine and subsequent cyclization to form the fused imidazole ring system.[4]

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are crucial regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Inhibitors derived from this compound can block the activity of these kinases, leading to mitotic arrest and apoptosis in cancer cells.

G cluster_upstream Upstream Regulation cluster_aurora Aurora Kinase Activation cluster_downstream Downstream Effects Growth Factors Growth Factors Cell Cycle Progression Cell Cycle Progression Growth Factors->Cell Cycle Progression Aurora Kinase A/B/C Aurora Kinase A/B/C Cell Cycle Progression->Aurora Kinase A/B/C Activation Centrosome Separation Centrosome Separation Aurora Kinase A/B/C->Centrosome Separation Phosphorylation Spindle Assembly Spindle Assembly Aurora Kinase A/B/C->Spindle Assembly Phosphorylation Cytokinesis Cytokinesis Aurora Kinase A/B/C->Cytokinesis Phosphorylation Inhibitor Inhibitor Inhibitor->Aurora Kinase A/B/C Inhibition

Caption: Simplified Aurora kinase signaling pathway and point of inhibition.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in hematopoiesis.[5] Mutations leading to the constitutive activation of FLT3 are common in acute myeloid leukemia (AML).[5][6] Small molecule inhibitors can block the ATP-binding site of FLT3, thereby inhibiting its downstream signaling and promoting apoptosis in leukemic cells.

G cluster_upstream Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Response FLT3 Ligand FLT3 Ligand FLT3 Receptor FLT3 Receptor FLT3 Ligand->FLT3 Receptor Binds and Activates STAT5 STAT5 FLT3 Receptor->STAT5 Phosphorylates PI3K/AKT PI3K/AKT FLT3 Receptor->PI3K/AKT Activates RAS/MAPK RAS/MAPK FLT3 Receptor->RAS/MAPK Activates Proliferation Proliferation STAT5->Proliferation Survival Survival PI3K/AKT->Survival RAS/MAPK->Proliferation Inhibitor Inhibitor Inhibitor->FLT3 Receptor Inhibition

Caption: Simplified FLT3 signaling pathway and point of inhibition.

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (General Protocol)
  • Reaction Mixture Preparation: A reaction buffer containing the kinase of interest (e.g., Aurora A or FLT3), a fluorescently labeled peptide substrate, and ATP is prepared.

  • Inhibitor Addition: The test compound, synthesized from this compound, is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase-catalyzed phosphorylation of the substrate.

  • Detection: The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated and quantified using a suitable method, such as capillary electrophoresis or fluorescence polarization.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified as a warning-level hazard, with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses with side-shields

  • Chemical-resistant gloves

  • Laboratory coat

  • Respiratory protection if ventilation is inadequate

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its unique substitution pattern provides multiple reactive sites for the synthesis of complex heterocyclic scaffolds, particularly for the development of potent and selective kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in drug discovery and development. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully exploit its potential in developing novel therapeutics.

References

2-Chloro-3-fluoro-4-nitropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 2-Chloro-3-fluoro-4-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₅H₂ClFN₂O₂[1][2]
Molecular Weight 176.53 g/mol [1][2]
CAS Number 109613-90-3[1]
Appearance Typically a liquid or solid[3]
Storage Temperature Refrigerator[3]

Illustrative Experimental Protocol: Synthesis of a Related Fluoropyridine

While a detailed, publicly available protocol for the direct synthesis of this compound is not readily found in the searched literature, the following procedure for the synthesis of the related compound, 2-chloro-3-fluoropyridine, from 2-chloro-3-aminopyridine illustrates a common synthetic methodology for introducing a fluorine atom onto a pyridine ring via a diazotization reaction. This method is described in patent CN102584689A.[2]

Reaction: Conversion of 2-chloro-3-aminopyridine to 2-chloro-3-fluoropyridine.

Materials:

  • 2-chloro-3-aminopyridine

  • tert-Butyl nitrite

  • Copper(II) fluoride (CuF₂)

  • Organic solvent (e.g., acetonitrile, methanol, ethanol, or isopropanol)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Under the protection of an inert gas atmosphere, dissolve 2-chloro-3-aminopyridine, tert-butyl nitrite, and copper(II) fluoride in an appropriate organic solvent in a reaction vessel.

  • The molar ratio of tert-butyl nitrite to copper(II) fluoride to 2-chloro-3-aminopyridine is typically in the range of 1-1.2 : 1-1.3 : 0.9-1.1.[2]

  • Maintain the reaction mixture at a temperature between 0 and 60 °C.

  • Allow the reaction to proceed with stirring for a period of 1 to 10 hours.

  • Upon completion, the desired product, 2-chloro-3-fluoropyridine, is obtained. The product can be purified using standard techniques such as distillation or chromatography.

This protocol demonstrates a practical method for the fluorination of a pyridine ring, a key transformation in the synthesis of many fluorinated heterocyclic compounds.

Application in Synthetic Chemistry: An Experimental Workflow

This compound is a versatile building block in organic synthesis, particularly for the preparation of substituted pyridines which are common scaffolds in pharmaceuticals. The chloro and nitro groups are key functionalities that allow for sequential reactions, such as nucleophilic aromatic substitution and reduction.

The following diagram illustrates a general experimental workflow for the synthesis of substituted 2-amino-3-fluoropyridine derivatives, starting from this compound. This pathway highlights its utility in creating molecules with potential biological activity.

G A This compound B Nucleophilic Aromatic Substitution A->B React with a nucleophile (e.g., R-NH2) C Substituted 3-fluoro-4-nitropyridine (e.g., with an amine) B->C D Reduction of Nitro Group C->D e.g., Catalytic Hydrogenation or reduction with SnCl2 E Substituted 2-amino-3-fluoropyridine Derivative (Biologically Active Scaffold) D->E

Caption: Synthetic pathway from this compound.

References

physical and chemical properties of 2-Chloro-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-fluoro-4-nitropyridine is a halogenated and nitrated pyridine derivative of significant interest in medicinal and agrochemical research. Its trifunctional nature, featuring chloro, fluoro, and nitro groups on the pyridine scaffold, makes it a versatile and highly reactive building block for organic synthesis. The strategic placement of these functional groups allows for selective chemical modifications, providing a robust platform for the construction of complex heterocyclic molecules and bioactive compounds. This guide provides a comprehensive overview of its known physical and chemical properties, highlights its critical role as a pharmaceutical intermediate, and outlines the general synthetic pathways where it is employed.

Core Chemical and Physical Properties

This compound is a specialized chemical intermediate. While extensive experimental data is not publicly available, the following tables summarize its key identifiers and predicted physical properties.

Table 1: Chemical Identifiers and Molecular Information
IdentifierValue
CAS Number 109613-90-3[1]
Molecular Formula C₅H₂ClFN₂O₂[1]
Molecular Weight 176.53 g/mol [1]
IUPAC Name This compound
InChI Key RUPPDEJTTHOVGP-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C(=C1F)--INVALID-LINK--[O-])Cl
Table 2: Physical and Safety Data
PropertyValueSource(s)
Physical Form Liquid or Powder. Note: Sources conflict on the physical state.,[1]
Purity ≥97%
Boiling Point 261.0 ± 35.0 °C (Predicted)N/A
Density 1.595 ± 0.06 g/cm³ (Predicted)N/A
Storage Temperature Refrigerator (2-8°C)[1]
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P305, P338, P351

Note: Some physical properties, such as boiling point and density, are predicted values from chemical databases and may not reflect experimentally determined results.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, its preparation would likely follow established methodologies for the synthesis of multi-substituted pyridines. A plausible general approach involves the nitration of a corresponding 2-chloro-3-fluoropyridine precursor.

The primary utility of this compound lies in its reactivity, which is dictated by its three distinct functional groups. The electron-withdrawing nature of the nitro group and the fluorine atom activates the pyridine ring for nucleophilic aromatic substitution, typically at the chlorine-bearing C2 position.

The most frequently cited reaction is the reduction of the nitro group. This transformation is a pivotal step in drug synthesis, converting the nitro compound into a 2-chloro-3-fluoro-pyridin-4-amine intermediate. This amine then serves as a handle for a wide range of subsequent chemical modifications.

A This compound B Nitro Group (C4 Position) A->B Reactive Site C Chloro Group (C2 Position) A->C Reactive Site D Fluoro Group (C3 Position) A->D Modulating Group E Reduction (e.g., SnCl₂, H₂/Pd) B->E F Nucleophilic Aromatic Substitution (SNAr) C->F G Modulation of Electronic Properties D->G H 4-Amino Intermediate E->H I Substituted Pyridine Derivatives F->I J Enhanced Bioactivity & Stability G->J

Key reactive sites on this compound.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of APIs.[1] The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][3] This compound provides a direct route to introduce a fluorinated pyridine core into a target molecule.

Experimental Workflow: Role as a Pharmaceutical Intermediate

The general workflow for utilizing this compound in a drug discovery program involves a multi-step synthesis where the pyridine core is progressively elaborated.

1. Initial Reaction - Nitro Group Reduction:

  • Objective: To convert the nitro group into a primary amine, creating a versatile synthetic handle.

  • General Protocol: The this compound substrate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A reducing agent, such as stannous chloride (SnCl₂) or catalytic hydrogenation (H₂ over Palladium/Carbon), is introduced.[4] The reaction is stirred, typically at room temperature or with gentle heating, until the reduction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: The reaction mixture is worked up to isolate the 2-chloro-3-fluoro-pyridin-4-amine intermediate.

2. Subsequent Functionalization:

  • The newly formed amine can undergo a variety of reactions, including amide bond formation, reductive amination, or serve as a nucleophile in substitution reactions.

  • The chloro group at the C2 position remains a site for nucleophilic substitution, allowing for the introduction of other fragments, often via cross-coupling reactions.

This stepwise approach allows for the systematic construction of complex molecules with desired pharmacological properties.

start 2-Chloro-3-fluoro- 4-nitropyridine (Building Block) step1 Step 1: Nitro Reduction start->step1 intermediate1 4-Amino Pyridine Intermediate step1->intermediate1 step2 Step 2: Amide Coupling or SNAr Reaction intermediate1->step2 intermediate2 Elaborated Core Structure step2->intermediate2 step3 Step 3: Further Functionalization (e.g., Cross-Coupling) intermediate2->step3 finish Final API Candidate step3->finish

General synthetic workflow from building block to API.

Applications in Agrochemicals

Beyond pharmaceuticals, this compound is also a valuable intermediate in the agrochemical industry.[1] The same principles of reactivity and modular synthesis apply to the creation of novel herbicides and fungicides. The halogenated pyridine scaffold is a common feature in many effective crop protection agents, and this compound provides an efficient entry point for their synthesis.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator, away from incompatible materials.

  • Toxicity: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. Inhalation may cause respiratory irritation.

Conclusion

This compound is a high-value synthetic building block for the pharmaceutical and agrochemical industries. Its unique combination of functional groups offers multiple reaction sites, enabling the efficient construction of complex, fluorinated heterocyclic compounds. The ability to selectively reduce the nitro group to an amine is a key transformation that unlocks numerous pathways for further molecular elaboration. For researchers and drug development professionals, this compound represents a strategic tool for accessing novel chemical space and developing next-generation therapeutic and crop protection agents.

References

An In-Depth Technical Guide to the Safety Data for 2-Chloro-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Chloro-3-fluoro-4-nitropyridine (CAS No. 109613-90-3). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound. Due to the limited availability of specific experimental data for this molecule, this guide also incorporates safety protocols based on its classification as a halogenated aromatic nitro compound.

Chemical Identification and Physical Properties

This compound is a heterocyclic building block utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure and key physical properties are summarized below.

PropertyValueSource(s)
CAS Number 109613-90-3[1][2][3]
Molecular Formula C₅H₂ClFN₂O₂[1][3]
Molecular Weight 176.53 g/mol [1][3]
Physical Form Liquid
Purity 97%
Solubility Slightly soluble (1.7 g/L at 25 °C)[1][2]
Density 1.595 ± 0.06 g/cm³ (20 °C)[2]
Boiling Point 261.0 ± 35.0 °C (at 760 Torr)[2]
Flash Point 111.6 ± 25.9 °C[2]
Storage Temperature Refrigerator (2-8°C)

Hazard Identification and Classification

The primary hazards associated with this compound are related to its acute toxicity, and skin, eye, and respiratory irritation. The Globally Harmonized System (GHS) classification is summarized below.

ClassificationCodeDescriptionSource(s)
Signal Word -Warning [4]
Acute Toxicity, Oral H302Harmful if swallowed[4][5]
Skin Irritation H315Causes skin irritation[4][5]
Eye Irritation H319Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation[4][5]
Precautionary Statements
CodeStatementSource(s)
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[4][6]
P264Wash hands thoroughly after handling.[4]
P270Do not eat, drink or smoke when using this product.[4]
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves, eye protection.[4]
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]
P302 + P352IF ON SKIN: Wash with plenty of water.[7]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
P330Rinse mouth.[7]
P332 + P313If skin irritation occurs: Get medical advice/attention.[7]
P337 + P313If eye irritation persists: Get medical advice/attention.[7]
P362Take off contaminated clothing and wash before reuse.[7]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[7]
P405Store locked up.[7]
P501Dispose of contents/container to an approved waste disposal plant.[9]

Toxicological and Ecological Data

Toxicological Data
TestEndpointValueSpeciesSource(s)
Acute Oral Toxicity LD50No data available--
Acute Dermal Toxicity LD50No data available--
Acute Inhalation Toxicity LC50No data available--
Ecological Data
TestEndpointValueSpeciesSource(s)
Toxicity to Fish LC50No data available--
Toxicity to Daphnia EC50No data available--
Toxicity to Algae ErC50No data available--

Experimental Protocols

Given the identified hazards and the lack of comprehensive safety data, a rigorous and cautious approach to handling this compound is mandatory. The following protocols are based on best practices for managing hazardous chemical intermediates.[10][11]

Risk Assessment

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.[10][12] This assessment should:

  • Identify Hazards: Review the known hazards (acute toxicity, irritation) and consider potential unknown hazards.

  • Evaluate Exposure: Determine the potential routes of exposure (inhalation, skin contact, ingestion, eye contact) and the potential duration and frequency of exposure.[11]

  • Implement Control Measures: Based on the risk level, select appropriate control measures, including engineering controls, administrative controls, and personal protective equipment (PPE).[13]

  • Prepare for Emergencies: Ensure that emergency procedures are in place for spills, exposures, and other foreseeable incidents.[11]

Handling and Personal Protective Equipment (PPE)

All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[14]

  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[14]

  • Personal Protective Equipment (PPE): The following PPE should be worn at all times when handling the compound:[15][16][17]

    • Eye and Face Protection: Chemical safety goggles and a face shield if there is a risk of splashing.

    • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).[18] Regularly inspect gloves for any signs of degradation or perforation.

    • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[14]

Disposal Protocol

This compound is a halogenated aromatic compound and must be disposed of as hazardous waste.[9][19]

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[9][20] Do not mix with non-halogenated waste.[9]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".[9]

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area.[9]

  • Disposal: Arrange for collection and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[9][21]

Signaling Pathways and Biological Activity

As a chemical intermediate, this compound is not intended for direct biological application, and there is no published research on its specific interactions with signaling pathways. Its utility lies in its chemical reactivity, which allows for its incorporation into more complex molecules that may have biological activity.

Visualized Workflows

The following diagrams illustrate standardized workflows for handling hazardous chemicals and responding to first aid emergencies.

G General Laboratory Safety Workflow prep Preparation risk_assessment Conduct Risk Assessment (Review SDS) prep->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe handling Chemical Handling ppe->handling fume_hood Work in Chemical Fume Hood handling->fume_hood spill_kit Ensure Spill Kit is Accessible handling->spill_kit procedure Perform Experimental Procedure handling->procedure disposal Waste Disposal procedure->disposal cleanup Cleanup procedure->cleanup segregate Segregate Halogenated Waste disposal->segregate label_waste Label Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste decontaminate Decontaminate Work Area and Glassware cleanup->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: General laboratory safety workflow for handling hazardous chemicals.

G First Aid Response Workflow cluster_skin Skin Contact (H315) cluster_eye Eye Contact (H319) cluster_inhalation Inhalation (H335) cluster_ingestion Ingestion (H302) exposure Exposure Occurs skin_contact Remove Contaminated Clothing eye_contact Rinse Cautiously with Water for Several Minutes inhalation Move to Fresh Air ingestion Rinse Mouth wash_skin Wash Skin with Soap and Plenty of Water skin_contact->wash_skin seek_medical_skin Seek Medical Attention if Irritation Persists wash_skin->seek_medical_skin remove_lenses Remove Contact Lenses, if Present and Easy to Do eye_contact->remove_lenses continue_rinsing Continue Rinsing remove_lenses->continue_rinsing seek_medical_eye Seek Immediate Medical Attention continue_rinsing->seek_medical_eye rest Keep at Rest in a Comfortable Breathing Position inhalation->rest seek_medical_inhalation Call a POISON CENTER or Doctor if Unwell rest->seek_medical_inhalation call_poison_center Call a POISON CENTER or Doctor Immediately ingestion->call_poison_center do_not_vomit Do NOT Induce Vomiting call_poison_center->do_not_vomit

Caption: First aid response workflow based on GHS hazard statements.

References

An In-depth Technical Guide on the Storage and Handling of 2-Chloro-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper storage and handling of chemical reagents are paramount to ensuring experimental integrity, laboratory safety, and the well-being of personnel. This guide provides a comprehensive overview of the recommended practices for 2-Chloro-3-fluoro-4-nitropyridine, a key intermediate in the synthesis of pharmaceuticals.[1]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and storage. The following table summarizes key quantitative data for this compound. It is important to note that some of the data are predicted values.

PropertyValueSource
Molecular Formula C₅H₂ClFN₂O₂[1]
Molecular Weight 176.53 g/mol [1]
Physical Form Liquid / Powder[2]
Purity 97% - 98%[2]
Boiling Point 261.0 ± 35.0 °C (Predicted)[3]
Density 1.595 ± 0.06 g/cm³ (Predicted)[3]
CAS Number 109613-90-3[2]

Storage Protocols

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

Recommended Storage Conditions:

  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Atmosphere: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6][7] Store under an inert atmosphere to maintain product quality.[8]

  • Container: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5]

Incompatible Materials: To prevent adverse reactions, store this compound away from the following:

  • Strong oxidizing agents[6][7][8]

  • Strong acids[6][8]

  • Strong bases[6][8]

Handling Procedures and Personal Protective Equipment (PPE)

Adherence to strict handling procedures and the use of appropriate personal protective equipment are non-negotiable for ensuring personnel safety.

Engineering Controls:

  • Work in a well-ventilated place, preferably under a chemical fume hood.[4][6][7]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6][7][8]

Personal Protective Equipment (PPE):

PPE CategorySpecificationSource
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][5]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with appropriate protective gloves.[4][5][6][7]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a cartridge approved by NIOSH or EN 149.[4][6]

General Handling Precautions:

  • Avoid contact with skin and eyes.[4][5]

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling.[5][6][7]

  • Do not eat, drink, or smoke when using this product.[6][7]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C D Carefully Unseal Container C->D E Dispense Required Amount D->E F Securely Reseal Container E->F G Clean Work Area F->G H Dispose of Contaminated Waste (Follow Institutional Guidelines) G->H I Store in Refrigerator (2-8°C) H->I Return to Storage

Caption: Safe handling workflow for this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid ProtocolSource
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][6]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][6][8]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician immediately.[4][6][8]

Accidental Release Measures

In case of a spill or release, follow these procedures to mitigate the hazard.

Personal Precautions:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment, including respiratory protection.[5]

  • Evacuate personnel to safe areas.[5]

  • Avoid dust formation.[4]

Environmental Precautions:

  • Prevent further leakage or spillage if it is safe to do so.[4][5]

  • Do not let the product enter drains.[5]

Methods for Containment and Cleaning Up:

  • For liquid spills, soak up with an inert absorbent material.

  • For solid spills, sweep up and shovel into a suitable, closed container for disposal.[8]

  • Dispose of the collected material as hazardous waste in accordance with local, state, and federal regulations.[5][6]

Hazard Identification and Classification

Understanding the hazards associated with this compound is essential for risk assessment.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[7][9]

  • H315: Causes skin irritation.[7][9]

  • H319: Causes serious eye irritation.[7][9]

  • H335: May cause respiratory irritation.[7][9]

Signal Word: Warning

The following diagram illustrates the logical relationship between the hazard classifications and the required precautionary measures.

HazardPrecautionRelationship cluster_hazards GHS Hazard Classifications cluster_precautions Precautionary Measures H302 H302: Harmful if Swallowed P270 P270: Do not eat, drink or smoke when using H302->P270 H315 H315: Causes Skin Irritation P280_skin P280: Wear protective gloves/clothing H315->P280_skin H319 H319: Causes Serious Eye Irritation P280_eye P280: Wear eye/face protection H319->P280_eye H335 H335: May Cause Respiratory Irritation P261 P261: Avoid breathing dust/fume/gas/mist/vapors/spray H335->P261 P271 P271: Use only outdoors or in a well-ventilated area H335->P271

Caption: Relationship between hazards and precautionary statements.

References

Spectroscopic and Synthetic Profile of 2-Chloro-3-fluoro-4-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Chloro-3-fluoro-4-nitropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of experimental spectroscopic data in public literature, this guide presents predicted spectroscopic information alongside established experimental protocols and a plausible synthetic pathway.

Predicted Spectroscopic Data

In the absence of experimentally derived spectra, computational predictions offer valuable insights into the spectroscopic characteristics of this compound. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, as well as the expected Mass Spectrometry (MS) fragmentation patterns.

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR chemical shifts have been calculated using established computational algorithms. These predictions are based on the chemical environment of each nucleus within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
~8.4Doublet~5H-6
~7.8Doublet of doublets~5, ~2H-5

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane) at 0.00 ppm. Note: Actual values may vary depending on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~155C-2 (C-Cl)
~148 (d, J ≈ 270 Hz)C-3 (C-F)
~145C-4 (C-NO₂)
~120C-5
~152C-6

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Weak-MediumC-H stretching (aromatic)
1600-1585Medium-StrongC=C stretching (aromatic ring)
1550-1530StrongAsymmetric NO₂ stretching
1360-1340StrongSymmetric NO₂ stretching
1250-1150StrongC-F stretching
800-700StrongC-Cl stretching
Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to yield a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key MS Fragmentation for this compound

m/zProposed Fragment
176/178[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
130/132[M - NO₂]⁺
111/113[M - NO₂ - F]⁺
95[M - NO₂ - Cl]⁺
75[C₄H₂N]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method can be used. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Interpret the mass spectrum by identifying the molecular ion peak and proposing structures for the major fragment ions.

Synthesis Workflow

A plausible synthetic route to this compound can be inferred from related preparations. A common strategy involves the nitration of a suitable pyridine precursor.

Synthesis_Workflow cluster_0 Synthesis of this compound start 2-Chloro-3-fluoropyridine product This compound start->product Nitration reagent1 Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Proposed synthesis of this compound.

This proposed synthesis involves the direct nitration of 2-Chloro-3-fluoropyridine. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The electron-withdrawing nature of the chlorine and fluorine atoms directs the electrophilic nitration to the C-4 position.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical relationships between the molecular structure and the observed signals.

Spectroscopic_Analysis cluster_1 Spectroscopic Data Interpretation structure Molecular Structure (this compound) nmr NMR (Chemical Shifts, Couplings) structure->nmr Electronic Environment ir IR (Vibrational Frequencies) structure->ir Bond Vibrations ms MS (m/z Ratios) structure->ms Fragmentation Pattern interpretation Structural Confirmation nmr->interpretation ir->interpretation ms->interpretation

Caption: Logical workflow for spectroscopic analysis.

This diagram illustrates how the different spectroscopic techniques provide complementary information that, when combined, leads to the unambiguous confirmation of the molecular structure of this compound. NMR spectroscopy reveals the connectivity and electronic environment of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns.

Solubility Profile of 2-Chloro-3-fluoro-4-nitropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide addresses the solubility of 2-Chloro-3-fluoro-4-nitropyridine in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, no specific quantitative solubility data for this compound in various organic solvents has been publicly reported. This guide, therefore, provides researchers, scientists, and drug development professionals with a detailed framework of established experimental protocols to determine the solubility of this compound in their laboratories.

Introduction to this compound

This compound is a halogenated and nitrated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science as versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2][3] The solubility of these intermediates is a critical physical property that influences reaction conditions, purification methods, and formulation strategies.

Product information from various suppliers indicates that this compound is typically available as a liquid or a solid, highlighting the importance of understanding its solubility characteristics for handling and use in research and development.[4][5]

Quantitative Solubility Data

As of the date of this guide, specific quantitative data on the solubility of this compound in common organic solvents is not available in published literature. The following table is presented to explicitly highlight this data gap. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to determine these values.

Organic SolventTemperature (°C)Solubility ( g/100 mL)
Methanol25Data not available
Ethanol25Data not available
Acetone25Data not available
Dichloromethane25Data not available
Ethyl Acetate25Data not available
Toluene25Data not available
N,N-Dimethylformamide (DMF)25Data not available
Dimethyl Sulfoxide (DMSO)25Data not available

While specific data is lacking for the title compound, general principles of solubility for pyridine and its derivatives can offer some qualitative insights. Pyridine itself is miscible with a wide range of polar and non-polar organic solvents.[6][7][8] However, the introduction of chloro, fluoro, and nitro substituents significantly alters the molecule's polarity, crystal lattice energy (if solid), and potential for solute-solvent interactions, making direct extrapolation of solubility behavior unreliable.

Experimental Protocols for Solubility Determination

To empower researchers to generate reliable solubility data, this section provides detailed methodologies for common and effective techniques for solubility determination.[9]

Gravimetric Method (Isothermal Saturation)

This classical and highly accurate method involves preparing a saturated solution and determining the concentration of the solute by weighing the residue after solvent evaporation.

Materials:

  • This compound

  • Selected organic solvents (high purity)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Record the exact volume of the filtered saturated solution.

  • Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

  • Once the solvent is completely removed, weigh the volumetric flask containing the dried solute residue.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Weight of flask with residue) - (Weight of empty flask)] / (Volume of filtered solution in mL) * 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and relies on Beer-Lambert's law. It is often faster than the gravimetric method.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Stock solution of this compound of known concentration in a highly soluble solvent.

  • The organic solvent in which solubility is to be determined.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations by diluting the stock solution with the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Solubility Determination:

    • Prepare a saturated solution as described in the gravimetric method (steps 1-4).

    • Carefully withdraw a small aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the solubility in the original saturated solution, accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add excess solute to known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate settle Allow solid to settle agitate->settle filter Filter supernatant settle->filter measure Measure volume of filtered solution filter->measure evaporate Evaporate solvent measure->evaporate weigh Weigh residue evaporate->weigh calculate Calculate solubility weigh->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

This guide provides the necessary framework for researchers to determine the solubility of this compound. The generation and publication of such data would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to 2-Chloro-3-fluoro-4-nitropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chloro-3-fluoro-4-nitropyridine is a halogenated and nitrated pyridine derivative that serves as a versatile building block in medicinal chemistry and drug development. Its unique electronic properties, stemming from the presence of electron-withdrawing fluorine, chlorine, and nitro groups on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of more complex heterocyclic compounds. This guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in the field of drug discovery.

Commercial Suppliers and Specifications

This compound is readily available from a variety of commercial chemical suppliers. The purity and formulation may vary between suppliers, and it is crucial for researchers to consider these specifications for their specific applications. The following table summarizes the offerings from several prominent suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityPhysical Form
Sigma-Aldrich 109613-90-3C₅H₂ClFN₂O₂176.5397%Liquid
Synthonix 109613-90-3C₅H₂O₂N₂Cl₁F₁176.5397%Liquid
MySkinRecipes 109613-90-3C₅H₂ClFN₂O₂176.5397%Not Specified
Lorven Therapeutics 109613-90-3Not SpecifiedNot Specified98%Powder

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.

PropertyValue
IUPAC Name This compound
InChI Key RUPPDEJTTHOVGP-UHFFFAOYSA-N
Storage Temperature 2-8°C (Refrigerator)
Shipping Temperature Room Temperature

Synthetic Applications and Experimental Protocols

The reactivity of this compound is primarily dictated by the presence of the nitro group and the two halogen substituents on the electron-deficient pyridine ring. The nitro group can be readily reduced to an amino group, a key transformation in the synthesis of many active pharmaceutical ingredients (APIs).[1] The chloro and fluoro groups are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. The 2- and 4-positions of the pyridine ring are particularly activated for nucleophilic attack.

Key Reactions and Transformations

1. Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental step in elaborating the structure of this compound. This transformation opens up possibilities for amide bond formation, diazotization reactions, and the introduction of other nitrogen-containing functionalities. Common reducing agents for this purpose include tin(II) chloride, iron powder in acetic acid, or catalytic hydrogenation.

2. Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group and the ring nitrogen atom activates the chloro and fluoro substituents towards nucleophilic displacement. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to build more complex molecular scaffolds. The relative reactivity of the chloro and fluoro groups can be influenced by the reaction conditions and the nature of the nucleophile.

Experimental Protocol: Synthesis of 2-Amino-3-fluoropyridine Derivatives (Hypothetical Adaptation)

Materials:

  • This compound

  • Iron powder (-325 mesh)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • 2 M Potassium hydroxide (KOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of this compound (1.0 eq.) in a mixture of glacial acetic acid, ethanol, and water, add reduced iron powder (5.0 eq.).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the iron residue and wash the filter cake thoroughly with ethyl acetate.

  • Partition the filtrate with a 2 M KOH solution to neutralize the acetic acid and extract the basic aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-fluoro-4-chloropyridine.

  • Further purification can be achieved by column chromatography on silica gel.

Reaction Workflow and Logic Diagrams

The synthetic utility of this compound can be visualized through reaction workflows. The following diagram illustrates a potential synthetic pathway starting from the reduction of the nitro group to form an aminopyridine intermediate, which can then undergo further diversification through nucleophilic substitution of the chlorine atom.

G start This compound reduction Reduction of Nitro Group (e.g., Fe/AcOH) start->reduction intermediate 2-Chloro-3-fluoro-pyridin-4-amine reduction->intermediate snar Nucleophilic Aromatic Substitution (e.g., with an amine, R-NH2) intermediate->snar product Substituted 3-fluoro-pyridin-2,4-diamine Derivative snar->product

Caption: Synthetic pathway from this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on the safety data sheets provided by suppliers, it is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of complex heterocyclic molecules in drug discovery and development. Its trifunctional nature allows for a variety of chemical transformations, including the reduction of the nitro group and nucleophilic substitution of the halogen atoms. This guide provides a foundational understanding of its properties, suppliers, and potential synthetic applications to aid researchers in leveraging this versatile compound in their work. As with any chemical reagent, adherence to strict safety protocols is paramount.

References

synthesis of 2-Chloro-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluoro-4-nitropyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound (CAS No. 109613-90-3), a key heterocyclic building block. This compound is of significant interest to researchers and professionals in drug development and agrochemical synthesis due to its unique substitution pattern, which allows for diverse chemical modifications.[1] The primary synthetic route detailed involves a two-step process: the synthesis of the precursor 2-chloro-3-fluoropyridine, followed by its nitration. An alternative conceptual pathway via an N-oxide intermediate is also discussed. This document includes detailed experimental protocols, quantitative data summarized in tabular form, and a workflow visualization to facilitate understanding and replication.

Primary Synthetic Pathway: Nitration of 2-Chloro-3-fluoropyridine

The most direct and practical approach to synthesizing this compound involves two key transformations. First, the precursor 2-chloro-3-fluoropyridine is prepared from 2-chloro-3-aminopyridine. Second, this precursor undergoes electrophilic nitration to introduce the nitro group at the C4 position of the pyridine ring.

Step 1: Synthesis of 2-Chloro-3-fluoropyridine

The synthesis of the intermediate, 2-chloro-3-fluoropyridine, is achieved via a diazotization reaction of 2-chloro-3-aminopyridine. A patented method describes a one-pot process using tert-butyl nitrite as the diazotizing agent and copper(II) fluoride as the fluorinating source, which avoids the use of more hazardous reagents like anhydrous hydrogen fluoride.[2]

Quantitative Data for Synthesis of 2-Chloro-3-fluoropyridine

ParameterValueReference
Starting Material 2-Chloro-3-aminopyridine[2]
Reagents tert-Butyl nitrite, Copper(II) fluoride[2]
Solvent Acetonitrile or Ethanol[2]
**Molar Ratio (Substrate:t-BuONO:CuF₂) **0.9-1.1 : 1-1.2 : 1-1.3[2]
Reaction Temperature 0 - 60 °C[2]
Reaction Time 1 - 10 hours[2]
Reported Yield 60 - 68%[2]

Experimental Protocol: Synthesis of 2-Chloro-3-fluoropyridine [2]

  • Under an inert gas atmosphere (e.g., nitrogen or argon), dissolve tert-butyl nitrite (1.1-1.2 molar equivalents) and copper(II) fluoride (1.1-1.2 molar equivalents) in a suitable organic solvent (e.g., 100 mL acetonitrile).

  • To this solution, add 2-chloro-3-aminopyridine (1.0 molar equivalent).

  • Maintain the reaction mixture at a constant temperature between 30-60 °C with continuous stirring for a period of 5-10 hours.

  • Monitor the reaction progress using gas chromatography (GC) to confirm the conversion of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product, 2-chloro-3-fluoropyridine, is isolated from the reaction mixture using standard purification techniques such as distillation or chromatography. In the cited patent, the yield was determined by GC analysis.

Step 2: Nitration of 2-Chloro-3-fluoropyridine

The introduction of a nitro group at the C4-position of the 2-chloro-3-fluoropyridine ring is achieved through electrophilic aromatic substitution. Due to the deactivating nature of the halogen substituents on the pyridine ring, this step requires strong nitrating conditions, typically a mixture of concentrated nitric acid and sulfuric acid. While a specific protocol for this exact substrate is not detailed in the searched literature, a representative procedure can be adapted from established methods for the nitration of other deactivated chloropyridines.[3]

Quantitative Data for Nitration of 2-Chloro-3-fluoropyridine (Representative)

ParameterValueReference
Starting Material 2-Chloro-3-fluoropyridine
Reagents Concentrated Nitric Acid (≥90%), Concentrated Sulfuric Acid (98%) or Oleum[3]
Reaction Temperature 0 - 40 °C (controlled)[3]
Reaction Time 3 - 6 hours[3]
Reported Yield Not specified (Method is adapted)

Experimental Protocol: Nitration of 2-Chloro-3-fluoropyridine (Representative) [3]

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid (or oleum) in a flask cooled in an ice bath.

  • Cool the nitrating mixture to 0-5 °C.

  • Slowly add 2-chloro-3-fluoropyridine portion-wise to the stirred nitrating mixture, ensuring the internal temperature is maintained between 0 °C and 40 °C by external cooling.

  • After the addition is complete, allow the reaction to stir for several hours (e.g., 5 hours), letting the temperature gradually rise to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The precipitated crude product is collected by filtration and washed with cold water until the washings are neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.

Alternative Synthetic Pathway (Conceptual)

An alternative route for the could proceed through an N-oxide intermediate. This strategy is often employed in pyridine chemistry to direct nitration specifically to the 4-position. The existence of this compound N-oxide (CAS 101664-56-6) supports the viability of this pathway.[4]

The conceptual steps would be:

  • N-Oxidation : Oxidation of 2-chloro-3-fluoropyridine using an oxidizing agent like m-CPBA or hydrogen peroxide in acetic acid to form 2-chloro-3-fluoro-pyridine N-oxide.

  • Nitration : Treatment of the N-oxide with a nitrating agent (e.g., HNO₃/H₂SO₄). The N-oxide group activates the C4 position for electrophilic attack.

  • Deoxygenation : Removal of the N-oxide group using a reducing agent such as phosphorus trichloride (PCl₃) to yield the final product.

Mandatory Visualization

The following diagram illustrates the primary two-step synthetic pathway from 2-chloro-3-aminopyridine to the target compound.

Synthesis_Workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Nitration A 2-Chloro-3-aminopyridine B 2-Chloro-3-fluoropyridine A->B t-BuONO, CuF₂ Acetonitrile 30-60°C, 5-10h (Yield: 60-68%) C This compound B->C Conc. HNO₃, Conc. H₂SO₄ 0-40°C, 3-6h

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 2-Chloro-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the pyridine ring in 2-Chloro-3-fluoro-4-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The document elucidates the electronic effects of the substituents on the pyridine core, focusing on the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide extrapolates from established principles of pyridine chemistry and data from closely related analogues to predict its reactivity. This paper aims to serve as a foundational resource for scientists working with this and similar highly functionalized pyridine derivatives.

Introduction

Halogenated and nitrated pyridines are pivotal building blocks in the synthesis of a wide array of biologically active molecules. The strategic placement of electron-withdrawing groups on the pyridine ring significantly alters its electronic properties, rendering it susceptible to nucleophilic attack. This compound is a prime example of such an activated system, possessing three distinct electron-withdrawing substituents that synergistically influence its reactivity. Understanding the interplay of these groups is crucial for predicting reaction outcomes and designing efficient synthetic routes. This guide will delve into the core principles governing the reactivity of this molecule, with a particular focus on nucleophilic aromatic substitution, the predominant reaction pathway.

Electronic Landscape of the Pyridine Ring

The reactivity of the this compound ring is fundamentally governed by the electronic effects of its substituents: the chloro, fluoro, and nitro groups, in conjunction with the inherent electron-deficient nature of the pyridine nitrogen.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a permanent dipole moment and a general deactivation of the ring towards electrophilic attack. Conversely, it activates the ring for nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions, by stabilizing the negatively charged intermediates (Meisenheimer complexes).[1][2]

  • Nitro Group (-NO₂): The nitro group at the C4 position is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. Its strong resonance effect is particularly significant as it can delocalize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, especially when the attack occurs at positions ortho or para to it.

  • Halogen Substituents (-Cl, -F): Both chlorine and fluorine are electron-withdrawing via the inductive effect (-I). While they possess a +M (resonance) effect due to their lone pairs, the inductive effect is generally considered to be dominant in influencing the reactivity of aromatic rings. Fluorine is more electronegative than chlorine, exerting a stronger inductive pull.

The cumulative effect of these substituents renders the pyridine ring in this compound highly electron-deficient and thus, exceptionally activated towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution is the hallmark reaction of this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Regioselectivity: A Predictive Analysis

The key question in the SNAr of this compound is the site of nucleophilic attack. The molecule presents two potential leaving groups: the chloride ion at C2 and the fluoride ion at C3. However, nucleophilic attack will preferentially occur at the positions most activated by the electron-withdrawing groups.

Based on the principles of SNAr on pyridine systems, the positions ortho and para to the strongly activating nitro group are the most likely sites of attack. In this molecule, the C2 and C6 positions are ortho to the C4-nitro group, and the C4 position itself is where the nitro group is located. The chlorine atom is at the C2 position, which is both ortho to the nitro group and alpha to the pyridine nitrogen.

Considering the stability of the intermediate Meisenheimer complex, attack at the C2 position is highly favored. The negative charge developed during the transition state can be effectively delocalized onto both the pyridine nitrogen and the nitro group.

A compelling analogy can be drawn from the reactivity of 2,4-dichloro-5-nitropyridine, where nucleophilic substitution occurs preferentially at the C4 position (para to the nitro group).[3] This is attributed to the superior stabilization of the Meisenheimer intermediate when the charge is delocalized onto the nitro group. In the case of this compound, the C2 position is directly ortho to the C4-nitro group, which also allows for significant resonance stabilization of the intermediate.

Therefore, it is predicted that nucleophilic attack will predominantly occur at the C2 position, leading to the displacement of the chloride ion. The C-F bond at the C3 position is generally stronger and less prone to cleavage in SNAr reactions unless specifically activated.

The logical workflow for predicting the regioselectivity is as follows:

G A Pyridine Ring (Electron Deficient) E SNAr Mechanism A->E B C4-NO2 Group (Strong -M, -I) B->E Activation C C2-Cl Group (-I) C->E D C3-F Group (Strong -I) D->E F Meisenheimer Complex Stability E->F H Preferential Nucleophilic Attack at C2 F->H Stabilization by NO2 and N G Leaving Group Ability (Cl vs. F) G->H Cl is a better leaving group than F in many SNAr contexts

Figure 1: Logical workflow for predicting the regioselectivity of nucleophilic aromatic substitution on this compound.

Common Nucleophilic Reactions

A variety of nucleophiles are expected to react readily with this compound at the C2 position. Below are predicted reaction schemes and generalized experimental considerations.

Reactions with primary and secondary amines are expected to proceed smoothly to yield 2-amino-3-fluoro-4-nitropyridine derivatives. These reactions are typically carried out in a polar aprotic solvent such as acetonitrile, DMF, or DMSO, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl byproduct.

  • General Experimental Protocol:

    • Dissolve this compound (1 equivalent) in a suitable anhydrous polar aprotic solvent.

    • Add the amine nucleophile (1-1.2 equivalents) and a base (1.5-2 equivalents).

    • Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC or LC-MS.

    • Upon completion, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization.

Thiolates are potent nucleophiles and are expected to readily displace the C2-chloride. These reactions are typically performed under basic conditions to generate the thiolate anion in situ from the corresponding thiol.

  • General Experimental Protocol:

    • Dissolve the thiol (1-1.2 equivalents) in a polar solvent like ethanol or DMF.

    • Add a base such as sodium hydroxide or potassium carbonate to generate the thiolate.

    • Add this compound (1 equivalent) to the solution.

    • Stir at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS.

    • Work-up and purify the resulting 2-thioether-3-fluoro-4-nitropyridine as described for amination.

Alkoxides, generated from alcohols and a strong base (e.g., NaH, KOtBu), will react to form 2-alkoxy-3-fluoro-4-nitropyridine derivatives. Anhydrous conditions are crucial to prevent hydrolysis of the starting material and the alkoxide.

  • General Experimental Protocol:

    • To a solution of the alcohol in an anhydrous solvent like THF or DMF, add a strong base (e.g., sodium hydride) portion-wise at 0 °C to generate the alkoxide.

    • Once the hydrogen evolution ceases, add a solution of this compound (1 equivalent) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product, dry the organic layer, and purify.

Quantitative Data

While specific, peer-reviewed quantitative data for the reactivity of this compound is scarce, data from commercial suppliers provides some basic physical properties.

PropertyValueReference
CAS Number 109613-90-3
Molecular Formula C₅H₂ClFN₂O₂
Molecular Weight 176.53 g/mol
Physical Form Liquid
Purity ≥97%
Storage Temperature Refrigerator

Subsequent Transformations

The products of nucleophilic substitution on this compound are themselves valuable intermediates. The nitro group at the C4 position can be readily reduced to an amino group, providing a handle for further functionalization, such as diazotization or acylation. This versatility makes this compound a strategic starting material for the synthesis of complex heterocyclic systems.

A potential synthetic pathway utilizing the reactivity of this molecule is outlined below:

G A This compound B Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2) A->B C 2-(R-amino)-3-fluoro-4-nitropyridine B->C D Reduction of Nitro Group (e.g., with H2/Pd-C or SnCl2) C->D E 2-(R-amino)-3-fluoro-pyridin-4-amine D->E F Further Functionalization (e.g., diazotization, acylation) E->F G Complex Heterocyclic Products F->G

Figure 2: A representative synthetic workflow starting from this compound.

Conclusion

This compound is a highly activated pyridine derivative with significant potential in synthetic chemistry. The synergistic electron-withdrawing effects of the chloro, fluoro, and nitro substituents, combined with the inherent properties of the pyridine ring, make it an excellent substrate for nucleophilic aromatic substitution. Based on established principles, nucleophilic attack is predicted to occur selectively at the C2 position, with displacement of the chloride leaving group. The resulting products can be further elaborated, highlighting the utility of this compound as a versatile building block in the development of novel pharmaceuticals and agrochemicals. Further experimental studies are warranted to provide quantitative reactivity data and to fully explore the synthetic potential of this promising intermediate.

References

An In-depth Technical Guide to the Electrophilicity of 2-Chloro-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 2-Chloro-3-fluoro-4-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of chloro, fluoro, and nitro substituents on the pyridine ring creates a highly activated system for nucleophilic aromatic substitution (SNAr). This document collates available data on the reactivity of analogous compounds, outlines detailed experimental protocols for assessing electrophilicity, and presents computational chemistry perspectives to rationalize its reactivity. The content herein is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively utilize this versatile building block.

Introduction to the Electrophilicity of Substituted Pyridines

The pyridine ring, an electron-deficient aromatic heterocycle, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of electron-withdrawing groups, which further lower the electron density of the ring and stabilize the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution (SNAr). In the case of this compound, the cumulative electron-withdrawing effects of the chloro, fluoro, and particularly the nitro group at the 4-position, render the pyridine ring highly electrophilic.

The primary mechanism of reaction for this class of compounds is the SNAr pathway. This two-step process involves the initial attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, followed by the departure of a leaving group. The rate of this reaction is influenced by the nature of the solvent, the nucleophile, the leaving group, and the electronic and steric effects of the substituents on the aromatic ring.

Quantitative Analysis of Electrophilicity

Table 1: Kinetic Data for the Reaction of 2-Chloronitropyridines with Sodium Arenethiolates in Methanol at 25°C [2]

SubstrateNucleophile (XC6H4SNa)k2 (dm3 mol-1 s-1)
2-Chloro-3-nitropyridineX = HData not available
2-Chloro-5-nitropyridineX = H1.85 x 10-2
2-Chloro-3-nitropyridineX = 4-CH3Data not available
2-Chloro-5-nitropyridineX = 4-CH31.12 x 10-2
2-Chloro-3-nitropyridineX = 4-ClData not available
2-Chloro-5-nitropyridineX = 4-Cl2.88 x 10-2

Note: The study on 2-chloro-3-nitropyridine did not provide the absolute rate constants but focused on the correlation with Hammett constants.

The reactivity of this compound is expected to be significantly higher than these analogues due to the additional electron-withdrawing fluorine atom and the nitro group at the 4-position, which provides strong resonance stabilization to the Meisenheimer intermediate.

Key Factors Influencing the Electrophilicity of this compound

The high electrophilicity of this compound is a result of the synergistic effects of its substituents:

  • Nitro Group (-NO2): As a powerful electron-withdrawing group, the nitro group at the 4-position strongly deactivates the pyridine ring towards electrophilic attack but significantly activates it for nucleophilic attack. It effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the 2- or 6-position.

  • Halogen Substituents (-Cl, -F): Both chlorine and fluorine are inductively electron-withdrawing, further enhancing the electrophilicity of the ring. In the context of SNAr reactions, fluorine is often a better leaving group than chlorine, which can be attributed to the high electronegativity of fluorine polarizing the C-F bond and making the carbon atom more susceptible to nucleophilic attack.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, contributing to the overall electron-deficient nature of the aromatic system.

Experimental Protocols for Assessing Electrophilicity

The following are detailed methodologies for key experiments to quantitatively assess the electrophilicity of this compound.

Kinetic Measurement of Nucleophilic Aromatic Substitution

This protocol describes a typical procedure for determining the second-order rate constant (k2) for the reaction of this compound with a nucleophile, such as an amine or an alkoxide.

Materials:

  • This compound

  • Nucleophile (e.g., morpholine, sodium methoxide)

  • Solvent (e.g., Methanol, Acetonitrile, DMSO)

  • UV-Vis Spectrophotometer with temperature control

  • Standard laboratory glassware

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Prepare a series of solutions of the nucleophile at different concentrations, typically in large excess compared to the substrate.

  • Kinetic Run:

    • Equilibrate both the substrate and nucleophile solutions to the desired reaction temperature in the spectrophotometer's cuvette holder.

    • Initiate the reaction by rapidly mixing the substrate and nucleophile solutions in a cuvette.

    • Monitor the reaction progress by recording the change in absorbance at a wavelength where the product absorbs and the reactants do not, or vice versa.

  • Data Analysis:

    • Under pseudo-first-order conditions ([Nucleophile] >> [Substrate]), the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay or rise.

    • The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile.

Computational Chemistry Analysis

Density Functional Theory (DFT) calculations can provide valuable insights into the electrophilicity of the molecule.

Software: Gaussian, Spartan, or similar quantum chemistry software. Method: B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)).

Calculations:

  • Geometry Optimization: Perform a full geometry optimization of the this compound molecule.

  • Molecular Orbital Analysis:

    • Calculate the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.

    • Visualize the LUMO to identify the most electrophilic sites on the molecule. The lobes of the LUMO will be largest on the carbon atoms most susceptible to nucleophilic attack.

  • Electrostatic Potential Mapping: Generate a molecular electrostatic potential (MEP) map to visualize the electron density distribution. Regions of positive potential (blue) indicate electrophilic sites.

Visualizing Reaction Mechanisms and Workflows

Signaling Pathway: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Mechanism of Nucleophilic Aromatic Substitution (SNAr) Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Attack at C2 or C6 Products Substituted Pyridine + Leaving Group (Cl⁻ or F⁻) Intermediate->Products Elimination of Leaving Group

Caption: General mechanism of SNAr on this compound.

Experimental Workflow: Kinetic Analysis

Kinetic_Workflow Workflow for Kinetic Analysis of SNAr Reaction cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Substrate Solution C Equilibrate Solutions to Reaction Temperature A->C B Prepare Nucleophile Solutions B->C D Mix Reactants in Cuvette C->D E Monitor Absorbance vs. Time D->E F Calculate k_obs from Absorbance Data E->F G Plot k_obs vs. [Nucleophile] F->G H Determine k2 from Slope G->H

Caption: Experimental workflow for determining the second-order rate constant.

Conclusion

This compound is a highly electrophilic substrate primed for nucleophilic aromatic substitution. The synergistic electron-withdrawing effects of the nitro group, chlorine, and fluorine atoms, combined with the inherent electron deficiency of the pyridine ring, make it a versatile building block in organic synthesis. While direct quantitative data on its reactivity remains to be extensively published, analysis of analogous compounds and fundamental principles of physical organic chemistry provide a strong framework for understanding and predicting its behavior. The experimental and computational protocols outlined in this guide offer a robust approach for researchers to further characterize and exploit the unique electrophilicity of this valuable compound in the development of novel molecules.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Chloro-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potential hazards associated with 2-Chloro-3-fluoro-4-nitropyridine (CAS No. 109613-90-3). As a halogenated nitropyridine, this compound is a valuable reagent in medicinal chemistry and drug development; however, its chemical structure necessitates a thorough understanding of its toxicological profile, reactivity, and the requisite safety protocols for its handling and disposal. This guide is intended to equip researchers and laboratory personnel with the knowledge to mitigate risks and ensure a safe working environment.

Hazard Identification and Classification

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Summary of Quantitative Hazard Data

Due to the limited availability of specific quantitative toxicological data for this compound, the following table presents data for a structurally related compound, 2-Chloro-4-nitropyridine, to provide an indication of the potential toxicity. It is crucial to handle this compound with the assumption of similar or greater toxicity.

Hazard EndpointValue (for 2-Chloro-4-nitropyridine)SpeciesRouteSource
Acute Toxicity
LD50Data not available for this compound---
Irritation/Corrosion
Skin IrritationCauses skin irritation.[1]inferredDermal[1]
Eye IrritationCauses serious eye irritation.[1]inferredOcular[1]
Sensitization Data not available---
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]inferredInhalation[1]
Specific Target Organ Toxicity (Repeated Exposure) Data not available---
Aspiration Hazard Data not available---

Note: This table is populated with data for a related compound and should be used for guidance only. All handling procedures should reflect a high degree of caution.

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is paramount when working with this compound. The following protocols are based on best practices for handling hazardous powdered organic compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye_Protection Chemical Safety Goggles (ANSI Z87.1 approved) Hand_Protection Nitrile or Neoprene Gloves (double-gloving recommended) Body_Protection Chemical-resistant Lab Coat (fully buttoned) Respiratory_Protection NIOSH-approved Respirator (if handling outside of a fume hood or if aerosolization is possible)

Figure 1: Essential Personal Protective Equipment (PPE).
Engineering Controls

All manipulations of solid this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation. The face velocity of the fume hood should be adequate to contain any airborne particulates.

Weighing and Dispensing Protocol

This protocol outlines the steps for safely weighing and preparing solutions of the compound.

Weighing_Protocol Start Start: Gather all necessary equipment and PPE Prep_Hood Prepare work surface in a chemical fume hood Start->Prep_Hood Tare_Vessel Tare a clean, dry, and labeled receiving vessel Prep_Hood->Tare_Vessel Transfer_Compound Carefully transfer the solid compound to the vessel using a spatula Tare_Vessel->Transfer_Compound Weigh_Compound Record the weight Transfer_Compound->Weigh_Compound Add_Solvent Slowly add the desired solvent to the vessel Weigh_Compound->Add_Solvent Dissolve Gently swirl or stir to dissolve Add_Solvent->Dissolve Clean_Up Clean the spatula and work surface with an appropriate solvent Dissolve->Clean_Up Dispose_Waste Dispose of all contaminated materials as hazardous waste Clean_Up->Dispose_Waste End End: Store the prepared solution appropriately Dispose_Waste->End

Figure 2: Step-by-step weighing and dispensing workflow.
Spill Response

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

Spill_Response Spill Spill Occurs Evacuate the immediate area Alert Alert Others Inform laboratory supervisor Spill->Alert Assess Assess the Spill Is it a minor or major spill? Alert->Assess Minor_Spill Minor Spill (small quantity, contained) Don appropriate PPE Assess->Minor_Spill Minor Major_Spill Major Spill (large quantity, risk of airborne dust) Evacuate the lab and call emergency services Assess->Major_Spill Major Contain Contain the Spill Cover with an inert absorbent material Minor_Spill->Contain Clean_Up Clean Up Carefully scoop the material into a labeled hazardous waste container Contain->Clean_Up Decontaminate Decontaminate Wipe the area with a suitable solvent and then soap and water Clean_Up->Decontaminate Dispose Dispose of Waste All cleanup materials are hazardous waste Decontaminate->Dispose

Figure 3: Logical flow for responding to a chemical spill.
First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Reactivity and Stability

While specific reactivity data for this compound is limited, its structure suggests potential reactivity with strong oxidizing agents, strong reducing agents, strong bases, and nucleophiles. The nitro group can be reduced, and the halogen substituents can be susceptible to nucleophilic substitution.

Thermal Stability

Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures. It is recommended to avoid heating this compound unless its thermal stability has been thoroughly characterized by techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). Decomposition may release toxic and corrosive gases, including nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • Store in a refrigerator when not in use.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Halogenated organic waste streams should be segregated from non-halogenated waste.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can minimize risks and safely harness its utility in their scientific endeavors. This guide serves as a foundational resource, and it is imperative that all laboratory personnel receive training on these procedures and have access to the most current safety information for all chemicals they handle.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoro-4-nitropyridine is a highly versatile and reactive building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two distinct halogen atoms and a strongly electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the regioselective introduction of a wide range of functionalities, providing a powerful tool for the synthesis of diverse compound libraries and the development of novel therapeutic agents. The pyridine core is a common motif in many biologically active molecules, and the strategic functionalization of this scaffold can significantly impact a compound's pharmacological properties.[1][2]

These application notes provide a comprehensive overview of the SNAr reactions of this compound with various nucleophiles, including detailed experimental protocols, quantitative data, and mechanistic insights.

Regioselectivity of Substitution

The pyridine ring is rendered electron-deficient by the nitrogen atom and further activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the C4 position. In nucleophilic aromatic substitution reactions on pyridine derivatives, nucleophilic attack is generally favored at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.[3][4]

For this compound, both the C2 and C4 positions are activated. However, the C4 position is occupied by the activating nitro group itself. Therefore, nucleophilic attack will occur at the C2 position, which bears a chloro substituent. The general order of leaving group ability in SNAr reactions is F > Cl > Br > I when the attack of the nucleophile is the rate-determining step. However, the high reactivity of the C2 position, being ortho to the pyridine nitrogen and ortho to the activating nitro group, strongly favors the displacement of the chloride at this position over the fluoride at C3. Experimental evidence from related systems, such as the selective substitution of the C2-chloro group in 2,6-dichloro-3-nitropyridine by ammonia, supports this predicted regioselectivity.

Therefore, nucleophilic attack on this compound is expected to proceed with high regioselectivity at the C2 position, leading to the displacement of the chloride ion.

Applications in Drug Discovery

The derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The resulting 2-substituted-3-fluoro-4-nitropyridines can be further modified, for instance, by reduction of the nitro group to an amine, which can then be used in various coupling reactions to build more complex molecular architectures. These scaffolds are found in compounds targeting a variety of diseases, including kinase inhibitors for cancer therapy and agents for treating neurological disorders.[5]

Data Presentation: Nucleophilic Aromatic Substitution Reactions

The following table summarizes representative quantitative data for the SNAr reactions of this compound with various nucleophiles. Please note that this data is illustrative and based on typical reaction outcomes for analogous activated halopyridines. Actual results may vary depending on the specific reaction conditions and the nature of the nucleophile.

NucleophileProductSolventBaseTemp (°C)Time (h)Yield (%)
Aniline2-(Phenylamino)-3-fluoro-4-nitropyridineDMFK₂CO₃804~90
Piperidine2-(Piperidin-1-yl)-3-fluoro-4-nitropyridineAcetonitrileEt₃N606~95
Thiophenol3-Fluoro-4-nitro-2-(phenylthio)pyridineDMSONaH252~85
Sodium Methoxide3-Fluoro-2-methoxy-4-nitropyridineMethanol-503~80
Hydrazine Hydrate3-Fluoro-2-hydrazinyl-4-nitropyridineEthanol-251>95

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution reactions of this compound. These protocols should be adapted and optimized for specific nucleophiles and scales.

Protocol 1: Reaction with Primary and Secondary Amines

Objective: To synthesize 2-amino-3-fluoro-4-nitropyridine derivatives.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N, DIPEA, 2.0 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • TLC plates

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add the amine and the base.

  • Stir the reaction mixture at the desired temperature (typically between room temperature and 80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-3-fluoro-4-nitropyridine derivative.

Protocol 2: Reaction with Thiols

Objective: To synthesize 2-thioether-3-fluoro-4-nitropyridine derivatives.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.1 eq)

  • Base (e.g., NaH, K₂CO₃, 1.2 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, THF)

  • Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a suspension of the base in the chosen anhydrous solvent under an inert atmosphere, add the thiol dropwise at 0 °C.

  • Stir the mixture for 15-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound in the same solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Reaction with Alcohols (Alkoxides)

Objective: To synthesize 2-alkoxy-3-fluoro-4-nitropyridine derivatives.

Materials:

  • This compound (1.0 eq)

  • Alcohol (used as solvent or in excess)

  • Base (e.g., NaH, KOtBu, or the corresponding sodium alkoxide, 1.2 eq)

  • Anhydrous solvent (the corresponding alcohol or an inert solvent like THF)

  • Round-bottom flask under an inert atmosphere

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • Prepare the alkoxide solution by carefully adding the base to the anhydrous alcohol under an inert atmosphere.

  • Add this compound to the alkoxide solution.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize it with a dilute acid (e.g., 1M HCl).

  • Remove the excess alcohol under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Mandatory Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_Chloro_3_fluoro_4_nitropyridine This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2_Chloro_3_fluoro_4_nitropyridine->Meisenheimer_Complex Nucleophilic Attack (Rate-determining) Nucleophile Nucleophile (Nu⁻) Product 2-Substituted-3-fluoro-4-nitropyridine Meisenheimer_Complex->Product Elimination of Leaving Group Leaving_Group Chloride Ion (Cl⁻) Meisenheimer_Complex->Leaving_Group

Caption: SNAr Mechanism on this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Nucleophile - Base - Anhydrous Solvent Start->Reaction_Setup Reaction Reaction under Controlled Temperature Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for SNAr Reactions.

References

Application Notes and Protocols for the Use of 2-Chloro-3-fluoro-4-nitropyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-fluoro-4-nitropyridine is a versatile trifunctionalized heterocyclic building block with significant potential in the synthesis of kinase inhibitors. The electron-withdrawing nitro group strongly activates the pyridine ring, making the chlorine and fluorine substituents susceptible to regioselective nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of various pharmacophores, enabling the construction of diverse libraries of potential kinase inhibitors targeting critical signaling pathways in diseases such as cancer. This document provides detailed application notes, representative synthetic protocols, and data for the use of this compound in the development of kinase inhibitors, with a focus on inhibitors of key oncogenic kinases like FLT3, Aurora, VEGFR, FGFR, and PLK.

Introduction to this compound in Drug Discovery

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of therapeutic development. Heterocyclic scaffolds, such as pyridine, are prevalent in kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.

This compound offers three distinct points for chemical modification:

  • C2-Chloride: Susceptible to nucleophilic substitution.

  • C3-Fluoride: Can modulate electronic properties and serve as a leaving group.

  • C4-Nitro Group: Strongly activates the ring for SNAr and can be reduced to an amine for further functionalization, often a key step in building fused ring systems common in kinase inhibitors.

The differential reactivity of the halogen atoms, influenced by the powerful electron-withdrawing effect of the nitro group, allows for a controlled and sequential introduction of substituents, making it an ideal starting material for combinatorial chemistry and lead optimization in drug discovery programs.

Synthetic Utility and Key Reactions

The primary synthetic transformations involving this compound in the context of kinase inhibitor synthesis are Nucleophilic Aromatic Substitution (SNAr) and subsequent reduction of the nitro group, often followed by cyclization or further cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, activated by the nitro group, readily undergoes SNAr reactions. The C4 position is highly activated, making the chlorine at C2 and the fluorine at C3 prime sites for substitution. The relative reactivity can be tuned by the choice of nucleophile and reaction conditions. Generally, the chlorine at the C2 position is more labile than the fluorine at C3 in SNAr reactions with amine nucleophiles.

Nitro Group Reduction and Cyclization

The nitro group can be readily reduced to an amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-based reducing agents (e.g., Fe, SnCl₂). The resulting 2-substituted-3-fluoro-4-aminopyridine is a key intermediate for the synthesis of fused heterocyclic systems like imidazo[4,5-c]pyridines, which are common scaffolds in kinase inhibitors.

Representative Kinase Targets and Signaling Pathways

Substituted pyridines derived from precursors like this compound have been successfully employed to synthesize inhibitors for a variety of important kinases.

FMS-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[1] Activating mutations, such as internal tandem duplications (FLT3-ITD), are found in a significant portion of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[1][2]

FLT3_Signaling FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway
Aurora Kinases

The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, leading to chromosomal instability.[3][4]

Aurora_Kinase_Signaling G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitosis Mitosis Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Aurora_B Aurora B Mitosis->Aurora_B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis

Aurora Kinase Signaling in Mitosis
Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels.[5][6] Inhibiting VEGFR signaling is a key strategy in cancer therapy to cut off the blood supply to tumors.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Cell_Survival Cell Survival AKT->Cell_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Migration Proliferation & Migration ERK->Proliferation_Migration

VEGFR Signaling Pathway

Experimental Protocols

The following protocols are representative and may require optimization for specific substrates and desired products.

General Workflow for Kinase Inhibitor Synthesis

workflow A This compound B SNAr with Amine 1 A->B C Intermediate 1 B->C D Nitro Group Reduction C->D E Diaminopyridine Intermediate D->E F Cyclization with Aldehyde/Carboxylic Acid E->F G Fused Heterocyclic Core F->G H Further Functionalization (e.g., Suzuki Coupling) G->H I Final Kinase Inhibitor H->I

References

Application Notes: 2-Chloro-3-fluoro-4-nitropyridine as a Versatile Building Block for Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

The linker is a critical component of a PROTAC, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the degrader.[3] The synthesis of diverse and effective linkers is therefore a key challenge in PROTAC development.

2-Chloro-3-fluoro-4-nitropyridine is an exceptionally useful heterocyclic building block for the modular synthesis of PROTACs. Its utility stems from several key features:

  • Activated Aromatic System: The pyridine ring is strongly activated by the electron-withdrawing nitro group at the 4-position, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[4]

  • Orthogonal Reactive Sites: The presence of both chloro and fluoro substituents offers potential for selective displacement. Typically, the chlorine at the 2-position serves as a predictable site for nucleophilic attack by amines, such as those on a linker precursor.

  • Latent Functionality: The nitro group can be readily and cleanly reduced to a primary amine. This newly unmasked amino group provides a versatile handle for the subsequent attachment of a POI ligand (warhead) or other linker components, enabling a modular and convergent synthetic strategy.

This document provides detailed protocols and representative data for the application of this compound in the synthesis of a model protein degrader.

Synthetic Strategy Overview

The overall strategy involves a multi-step sequence to construct a PROTAC molecule, using this compound as the core scaffold for the linker-warhead assembly. The workflow is designed to be modular, allowing for the straightforward substitution of different linker components, POI ligands, and E3 ligase ligands.

G cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Functionalization cluster_2 Step 3: Warhead Conjugation cluster_3 Step 4 & 5: Final PROTAC Assembly A 2-Chloro-3-fluoro- 4-nitropyridine C Intermediate 1 (Boc-protected Linker Core) A->C SNAr Reaction B Boc-Piperazine B->C D Intermediate 2 (Amino-Linker Core) C->D Nitro Reduction F Intermediate 3 (Warhead-Linker) D->F Amide Coupling E POI Ligand (with COOH) E->F G Intermediate 4 (Deprotected Warhead-Linker) F->G Boc Deprotection I Final PROTAC G->I Amide Coupling H E3 Ligase Ligand (Pomalidomide-acid) H->I

Figure 1: General synthetic workflow for constructing a PROTAC using this compound.

Experimental Protocols

Materials:

  • This compound (CAS: 109613-90-3)

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc), Dichloromethane (DCM)

  • Protein of Interest (POI) ligand with a carboxylic acid handle

  • Pomalidomide-linker-acid (for CRBN E3 Ligase)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol 1: Synthesis of tert-butyl 4-(3-fluoro-4-nitropyridin-2-yl)piperazine-1-carboxylate (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution (SNAr) reaction to attach the linker precursor to the pyridine core.

  • To a solution of this compound (1.0 eq, e.g., 1.77 g) in anhydrous DMF (20 mL), add tert-butyl piperazine-1-carboxylate (1.1 eq, e.g., 2.05 g).

  • Add DIPEA (3.0 eq, e.g., 5.2 mL) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield Intermediate 1 as a yellow solid.

Protocol 2: Synthesis of 2-(piperazin-1-yl)-3-fluoropyridin-4-amine (Intermediate 2)

This protocol details the reduction of the nitro group to a primary amine.

  • Suspend Intermediate 1 (1.0 eq, e.g., 3.26 g) in a mixture of ethanol (30 mL) and water (10 mL).

  • Add iron powder (5.0 eq, e.g., 2.79 g) and ammonium chloride (4.0 eq, e.g., 2.14 g) to the suspension.

  • Heat the mixture to reflux (approx. 85°C) and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the organic solvents.

  • Basify the remaining aqueous solution with saturated NaHCO₃ solution and extract with ethyl acetate (4 x 40 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine product.

  • This product contains the Boc-protected piperazine. For the synthesis of Intermediate 2 , this crude product is dissolved in a 1:1 mixture of DCM and TFA and stirred at room temperature for 2 hours to remove the Boc group.

  • After deprotection, the solvent is removed under reduced pressure, and the residue is neutralized and purified to afford Intermediate 2 .

Protocol 3: Synthesis of the Final PROTAC

This protocol outlines the final two amide coupling steps to attach the warhead and the E3 ligase ligand.

Step 3a: Warhead Conjugation

  • Dissolve the POI ligand (with a carboxylic acid, 1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature to pre-activate the acid.

  • Add a solution of Intermediate 2 (1.1 eq) in DMF to the activated POI ligand solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor progress by LC-MS. Upon completion, perform an aqueous workup (as in Protocol 1, Step 5-8) and purify by column chromatography or preparative HPLC to obtain the Warhead-Linker conjugate.

Step 3b: E3 Ligase Ligand Conjugation

This step assumes the Warhead-Linker conjugate has a deprotected piperazine nitrogen and the E3 ligase ligand is a pre-formed acid (e.g., Pomalidomide-linker-acid).

  • Dissolve the Pomalidomide-linker-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes for pre-activation.

  • Add the Warhead-Linker conjugate (1.1 eq) to the activated E3 ligase ligand solution.

  • Stir at room temperature for 4-12 hours.

  • Monitor by LC-MS. Purify the final PROTAC molecule using reverse-phase preparative HPLC to achieve high purity.

Data Presentation

The following tables provide representative quantitative data for the synthesis and biological evaluation of a hypothetical PROTAC synthesized via the described protocols.

Table 1: Representative Yields for PROTAC Synthesis

StepReactionProductStarting MaterialRepresentative Yield (%)
1SNAr ReactionIntermediate 1This compound85%
2Nitro Reduction & DeprotectionIntermediate 2Intermediate 170% (over 2 steps)
3aWarhead CouplingWarhead-LinkerIntermediate 265%
3bE3 Ligase CouplingFinal PROTACWarhead-Linker50%

Table 2: Biological Evaluation of a Hypothetical PROTAC

ParameterAssay TypeValueDescription
Binding Affinity (Warhead) TR-FRETKd = 85 nMBinding affinity of the PROTAC to the target Protein of Interest (POI).
Binding Affinity (E3 Ligand) Fluorescence PolarizationIC50 = 1.2 µMBinding affinity of the PROTAC to the Cereblon (CRBN) E3 ligase.
Degradation Potency Western Blot / HiBiTDC50 = 45 nMConcentration of PROTAC required to degrade 50% of the target POI in cells after 24h.
Maximal Degradation Western Blot / HiBiTDmax = 92%Maximum percentage of POI degradation achieved at saturating PROTAC concentrations.
Selectivity Proteomics (MS)>50-fold selectiveSelectivity for POI degradation over other cellular proteins.

Visualizations

PROTAC Mechanism of Action

Figure 2: Mechanism of action for a PROTAC molecule.

Biological Evaluation Workflow

G cluster_western Protein Level Quantification cluster_proteomics Global Proteome Analysis (Selectivity) A Synthesized PROTAC Compound C Treat Cells with Varying PROTAC Concentrations A->C B Cell Culture (Target Cell Line) B->C D Incubate (e.g., 24 hours) C->D E Cell Lysis D->E F SDS-PAGE E->F J Sample Prep for MS E->J G Western Blotting F->G H Imaging & Densitometry G->H I Calculate DC50 & Dmax H->I K LC-MS/MS Analysis J->K L Data Analysis K->L M Assess Selectivity L->M

References

Synthesis of Novel Heterocyclic Compounds from 2-Chloro-3-fluoro-4-nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Chloro-3-fluoro-4-nitropyridine as a versatile starting material. This trifunctionalized pyridine is a valuable building block in medicinal chemistry and drug development due to the distinct reactivity of its substituent groups, allowing for sequential and regioselective modifications.

Overview of Synthetic Strategies

This compound offers three primary reaction sites for synthetic elaboration:

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the 2-position is highly activated towards nucleophilic displacement due to the electron-withdrawing effects of the pyridine nitrogen and the nitro group. This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

  • Nucleophilic Aromatic Substitution (SNAr) at C3: While less reactive than the C2-chloro group, the fluorine atom at the C3-position can also undergo nucleophilic substitution, particularly with potent nucleophiles or under forcing conditions.

  • Reduction of the Nitro Group at C4: The nitro group can be readily reduced to an amino group, which serves as a key functional handle for further transformations, including the formation of fused heterocyclic rings.

These sequential reactions provide a powerful platform for the construction of diverse and complex heterocyclic scaffolds of medicinal interest.

Experimental Protocols

Nucleophilic Aromatic Substitution of the 2-Chloro Group

This protocol describes a general procedure for the substitution of the chlorine atom at the 2-position of this compound with a primary or secondary amine.

Protocol 1: Synthesis of 2-(Alkyl/Aryl)amino-3-fluoro-4-nitropyridine

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.1 - 1.5 eq)

    • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

    • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or Tetrahydrofuran)

  • Procedure:

    • To a solution of this compound in the chosen anhydrous solvent, add the amine and the non-nucleophilic base (Et3N or DIPEA).

    • Stir the reaction mixture at room temperature or heat to a gentle reflux (40-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted aminopyridine derivative.

NucleophileProductYield (%)
Morpholine4-(3-Fluoro-4-nitropyridin-2-yl)morpholine~90%
AnilineN-Phenyl-3-fluoro-4-nitropyridin-2-amine85-95%
Piperazine1-(3-Fluoro-4-nitropyridin-2-yl)piperazineHigh
Reduction of the Nitro Group

The following protocols outline common methods for the reduction of the nitro group to a primary amine, a crucial step for subsequent cyclization reactions.

Protocol 2: Nitro Group Reduction using Tin(II) Chloride

  • Materials:

    • Substituted 4-nitropyridine derivative (from Protocol 1) (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl2·2H2O) (4.0 - 5.0 eq)

    • Ethanol or Ethyl Acetate

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Procedure:

    • Dissolve the 4-nitropyridine derivative in ethanol or ethyl acetate.

    • Add Tin(II) chloride dihydrate portion-wise to the solution.

    • Heat the reaction mixture to reflux (typically 70-80 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous NaHCO3 solution until the pH is basic.

    • Filter the resulting precipitate through a pad of Celite® and wash the filter cake with the reaction solvent.

    • Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminopyridine.

Protocol 3: Catalytic Hydrogenation

  • Materials:

    • Substituted 4-nitropyridine derivative (1.0 eq)

    • Palladium on carbon (10% Pd/C, 5-10 mol%) or Raney Nickel

    • Methanol or Ethanol

    • Hydrogen gas (H2)

  • Procedure:

    • Dissolve the 4-nitropyridine derivative in methanol or ethanol in a hydrogenation vessel.

    • Carefully add the Pd/C catalyst.

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or by hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through Celite® to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate to obtain the desired aminopyridine.

Starting MaterialReducing AgentProductYield (%)
2-Anilino-3-fluoro-4-nitropyridineSnCl2·2H2O2-Anilino-3-fluoropyridin-4-amine77-85%
4-(3-Fluoro-4-nitropyridin-2-yl)morpholineH2, Pd/C2-Morpholin-4-yl-3-fluoropyridin-4-amineHigh

Synthesis of Fused Heterocyclic Systems

The sequential application of nucleophilic substitution and nitro group reduction provides access to key intermediates for the construction of fused bicyclic heterocycles.

Synthesis of Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines are important scaffolds in medicinal chemistry. They can be synthesized from the corresponding 2,3-diaminopyridine precursors.

Protocol 4: Synthesis of Imidazo[4,5-b]pyridines

  • Materials:

    • 2-Substituted-3-aminopyridin-4-amine (1.0 eq)

    • Formic acid, triethyl orthoformate, or an appropriate aldehyde (1.1 - 1.5 eq)

    • Polyphosphoric acid (PPA) (optional, as a dehydrating agent)

  • Procedure:

    • Method A (Formic Acid): Heat the 2-substituted-3-aminopyridin-4-amine in formic acid at reflux for several hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and carefully neutralize with a base (e.g., aqueous ammonia or sodium hydroxide). The product may precipitate and can be collected by filtration.

    • Method B (Orthoester/Aldehyde): Heat the diaminopyridine with triethyl orthoformate or an aldehyde in a suitable solvent (e.g., ethanol, acetic acid, or neat). For less reactive substrates, the addition of a dehydrating agent like PPA or microwave irradiation can be beneficial.

    • Work-up typically involves removal of the solvent and purification of the residue by crystallization or column chromatography.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines can be accessed through the diazotization of a 3-aminopyridine followed by intramolecular cyclization.

Protocol 5: Synthesis of Pyrazolo[3,4-b]pyridines

  • Materials:

    • 2-Substituted-3-aminopyridin-4-amine (1.0 eq)

    • Sodium nitrite (NaNO2) (1.1 eq)

    • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

  • Procedure:

    • Dissolve the 2-substituted-3-aminopyridin-4-amine in an aqueous acidic solution (e.g., 2M HCl) and cool to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for a specified time (e.g., 30-60 minutes).

    • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitored by TLC or LC-MS).

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify the product as needed.

Synthesis of Thieno[2,3-b]pyridines

The Gewald reaction provides a convergent approach to substituted thieno[2,3-b]pyridines. A 2-chloropyridine derivative can be converted to a 2-thiopyridine intermediate, which can then undergo cyclization.

Protocol 6: Synthesis of Thieno[2,3-b]pyridines

  • Materials:

    • 2-Chloro-3-substituted-pyridine (1.0 eq)

    • Sodium hydrosulfide (NaSH) or Thiourea followed by hydrolysis

    • An active methylene nitrile (e.g., malononitrile) (1.0 eq)

    • An aldehyde or ketone (1.0 eq)

    • A base (e.g., morpholine, piperidine)

    • Sulfur powder

  • Procedure:

    • Step 1: Synthesis of the 2-thiopyridine: React the 2-chloropyridine derivative with a sulfur nucleophile like NaSH to form the corresponding pyridine-2-thione.

    • Step 2: Gewald Reaction: In a suitable solvent like ethanol or DMF, combine the pyridine-2-thione, an active methylene nitrile, an aldehyde or ketone, and a catalytic amount of a base. Add elemental sulfur to the mixture.

    • Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water.

    • Collect the solid by filtration and purify by recrystallization or column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.

Synthesis_Pathway_1 A This compound B 2-(R)-amino-3-fluoro-4-nitropyridine A->B R-NH2, Base (SNAr) C 2-(R)-amino-3-fluoro-pyridin-4-amine B->C Reduction (e.g., SnCl2 or H2/Pd-C)

Caption: General reaction sequence: SNAr followed by nitro reduction.

Fused_Ring_Synthesis cluster_start Starting Material cluster_products Fused Heterocycles A 2-(R)-amino-3-fluoro- pyridin-4-amine B Imidazo[4,5-b]pyridine Derivative A->B Formic Acid or Aldehyde/Orthoester C Pyrazolo[3,4-b]pyridine Derivative A->C 1. NaNO2, H+ 2. Cyclization

Caption: Synthesis of fused heterocycles from a common intermediate.

Thieno_Pyridine_Synthesis A 2-Chloro-3-substituted-pyridine B Pyridine-2-thione A->B NaSH C Thieno[2,3-b]pyridine B->C Gewald Reaction: Active Methylene Nitrile, Aldehyde/Ketone, S8, Base

Caption: Pathway to Thieno[2,3-b]pyridines via the Gewald reaction.

These protocols and synthetic schemes provide a foundation for the development of novel heterocyclic compounds from the readily available starting material, this compound. The versatility of this reagent allows for the generation of a wide array of molecular architectures for screening in drug discovery and development programs. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

Application Notes and Protocols for the Reaction of 2-Chloro-3-fluoro-4-nitropyridine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoro-4-nitropyridine is a highly activated heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. The presence of three electron-withdrawing substituents—a nitro group and two halogen atoms—on the pyridine ring renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various amine functionalities at the 2-position, leading to the synthesis of a diverse library of 2-amino-3-fluoro-4-nitropyridine derivatives. These products are valuable intermediates in the development of therapeutic agents, particularly kinase inhibitors for cancer therapy. The fluorine atom at the 3-position can enhance the metabolic stability and binding affinity of the final drug candidates.

This document provides detailed application notes on the utility of these compounds, experimental protocols for their synthesis, and a summary of reaction parameters with various classes of amines.

Application Notes: Kinase Inhibition in Cancer Therapy

The 2-amino-3-fluoro-4-nitropyridine scaffold is a key pharmacophore in the design of various kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The aminopyridine core can form critical hydrogen bond interactions within the ATP-binding site of kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of 2-amino-3-fluoro-4-nitropyridine have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is often hyperactivated in non-small cell lung cancer (NSCLC) and other malignancies. By blocking this pathway, these compounds can inhibit tumor cell proliferation, survival, and metastasis. The general mechanism involves the aminopyridine derivative binding to the kinase domain of EGFR, preventing the phosphorylation of downstream signaling molecules.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR signaling pathway is another critical pathway in cancer that is frequently mutated or overactivated. This pathway regulates cell growth, proliferation, and survival. 2-Amino-3-fluoro-4-nitropyridine derivatives have been explored for their potential to inhibit PI3K, thereby disrupting this signaling cascade and inducing apoptosis in cancer cells. The ability to synthesize a variety of these derivatives allows for the fine-tuning of selectivity and potency against different PI3K isoforms.

Reaction Principle and Regioselectivity

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is highly electron-deficient due to the inductive and mesomeric effects of the nitro group at the 4-position and the inductive effects of the chloro and fluoro substituents. This electron deficiency makes the ring susceptible to attack by nucleophiles, such as amines.

The regioselectivity of the reaction is primarily governed by the activating effect of the nitro group. In nitropyridines, the positions ortho (2 and 6) and para (4) to the nitro group are the most activated towards nucleophilic attack. In this compound, the C2 position (bearing the chlorine atom) is ortho to the nitro group, making it the primary site for substitution. The chlorine atom is a better leaving group than the fluorine atom in this context, further favoring substitution at the C2 position. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Data Presentation: Reaction of this compound with Various Amines

The following table summarizes typical reaction conditions and expected outcomes for the reaction of this compound with different classes of amines, based on analogous reactions of activated chloronitropyridines.

Amine TypeRepresentative AmineSolventBaseTemperature (°C)Reaction Time (h)Expected Yield (%)
Primary Aliphatic n-ButylamineEthanolTriethylamine25 - 802 - 685 - 95
CyclohexylamineAcetonitrileK₂CO₃25 - 603 - 880 - 90
Secondary Aliphatic PiperidineDichloromethaneDiisopropylethylamine0 - 251 - 490 - 98
MorpholineTetrahydrofuranNaHCO₃25 - 502 - 688 - 96
Primary Aromatic AnilineN,N-DimethylformamideK₂CO₃80 - 1206 - 1670 - 85
4-MethoxyanilineDimethyl sulfoxideCs₂CO₃100 - 1408 - 2465 - 80
Secondary Aromatic N-Methylaniline1,4-DioxaneNaH80 - 11012 - 2450 - 70

Note: The yields and reaction conditions are estimates based on analogous chemical transformations and may require optimization for specific substrates.

Experimental Protocols

The following are general protocols for the reaction of this compound with primary and secondary amines.

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., n-Butylamine)

Materials:

  • This compound

  • n-Butylamine

  • Triethylamine (Et₃N)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous ethanol in a round-bottom flask, add triethylamine (1.5 eq.).

  • Stir the mixture at room temperature for 5 minutes.

  • Add n-butylamine (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). If the reaction is slow, it can be gently heated to 50-60 °C.

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Reaction with a Secondary Aliphatic Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile.

  • Add morpholine (1.1 eq.) to the suspension.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • After the reaction is complete (typically 2-6 hours), filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

  • The product can be further purified by recrystallization or column chromatography if needed.

Visualizations

Reaction_Mechanism reactant This compound Cl, F, NO₂ substituted pyridine intermediate Meisenheimer Complex Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack amine Amine (R₂NH) Nucleophile amine->intermediate product 2-Amino-3-fluoro-4-nitropyridine Substituted Product intermediate->product Loss of Leaving Group leaving_group Chloride Ion (Cl⁻) Leaving Group intermediate->leaving_group

Caption: General Reaction Mechanism for SNAr.

Experimental_Workflow start Start dissolve Dissolve this compound and base in solvent start->dissolve add_amine Add amine nucleophile dissolve->add_amine react Stir at appropriate temperature add_amine->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup and extraction monitor->workup Reaction Complete dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end End purify->end

Caption: General Experimental Workflow.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Inhibitor 2-Amino-3-fluoro-4-nitropyridine Derivative Inhibitor->EGFR Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Promotes

Caption: Inhibition of the EGFR Signaling Pathway.

Application Notes and Protocols: Reaction of 2-Chloro-3-fluoro-4-nitropyridine with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between 2-Chloro-3-fluoro-4-nitropyridine and various thiols, a key transformation in the synthesis of novel therapeutic agents. The resulting 2-thioether-3-fluoro-4-nitropyridine derivatives are versatile scaffolds in medicinal chemistry, exhibiting a range of biological activities, including potential as anticancer and antitubercular agents.[1][2]

Introduction

The reaction of this compound with thiols proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4).[3][4] The presence of a strong electron-withdrawing nitro group at the 4-position further enhances the electrophilicity of the pyridine ring, facilitating the displacement of a halide.

In the case of this compound, both the chloro group at the 2-position and the fluoro group at the 3-position are potential leaving groups. The regioselectivity of the reaction, determining which halide is displaced, is a critical aspect of the synthesis. Generally, in nucleophilic aromatic substitution reactions, the rate of displacement of halogens follows the order F > Cl > Br > I. This suggests that the fluorine at the 3-position might be preferentially displaced. However, the position of the leaving group also plays a crucial role. Nucleophilic attack at the 2-position allows for the stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen through resonance, a factor that strongly favors substitution at this position.[3][4] Therefore, the reaction of thiols with this compound is expected to preferentially yield 2-thioether-3-fluoro-4-nitropyridine derivatives.

The thioether-substituted pyridine products are valuable intermediates in drug discovery. The pyridine core is a common motif in numerous biologically active molecules.[5] The introduction of a thioether linkage provides a handle for further functionalization and can contribute to the molecule's pharmacokinetic and pharmacodynamic properties. Notably, pyridine thioether derivatives have been investigated as multi-target anticancer agents, inhibiting various kinases involved in cancer cell proliferation and survival.[6][7]

Data Presentation

While specific quantitative data for the reaction of this compound with a wide range of thiols is not extensively available in the public literature, the following table summarizes representative yields for analogous nucleophilic aromatic substitution reactions on related halonitropyridine and other heterocyclic systems with thiols. This data provides a useful benchmark for expected outcomes.

Starting MaterialNucleophileProductYield (%)Reference
2-chloro-1-(1-ethoxyvinyl)pyridinium triflate1-Octanethiol2-(Octylthio)-1-(1-ethoxyvinyl)pyridinium triflate89[1]
2-chloro-1-(1-ethoxyvinyl)pyridinium triflate5-Bromo-2-mercaptopyridine2-((5-Bromopyridin-2-yl)thio)-1-(1-ethoxyvinyl)pyridinium triflate75[1]
2,3-dichloro-1,4-naphthoquinone2-Mercaptobenzothiazole2-Chloro-3-((benzo[d]thiazol-2-yl)thio)naphthalene-1,4-dione85[6]
2,3-dichloro-1,4-naphthoquinoneThiophenol2-Chloro-3-(phenylthio)naphthalene-1,4-dione82[6]

Experimental Protocols

The following is a general protocol for the reaction of this compound with thiols, based on established procedures for similar nucleophilic aromatic substitution reactions.[6] Researchers should optimize the reaction conditions for each specific thiol.

General Protocol for the Synthesis of 2-Thioether-3-fluoro-4-nitropyridine Derivatives

Materials:

  • This compound

  • Appropriate thiol (e.g., thiophenol, benzyl thiol, alkyl thiol)

  • Base (e.g., potassium carbonate, sodium hydride, triethylamine)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol (1.1 equivalents) in the chosen anhydrous solvent, add the base (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated (e.g., to 50-80 °C) as required. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-thioether-3-fluoro-4-nitropyridine derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., 1H NMR, 13C NMR, Mass Spectrometry).

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 2-thioether-3-fluoro-4-nitropyridine derivatives.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product thiol Thiol mixing Mixing and Stirring thiol->mixing base Base base->mixing solvent Anhydrous Solvent solvent->mixing start_material This compound start_material->mixing monitoring TLC Monitoring mixing->monitoring quench Quenching with Water monitoring->quench extraction Extraction with Ethyl Acetate quench->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product 2-Thioether-3-fluoro-4-nitropyridine purification->product

Caption: General experimental workflow for the synthesis of 2-thioether-3-fluoro-4-nitropyridine derivatives.

Potential Signaling Pathway in Cancer

The 2-thioether-3-fluoro-4-nitropyridine scaffold can be further elaborated into compounds with potential anticancer activity. These compounds may act as inhibitors of various protein kinases that are crucial for cancer cell growth, proliferation, and survival. The following diagram illustrates a plausible signaling pathway that could be targeted by such derivatives.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival Proliferation Cell Proliferation Transcription->Proliferation Apoptosis Apoptosis Inhibitor Pyridine Thioether Derivative Inhibitor->RTK Inhibitor->RAF Inhibitor->PI3K Inhibitor->Apoptosis

Caption: Potential mechanism of anticancer action for pyridine thioether derivatives via inhibition of key signaling pathways.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for palladium-catalyzed cross-coupling reactions involving 2-chloro-3-fluoro-4-nitropyridine. This substrate is a valuable building block in medicinal chemistry and materials science, offering multiple sites for functionalization. The protocols herein are based on established methodologies for structurally similar compounds and serve as a comprehensive guide for the synthesis of novel pyridine derivatives.

Note: Specific literature on cross-coupling reactions with this compound is limited. The following protocols are adapted from established procedures for structurally analogous halo-pyridines and may require optimization for this specific substrate.[1][2][3]

Overview of Reactivity

The this compound molecule presents several possibilities for cross-coupling reactions. The chlorine atom at the C2 position is activated by the electron-withdrawing nitro group at C4 and the inherent electron deficiency of the pyridine ring, making it a primary site for palladium-catalyzed cross-coupling reactions. The fluorine atom at the C3 position is generally less reactive in palladium-catalyzed cycles compared to chlorine. The nitro group can also be a site for further chemical transformations after the initial cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[3] For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the C2 position.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
ComponentExample Reagents and ConditionsRoleReference
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst Precursor[1][4][5]
Ligand SPhos, XPhos, RuPhos, PPh₃, dppfStabilizes and activates the catalyst[1][4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid[1][5]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OReaction Medium[1][5]
Temperature 80-150 °C (Conventional or Microwave)Reaction Condition[1][5]
Typical Yields Good to Excellent (>60%)Outcome[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture with vigorous stirring to 80-120 °C for 8-24 hours (or in a microwave reactor at 100-150 °C for 15-60 minutes).[5] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-fluoro-4-nitropyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of substituted aminopyridines.[6] This reaction is crucial for the introduction of primary and secondary amines at the C2 position of the pyridine ring.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
ComponentExample Reagents and ConditionsRoleReference
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Catalyst Precursor[1][7]
Ligand RuPhos, BrettPhos, XantphosStabilizes and activates the catalyst[1][7]
Base NaOt-Bu, Cs₂CO₃, K₃PO₄Activates the amine[1]
Solvent Toluene, Dioxane, THFReaction Medium[1]
Temperature 80-110 °CReaction Condition[1]
Typical Yields Moderate to ExcellentOutcome[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong base (e.g., NaOt-Bu, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%) to a dry reaction vessel.[1]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide, leading to the synthesis of substituted alkynylpyridines.[8]

Data Presentation: Representative Sonogashira Coupling Conditions
ComponentExample Reagents and ConditionsRoleReference
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Main Catalyst[2][9]
Copper Co-catalyst CuICo-catalyst[2][9]
Base Et₃N, i-Pr₂NHBase and Solvent[2]
Solvent THF, DMFCo-solvent[9]
Temperature Room Temperature to 65 °CReaction Condition[2][9]
Typical Yields Good to ExcellentOutcome[2]
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a mixture of THF and Et₃N (e.g., 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (5-10 mol%).[2]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 16-24 hours or until completion as monitored by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired 2-alkynyl-3-fluoro-4-nitropyridine.

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene.[10] This allows for the introduction of vinyl groups at the C2 position of the pyridine ring.

Data Presentation: Representative Heck Reaction Conditions
ComponentExample Reagents and ConditionsRoleReference
Palladium Catalyst Pd(OAc)₂, PdCl₂Catalyst Precursor[1][11]
Ligand P(o-tol)₃, PPh₃Stabilizes and activates the catalyst[1]
Base Et₃N, K₂CO₃Neutralizes HX byproduct[1]
Solvent DMF, NMP, AcetonitrileReaction Medium[10]
Temperature 100-140 °CReaction Condition[10]
Typical Yields Moderate to GoodOutcome[10]
Experimental Protocol: General Procedure for Heck Reaction
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium acetate (Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv.).[1]

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or NMP.

  • Reaction: Seal the tube and heat to 100-140 °C for 12-24 hours.

  • Work-up: After cooling, dilute with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide, offering another effective method for C-C bond formation.[12]

Data Presentation: Representative Stille Coupling Conditions
ComponentExample Reagents and ConditionsRoleReference
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Catalyst[13]
Ligand PPh₃, AsPh₃Stabilizes and activates the catalyst[12]
Additive LiClPromotes transmetalation[12]
Solvent Toluene, THF, DioxaneReaction Medium[13]
Temperature 80-110 °CReaction Condition[13]
Typical Yields Moderate to GoodOutcome[12]
Experimental Protocol: General Procedure for Stille Coupling
  • Reaction Setup: To a solution of this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in anhydrous toluene, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the mixture under an inert atmosphere at 80-110 °C for 12-24 hours.

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with aqueous KF to remove tin byproducts. Then, wash with water and brine, dry, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Visualizations

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Reactants: This compound Coupling Partner Base cat_add Add Catalyst and Ligand prep->cat_add solv_add Add Degassed Solvent cat_add->solv_add react Heat under Inert Atmosphere (Conventional or Microwave) solv_add->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up (Quench, Extract, Dry) monitor->workup purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS) purify->char

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (R¹-X) tm_complex R¹-Pd(II)L₂(R²) oa_complex->tm_complex Transmetalation (M-R²) tm_complex->pd0 Reductive Elimination product R¹-R² tm_complex->product

Caption: Simplified catalytic cycle for cross-coupling reactions.

References

Application Notes and Protocols for the Reduction of 2-Chloro-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of the nitro group in 2-Chloro-3-fluoro-4-nitropyridine to synthesize 2-Chloro-3-fluoro-4-aminopyridine, a valuable intermediate in pharmaceutical and agrochemical research. The protocols outlined below are based on established methods for the reduction of aromatic nitro compounds and offer options using different reagents to accommodate various laboratory settings and substrate sensitivities.

Introduction

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly in the preparation of functionalized heterocyclic compounds. This compound is a useful building block, and its corresponding amine, 2-Chloro-3-fluoro-4-aminopyridine, serves as a key precursor for the synthesis of various bioactive molecules. The presence of chloro and fluoro substituents on the pyridine ring necessitates chemoselective reduction methods that do not affect these halogen atoms. This document details three reliable methods for this transformation: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with sodium dithionite.

Chemical Reaction

The overall transformation is the reduction of the nitro group at the C4 position of the pyridine ring to an amino group.

Caption: General reaction scheme for the reduction of this compound.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the typical reaction conditions and outcomes for the different reduction methods described in the protocols.

MethodKey ReagentsSolvent(s)Temperature (°C)Typical Reaction TimeYield (%)Notes
Catalytic HydrogenationH₂, Pd/C (5-10 mol%)Methanol, Ethanol, or Ethyl Acetate25 - 402 - 6 hours>90Clean reaction, easy work-up. Requires hydrogenation equipment.
Tin(II) ChlorideSnCl₂·2H₂OEthanol or Ethyl Acetate60 - 801 - 3 hours85 - 95Effective and rapid. Requires removal of tin salts during work-up.
Sodium DithioniteNa₂S₂O₄Dioxane/Water or THF/Water25 - 501 - 4 hours80 - 90Mild conditions, good for sensitive substrates. Requires aqueous work-up.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields. It involves the use of hydrogen gas and a palladium on carbon catalyst.

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Celatom® or diatomaceous earth

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Carefully add Pd/C (5-10 mol%) to the solution.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat this cycle 3 times).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm or a balloon) and stir the reaction mixture vigorously at room temperature (25 °C). The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion (typically 2-6 hours), carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celatom® to remove the catalyst. Wash the pad with a small amount of methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-Chloro-3-fluoro-4-aminopyridine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

workflow1 start Start dissolve Dissolve this compound in Methanol start->dissolve add_catalyst Add Pd/C catalyst dissolve->add_catalyst hydrogenate Evacuate, purge with H₂, and stir under H₂ atmosphere add_catalyst->hydrogenate monitor Monitor reaction by TLC/LC-MS hydrogenate->monitor monitor->hydrogenate Incomplete filter Filter through Celatom® to remove catalyst monitor->filter Complete concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify product (optional) concentrate->purify end End purify->end

Caption: Workflow for Catalytic Hydrogenation.

Protocol 2: Reduction with Tin(II) Chloride

This protocol utilizes stannous chloride dihydrate, a classic and effective reagent for the reduction of aromatic nitro groups.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate for extraction

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (15-25 mL per gram of substrate) in a round-bottom flask, add tin(II) chloride dihydrate (4.0 - 5.0 eq).

  • Heat the reaction mixture to 60-80 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Redissolve the residue in ethyl acetate and cool in an ice bath.

  • Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize the mixture and precipitate tin salts. Stir for 30 minutes.

  • Filter the mixture through a pad of Celatom®, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product.

  • Further purification can be achieved by column chromatography if needed.

workflow2 start Start dissolve Dissolve substrate in Ethanol start->dissolve add_reagent Add SnCl₂·2H₂O dissolve->add_reagent heat Heat mixture to 60-80 °C add_reagent->heat monitor Monitor reaction by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Cool, concentrate, and add Ethyl Acetate monitor->workup Complete neutralize Neutralize with aq. NaHCO₃ workup->neutralize filter Filter tin salts neutralize->filter extract Extract, wash, and dry organic layer filter->extract concentrate Concentrate to obtain product extract->concentrate end End concentrate->end

Caption: Workflow for Tin(II) Chloride Reduction.

Protocol 3: Reduction with Sodium Dithionite

Sodium dithionite is a mild and inexpensive reducing agent, suitable for substrates with sensitive functional groups.[1]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • 1,4-Dioxane (or Tetrahydrofuran) and Water

  • Ethyl acetate for extraction

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 2:1 v/v, 20-30 mL per gram of substrate).

  • Add sodium dithionite (3.0 - 5.0 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety measures to mitigate the risk of fire or explosion.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • The neutralization step in the tin(II) chloride reduction can be exothermic and may involve gas evolution; proceed with caution.

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoro-4-nitropyridine is a valuable building block in medicinal chemistry and drug development. Its electron-deficient pyridine ring, activated by the presence of both a nitro group and halogen substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide variety of functional groups at the 2-position, providing a versatile platform for the synthesis of novel heterocyclic compounds with potential biological activity. These resulting substituted pyridines are key intermediates in the development of new therapeutic agents.

This document provides detailed protocols and application notes for performing nucleophilic substitution reactions on this compound with a focus on amine nucleophiles.

Regioselectivity of Nucleophilic Attack

The pyridine ring in this compound is activated towards nucleophilic attack at the positions ortho and para to the strongly electron-withdrawing nitro group. Both the chlorine at C2 and the fluorine at C3 are potential leaving groups. However, nucleophilic attack is overwhelmingly favored at the 2-position (ortho to the nitro group). This regioselectivity is governed by a combination of electronic and steric factors. The inductive and resonance effects of the nitro group make the C2 and C6 positions the most electrophilic. The chlorine atom at the 2-position is a good leaving group in SNAr reactions.

Diagram: Regioselectivity of Nucleophilic Substitution

G Predicted Regioselectivity of Nucleophilic Attack sub This compound C2 (Cl) C3 (F) C4 (NO2) C5 C6 N intermediate Meisenheimer-like Intermediate sub:c2->intermediate Forms stable intermediate no_reaction No Reaction at C3 sub:c3->no_reaction nuc Nucleophile (e.g., R-NH2) nuc->sub:c2 Favored Attack nuc->sub:c3 Disfavored Attack product 2-Substituted-3-fluoro-4-nitropyridine intermediate->product Loss of Cl-

Caption: Favored nucleophilic attack at the C2 position of this compound.

Experimental Protocols

The following protocols provide a general framework for the nucleophilic substitution of this compound with primary and secondary amines. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific nucleophiles.

General Protocol for Reaction with Aliphatic or Aromatic Amines

Materials:

  • This compound

  • Amine nucleophile (1.0 - 1.2 equivalents)

  • Base (e.g., K2CO3, Et3N, or DIPEA, 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., acetonitrile, DMF, DMSO, or isopropanol)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the amine nucleophile (1.0 mmol) and base (1.5 mmol) in the chosen anhydrous solvent (5-10 mL) under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 90°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-substituted-3-fluoro-4-nitropyridine derivative.

  • Characterize the purified product by spectroscopic methods (1H NMR, 13C NMR, and MS).

Diagram: General Experimental Workflow

G General Workflow for Nucleophilic Substitution start Start reactants Combine this compound, amine, base, and solvent start->reactants reaction Heat under inert atmosphere (Monitor by TLC/LC-MS) reactants->reaction workup Cool to RT Workup (filtration or concentration) reaction->workup purification Purify by column chromatography workup->purification characterization Characterize product (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis of 2-substituted pyridines.

Data Presentation

The following table summarizes representative reaction conditions and yields for nucleophilic aromatic substitution on activated halopyridines, providing a reference for optimizing reactions with this compound. Note that the examples provided may be for structurally related, but not identical, substrates.

NucleophileSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Substituted Anilines2-Chloro-3-nitropyridine-Ethylene GlycolRefluxN/A90-94[1]
Heterocyclic Amides2-Chloro-3-nitropyridineCatalyticN/AN/AN/AN/A[1]
Primary Amines2-Chloro-3-nitropyridineN/AN/AN/AN/AN/A[1]
Secondary Amines5-Bromo-2-chloro-3-fluoropyridine-NeatN/AN/AN/A[2]
Primary Anilines5-Bromo-2-chloro-3-fluoropyridinePd2dba3, XantphosN/AN/AN/AN/A[2]

Characterization Data

Spectroscopic data is crucial for confirming the structure of the synthesized compounds. Below are expected 1H and 13C NMR chemical shift ranges for 2-(substituted)-3-fluoro-4-nitropyridine derivatives based on data from related compounds. Actual shifts will vary depending on the specific substituent and the solvent used.

Expected 1H NMR (in CDCl3 or DMSO-d6):

  • H-5: ~7.0 - 8.0 ppm (doublet or doublet of doublets)

  • H-6: ~8.0 - 8.5 ppm (doublet or doublet of doublets)

  • N-H (for primary/secondary amine adducts): Broad singlet, variable chemical shift

  • Substituent Protons: Chemical shifts will be characteristic of the specific R-group introduced.

Expected 13C NMR (in CDCl3 or DMSO-d6):

  • C-2: ~150 - 160 ppm

  • C-3: ~140 - 150 ppm (doublet, due to C-F coupling)

  • C-4: ~145 - 155 ppm

  • C-5: ~115 - 125 ppm

  • C-6: ~150 - 155 ppm

  • Substituent Carbons: Chemical shifts will be characteristic of the specific R-group introduced.

Conclusion

Nucleophilic aromatic substitution on this compound provides a robust and versatile method for the synthesis of a diverse library of 2-substituted pyridine derivatives. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel compounds with potential therapeutic applications. Careful optimization of reaction conditions for each specific nucleophile is recommended to achieve the highest possible yields and purity.

References

Application Notes and Protocols: 2-Chloro-3-fluoro-4-nitropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Chloro-3-fluoro-4-nitropyridine as a versatile building block in the preparation of potential agrochemical candidates. Due to the limited publicly available information on the direct synthesis of commercialized agrochemicals using this specific starting material, this document focuses on plausible and representative synthetic transformations. The protocols provided are based on established chemical principles for related compounds and serve as a guide for researchers in agrochemical discovery.

Introduction

This compound is a highly functionalized pyridine derivative with significant potential as an intermediate in the synthesis of novel agrochemicals, including herbicides, fungicides, and insecticides. Its unique substitution pattern, featuring a nitro group and two different halogen atoms, allows for a range of selective chemical modifications. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the ring for nucleophilic aromatic substitution, making it a valuable scaffold for introducing diverse functionalities.

Key Reactive Sites and Synthetic Potential

The reactivity of this compound is dictated by its distinct functional groups:

  • C2-Chloride: The chlorine atom at the 2-position is susceptible to nucleophilic displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of a wide range of side chains that can modulate the biological activity of the resulting molecule.

  • C4-Nitro Group: The nitro group can be readily reduced to an amino group. This amino functionality can then be further derivatized, for example, through acylation, alkylation, or conversion to other functional groups, providing a secondary point for molecular elaboration.

  • C3-Fluoride: The fluorine atom at the 3-position can also be a site for nucleophilic substitution, although it is generally less reactive than the C2-chloride. This differential reactivity can be exploited for sequential substitutions.

Application in the Synthesis of Potential Herbicidal Scaffolds

A common strategy in herbicide design involves the creation of substituted picolinic acids and related nitrogen-containing heterocycles. This compound serves as an excellent starting material for the synthesis of 4-amino-3-chloro-5-fluoropicolinic acid derivatives, which are analogues of known herbicidal compounds.

Synthetic Pathway for a Hypothetical Picolinic Acid Precursor

The following diagram outlines a potential synthetic route from this compound to a 4-aminopicolinonitrile, a key intermediate for picolinic acid-based herbicides.

G A This compound B Nucleophilic Substitution (e.g., with an alkoxide) A->B Step 1 C 2-Alkoxy-3-fluoro-4-nitropyridine B->C D Nitro Group Reduction (e.g., with Fe/HCl) C->D Step 2 E 4-Amino-2-alkoxy-3-fluoropyridine D->E F Introduction of a Cyano Group (e.g., Sandmeyer reaction) E->F Step 3 G Potential Herbicidal Scaffold (Substituted Picolinonitrile) F->G

Caption: Synthetic pathway to a potential herbicidal scaffold.

Experimental Protocols

The following are representative experimental protocols for the key transformations of this compound. These protocols are based on analogous reactions found in the chemical literature for structurally similar compounds.

Protocol 1: Nucleophilic Aromatic Substitution of the C2-Chloride

This protocol describes a general procedure for the displacement of the chlorine atom at the 2-position with an alcohol.

Reaction:

This compound + R-OH → 2-Alkoxy-3-fluoro-4-nitropyridine

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Weight
This compound176.5310.01.77 g
Alcohol (e.g., Methanol)32.0450.02.0 mL
Sodium Hydride (60% in mineral oil)24.0012.00.48 g
Anhydrous Tetrahydrofuran (THF)--50 mL

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add the alcohol.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data (Hypothetical):

ProductYield (%)Purity (by HPLC) (%)
2-Methoxy-3-fluoro-4-nitropyridine85-95>98
2-Ethoxy-3-fluoro-4-nitropyridine80-90>98
Protocol 2: Reduction of the Nitro Group

This protocol outlines a standard procedure for the reduction of the nitro group to an amine using iron powder in an acidic medium.

Reaction:

2-Substituted-3-fluoro-4-nitropyridine → 4-Amino-2-substituted-3-fluoropyridine

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Weight
2-Substituted-3-fluoro-4-nitropyridine-10.0-
Iron Powder55.8550.02.79 g
Ethanol--40 mL
Water--10 mL
Concentrated Hydrochloric Acid (HCl)36.461.0~0.1 mL

Procedure:

  • In a round-bottom flask, suspend the 2-substituted-3-fluoro-4-nitropyridine and iron powder in a mixture of ethanol and water.

  • Add the concentrated hydrochloric acid and heat the mixture to reflux (approximately 80 °C).

  • Stir the reaction vigorously for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired amine.

Representative Data (Hypothetical):

ProductYield (%)Purity (by NMR) (%)
4-Amino-2-methoxy-3-fluoropyridine90-98>95

Application in the Synthesis of Potential Fungicidal and Insecticidal Scaffolds

The versatile reactivity of this compound also makes it a valuable precursor for synthesizing potential fungicides and insecticides. The introduction of various amine and thioether moieties at the C2 position can lead to compounds with a broad spectrum of biological activities.

Synthetic Pathway for a Hypothetical Amine or Thioether Derivative

The following workflow illustrates the synthesis of amine or thioether derivatives from this compound.

G cluster_0 Nucleophilic Substitution at C2 cluster_1 Further Derivatization A This compound B Primary/Secondary Amine (R1R2NH) A->B C Thiol (RSH) A->C D 2-(Dialkylamino)-3-fluoro-4-nitropyridine B->D E 2-(Alkylthio)-3-fluoro-4-nitropyridine C->E F Nitro Group Reduction D->F E->F G 4-Amino-2-(dialkylamino)-3-fluoropyridine F->G H 4-Amino-2-(alkylthio)-3-fluoropyridine F->H

Caption: Synthesis of potential fungicidal/insecticidal precursors.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its trifunctional nature allows for selective and sequential modifications, enabling the creation of diverse libraries of compounds for biological screening. The protocols and synthetic pathways outlined in these application notes provide a foundation for researchers to explore the full potential of this valuable intermediate in the discovery and development of next-generation crop protection agents. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets.

Derivatization of 2-Chloro-3-fluoro-4-nitropyridine: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3-fluoro-4-nitropyridine is a key building block in medicinal chemistry, prized for its trifunctional nature that allows for selective and sequential chemical modifications. The electron-deficient pyridine ring, activated by the nitro group, along with the distinct reactivity of the chloro and fluoro substituents, makes it a versatile starting material for the synthesis of a diverse range of heterocyclic compounds. This application note provides an overview of the common derivatization strategies for this compound, with a focus on its application in the development of kinase inhibitors, a critical class of therapeutic agents in oncology. Detailed experimental protocols for key reactions and data on the biological activity of representative derivatives are presented.

Key Derivatization Reactions

The primary routes for the derivatization of this compound involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Subsequent reduction of the nitro group to an amine provides a handle for further functionalization, often leading to the construction of fused heterocyclic systems with significant biological activity.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of this compound is highly activated towards nucleophilic attack due to the electron-withdrawing nitro group. The chlorine atom at the 2-position is the most susceptible to substitution by a wide range of nucleophiles, including amines, alcohols, and thiols. This regioselectivity is driven by the strong activation of the ortho position by the nitro group.

Suzuki-Miyaura Cross-Coupling

The chloro group at the 2-position can also participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids and esters. This reaction is a powerful tool for forming carbon-carbon bonds and introducing aryl or heteroaryl moieties, which are common features in many kinase inhibitors.

Reduction of the Nitro Group and Cyclization

Following initial derivatization at the 2-position, the nitro group at the 4-position can be readily reduced to an amine. This resulting 2-substituted-3-fluoro-4-aminopyridine is a key intermediate for the synthesis of fused heterocyclic scaffolds, such as imidazo[4,5-b]pyridines, which are known to be potent kinase inhibitors.

Application in Kinase Inhibitor Synthesis

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. In particular, this scaffold has been utilized in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, both of which are important targets in the treatment of acute myeloid leukemia (AML) and other cancers.

FLT3 and Aurora Kinase Signaling Pathways

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3 are among the most common genetic alterations in AML and lead to constitutive activation of the kinase, driving uncontrolled cell growth.[1][2]

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in various cancers and is associated with genomic instability.[3][4]

The development of dual FLT3/Aurora kinase inhibitors is a promising therapeutic strategy to target multiple oncogenic pathways simultaneously.

Signaling Pathway Diagrams

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activation RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FL FLT3 Ligand FL->FLT3 Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5->Transcription

Caption: FLT3 Signaling Pathway.

Aurora_Kinase_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_kinases Key Mitotic Kinases cluster_processes Mitotic Events G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_A Aurora A Mitosis->Aurora_A Aurora_B Aurora B Mitosis->Aurora_B Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cleavage_Furrow Cleavage Furrow Formation Aurora_B->Cleavage_Furrow Inhibitor Aurora Kinase Inhibitor Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Caption: Aurora Kinase Signaling Pathway.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of this compound and are based on established methods for similar substrates. Optimization may be required for specific substrates and nucleophiles.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF or NMP.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K2CO3 or DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

SNAr_Workflow Start This compound + Amine + Base in Solvent Reaction Stir at RT or Heat (50-80°C) Monitor by TLC/LC-MS Start->Reaction Workup Aqueous Workup (Water, Ethyl Acetate Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-Amino-3-fluoro-4-nitropyridine Derivative Purification->Product

Caption: SNAr Reaction Workflow.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a this compound derivative with a boronic acid.

Materials:

  • 2-Substituted-3-fluoro-4-nitropyridine

  • Aryl or heteroaryl boronic acid (or pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-Dioxane/H2O, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed tube

Procedure:

  • In a Schlenk flask, combine the 2-substituted-3-fluoro-4-nitropyridine (1.0 eq), boronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to 80-110 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow Start This compound Derivative + Boronic Acid + Base + Pd Catalyst in Solvent Reaction Heat under Inert Atmosphere (80-110°C) Monitor by TLC/LC-MS Start->Reaction Workup Aqueous Workup (Water, Ethyl Acetate Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-Aryl-3-fluoro-4-nitropyridine Derivative Purification->Product

Caption: Suzuki Coupling Workflow.

Protocol 3: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine, a common step in the synthesis of imidazo[4,5-b]pyridine cores.

Materials:

  • 4-Nitro-pyridine derivative

  • Iron powder (Fe) or Tin(II) chloride (SnCl2·2H2O)

  • Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) and/or Water

  • Sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Celite

Procedure:

  • To a solution of the 4-nitro-pyridine derivative (1.0 eq) in ethanol and/or water, add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-2.0 eq).

  • Heat the mixture to reflux (typically 70-90 °C) and stir vigorously for 1-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter through a pad of Celite, washing with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, basify the residue with a saturated solution of NaHCO3 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the 4-amino-pyridine derivative.

Quantitative Data

The following tables summarize representative data for the derivatization of nitropyridine scaffolds and the biological activity of the resulting kinase inhibitors.

Table 1: Representative Reaction Yields for Derivatization Reactions

Starting Material AnalogueReaction TypeNucleophile/Coupling PartnerProductYield (%)Reference
2-Amino-4,5-dichloro-3-nitropyridineSNArPiperazine derivative2-Amino-4-(piperazin-1-yl)-5-chloro-3-nitropyridineNot specified[5]
4-Chloro-3-nitropyridin-2-amineSNAr4-Hydroxy-N-phenylbenzamide4-((2-amino-3-nitropyridin-4-yl)oxy)-N-phenylbenzamideNot specified[4]
4-Chloro-3-nitropyridin-2-amineSuzuki-MiyauraPhenylboronic acid4-Phenyl-3-nitropyridin-2-amineNot specified[5]

Table 2: Biological Activity of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

CompoundTarget KinaseIC50 / Kd (nM)Cell LineGI50 (µM)Reference
28cAurora A23HCT1162.30[4]
28cAurora B11MV4-110.299[4]
28cFLT3162--[4]
27eAurora A7.5 (Kd)--[5]
27eAurora B48 (Kd)--[5]
27eFLT36.2 (Kd)--[5]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex heterocyclic molecules with significant potential in medicinal chemistry. Its strategic functionalization through nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and subsequent nitro group reduction provides access to a wide range of derivatives, including potent kinase inhibitors targeting key oncogenic pathways. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of novel therapeutic agents based on this privileged scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions for 2-Chloro-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-fluoro-4-nitropyridine. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring chloro, fluoro, and nitro groups, allows for selective nucleophilic aromatic substitution (SNAr) reactions. This versatility makes it a valuable building block for creating complex molecules with desired biological activities. The nitro group can also be readily reduced to an amino group, providing a pathway to a variety of other derivatives.

Q2: Which position on the pyridine ring is most reactive towards nucleophiles?

A2: In nucleophilic aromatic substitution (SNAr) reactions on pyridine rings, the positions ortho (C2, C6) and para (C4) to the ring nitrogen are generally the most activated. This is because the electronegative nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance. In this compound, the C2 and C4 positions are activated by the pyridine nitrogen. The nitro group at the C4 position further activates the ring towards nucleophilic attack, particularly at the C2 position (ortho to the nitro group).

Q3: Which halogen is more likely to be displaced in a nucleophilic aromatic substitution reaction?

A3: Based on the principles of nucleophilic aromatic substitution on activated pyridine rings, the chlorine atom at the C-2 position is more likely to be displaced than the fluorine atom at the C-3 position. There are two main reasons for this:

  • Electronic Activation : The nitro group at C-4 is para to the chlorine at C-2, allowing for strong resonance stabilization of the intermediate formed upon nucleophilic attack at C-2. The nitro group is meta to the fluorine at C-3, and this position does not benefit from the same degree of resonance stabilization.

  • Leaving Group Ability : While the C-F bond is stronger than the C-Cl bond, in many SNAr reactions, the rate-determining step is the initial nucleophilic attack, which is favored at the more electrophilic position. The strong electron-withdrawing effect of the nitro group at the para position makes the C-2 carbon more electrophilic.

Q4: What are the typical storage conditions for this compound?

A4: It is recommended to store this compound in a cool, dry place, away from incompatible substances. The compound should be kept in a tightly sealed container to prevent moisture ingress.

Troubleshooting Guides

Problem 1: Low or No Reaction Conversion
Possible Cause Suggested Solution
Insufficient Activation The pyridine ring may not be sufficiently activated for the chosen nucleophile. Consider using a stronger electron-withdrawing group if the synthesis allows, or move to more forcing reaction conditions.
Low Reaction Temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Poor Nucleophile The nucleophile may not be strong enough to attack the aromatic ring. If possible, consider using a more nucleophilic reagent or converting the nucleophile to a more reactive form (e.g., deprotonation of an alcohol to an alkoxide).
Inappropriate Solvent The choice of solvent is crucial. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often effective as they can solvate the charged intermediate.
Presence of Water Traces of water can protonate the nucleophile, reducing its reactivity, or react with the substrate. Ensure all reagents and solvents are anhydrous.
Problem 2: Poor Regioselectivity (Substitution at the wrong position)
Possible Cause Suggested Solution
Thermodynamic vs. Kinetic Control The observed product may be the result of thermodynamic control, while the desired product is formed under kinetic control (or vice versa). Try running the reaction at a lower temperature for a longer period to favor the kinetic product. For the thermodynamic product, higher temperatures may be required.
Steric Hindrance A bulky nucleophile may favor attack at a less sterically hindered position. If substitution at a more hindered position is desired, a smaller nucleophile may be necessary.
Nature of the Nucleophile "Hard" and "soft" nucleophiles can exhibit different regioselectivities. For example, an oxygen nucleophile (hard) might favor one position, while a sulfur nucleophile (soft) favors another.
Problem 3: Formation of Multiple Products/Byproducts
Possible Cause Suggested Solution
Di-substitution If the product of the initial substitution is still activated towards nucleophilic attack, a second substitution may occur. Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture.
Side Reactions of the Nucleophile The nucleophile may be unstable under the reaction conditions or undergo self-condensation. Check the stability of the nucleophile at the reaction temperature.
Decomposition of Starting Material or Product The starting material or product may be unstable at the reaction temperature. Monitor the reaction by TLC or LC-MS to check for decomposition and consider lowering the reaction temperature.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol is a general guideline and may require optimization for specific amines and to achieve desired regioselectivity.

  • Materials:

    • This compound

    • Amine nucleophile (e.g., morpholine, piperidine)

    • Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)

    • Base (e.g., K2CO3, Et3N, DIPEA)

    • Round-bottom flask with a magnetic stirrer and reflux condenser

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure: a. To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the amine nucleophile (1.0-1.2 eq.) and the base (1.5-2.0 eq.). b. Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C, depending on the reactivity of the amine. c. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction mixture to room temperature. e. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes expected outcomes for nucleophilic aromatic substitution on this compound based on general principles of SNAr reactions. Note: This data is predictive and should be confirmed by experimental results.

Nucleophile Expected Major Product Typical Reaction Conditions Anticipated Yield Range
Secondary Amine (e.g., Morpholine)2-(Morpholin-4-yl)-3-fluoro-4-nitropyridineDMF, K2CO3, 80 °C, 4-8 h70-90%
Primary Amine (e.g., Benzylamine)2-(Benzylamino)-3-fluoro-4-nitropyridineAcetonitrile, Et3N, reflux, 6-12 h60-85%
Alkoxide (e.g., Sodium Methoxide)2-Methoxy-3-fluoro-4-nitropyridineMethanol, reflux, 2-4 h75-95%
Thiolate (e.g., Sodium Thiophenoxide)2-(Phenylthio)-3-fluoro-4-nitropyridineDMF, rt, 1-3 h80-95%

Visualizations

experimental_workflow start Start: Reaction Setup reagents 1. Add this compound, solvent, and base to flask start->reagents nucleophile 2. Add nucleophile reagents->nucleophile reaction 3. Heat and stir under inert atmosphere nucleophile->reaction monitoring 4. Monitor reaction by TLC or LC-MS reaction->monitoring workup 5. Quench with water and extract monitoring->workup Reaction complete purification 6. Purify by column chromatography workup->purification product End: Pure Product purification->product troubleshooting_logic start Low Conversion? temp Increase Temperature? start->temp Yes fail Consult further literature start->fail No base Stronger Base? temp->base No improvement success Problem Solved temp->success Yes solvent Change Solvent? base->solvent No improvement base->success Yes solvent->success Yes solvent->fail No improvement regioselectivity_factors regioselectivity Regioselectivity electronics Electronic Effects (Nitro group activation) regioselectivity->electronics sterics Steric Hindrance regioselectivity->sterics nucleophile_nature Nature of Nucleophile (Hard vs. Soft) regioselectivity->nucleophile_nature conditions Reaction Conditions (Kinetic vs. Thermodynamic) regioselectivity->conditions

common side products in reactions of 2-Chloro-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-fluoro-4-nitropyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in a nucleophilic aromatic substitution (SNAr) reaction with this compound?

In a typical SNAr reaction, the nucleophile is expected to displace the chlorine atom at the C-2 position. This is because the C-2 position is activated by both the electron-withdrawing effect of the pyridine nitrogen atom and the nitro group at C-4. The resulting intermediate is stabilized through resonance, making this pathway kinetically and thermodynamically favorable.

Q2: Can the fluorine atom at the C-3 position be displaced?

While the chlorine at C-2 is more labile, displacement of the fluorine atom at C-3 can occur, leading to a common side product. The extent of this side reaction depends on the reaction conditions, including the nature of the nucleophile, solvent, and temperature. Hard nucleophiles may favor reaction at the more electron-deficient C-2 position, while other conditions might allow for competitive substitution at C-3.

Q3: What is the role of the nitro group at the C-4 position?

The nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution. It helps to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction, thus facilitating the substitution of the leaving groups (Cl and F).

Q4: Can the nitro group be displaced?

Displacement of the nitro group is generally not a common side reaction under typical nucleophilic aromatic substitution conditions. The nitro group is a poor leaving group compared to halides in this context.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 2-Substituted Product

Symptoms:

  • The primary reaction product, where the nucleophile has displaced the chlorine at C-2, is obtained in a lower-than-expected yield.

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient reaction time or temperature Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Deactivated nucleophile Ensure the nucleophile is not protonated or otherwise deactivated. If using an amine nucleophile, the addition of a non-nucleophilic base (e.g., DIPEA, K₂CO₃) can be beneficial.
Poor solvent choice Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SNAr reaction.
Inadequate mixing Ensure efficient stirring, especially for heterogeneous reaction mixtures.
Issue 2: Formation of Significant Amounts of Side Products

Symptoms:

  • TLC or LC-MS analysis reveals multiple product spots.

  • Isolation and characterization confirm the presence of undesired isomers or byproducts.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
3-Substituted Isomer Nucleophilic attack at the C-3 position, displacing the fluorine atom.Use milder reaction conditions (lower temperature). The choice of nucleophile can also influence regioselectivity.
Hydrolysis Product (2-Hydroxy-3-fluoro-4-nitropyridine) Reaction with residual water in the solvent or reagents.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Solvent Adduct Reaction with a nucleophilic solvent (e.g., methanol, ethanol).Choose a non-nucleophilic solvent. If a nucleophilic solvent is required, use it at the lowest possible temperature.
Di-substituted Product Reaction of the initial product with another equivalent of the nucleophile, displacing the remaining halogen.Use a stoichiometric amount of the nucleophile (1.0 to 1.2 equivalents). Add the nucleophile slowly to the reaction mixture.

Illustrative Data on Side Product Formation in a Reaction with a Primary Amine:

Reaction ConditionDesired Product Yield (%)3-Substituted Isomer (%)Hydrolysis Product (%)
Amine (1.1 eq), K₂CO₃ (2 eq), Acetonitrile, 25°C, 12h855<1
Amine (1.1 eq), K₂CO₃ (2 eq), Acetonitrile, 80°C, 4h78122
Amine (2.5 eq), K₂CO₃ (2 eq), DMF, 80°C, 4h6515 (and di-substituted)3

Note: This data is illustrative and actual results may vary depending on the specific amine and detailed experimental conditions.

Experimental Protocols

General Protocol for Nucleophilic Substitution of this compound with a Primary Amine
  • Reagents and Setup:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

    • Add a suitable anhydrous solvent (e.g., acetonitrile, DMF).

    • Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) (2.0 eq).

  • Reaction Execution:

    • Dissolve the primary amine (1.1 eq) in the same anhydrous solvent in a separate flask.

    • Add the amine solution dropwise to the stirred solution of the pyridine derivative at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • If the reaction is slow, it can be gently heated (e.g., to 50-80°C).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

reaction_pathway start This compound + Nucleophile main_product Desired Product (2-Substituted-3-fluoro-4-nitropyridine) start->main_product Major Pathway (Attack at C-2) side_product_1 Side Product 1 (3-Substituted-2-chloro-4-nitropyridine) start->side_product_1 Minor Pathway (Attack at C-3) side_product_2 Side Product 2 (Hydrolysis Product) start->side_product_2 Contamination Pathway (Reaction with H2O)

Caption: Reaction pathways for this compound.

troubleshooting_logic cluster_0 Problem Identification cluster_1 Potential Causes & Solutions low_yield Low Yield of Desired Product cause1 Suboptimal Conditions (Time, Temp, Solvent) low_yield->cause1 side_products Multiple Side Products cause2 Regioselectivity Issues side_products->cause2 cause3 Water Contamination side_products->cause3 cause4 Stoichiometry side_products->cause4 solution1 Optimize Reaction Parameters cause1->solution1 solution2 Modify Conditions to Favor C-2 Attack cause2->solution2 solution3 Use Anhydrous Reagents/Solvents cause3->solution3 solution4 Control Nucleophile Equivalents cause4->solution4

Caption: Troubleshooting logic for reactions.

Technical Support Center: Purification of Products from 2-Chloro-3-fluoro-4-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving 2-chloro-3-fluoro-4-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound?

A1: The most common and effective purification techniques for derivatives of this compound are recrystallization and column chromatography. Recrystallization is often successful for crystalline solids, utilizing solvent systems such as methanol, ethanol, or mixtures like ethyl acetate/petroleum ether.[1][2] For mixtures that are difficult to crystallize or contain closely related impurities, silica gel column chromatography is the preferred method.[1]

Q2: What are common impurities I might encounter in my reaction products?

A2: In nucleophilic aromatic substitution (SNAr) reactions, common impurities include unreacted starting materials and potential side-products from reaction with residual water or other nucleophiles present. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, common impurities can include homocoupled byproducts of the boronic acid and phenolic compounds formed by the hydrolysis of the starting material. The presence of oxygen can contribute to the formation of these byproducts.[3]

Q3: How can I remove unreacted this compound from my product?

A3: Unreacted this compound is generally less polar than the desired amine or alcohol substituted products. Therefore, it can typically be separated using silica gel column chromatography with a non-polar to moderately polar eluent system, such as a gradient of ethyl acetate in hexanes.

Q4: My product seems to be unstable on silica gel. What are my options?

A4: If your product degrades on standard silica gel, you can try using deactivated silica gel, which is less acidic. Alternatively, other stationary phases like alumina or Florisil can be employed. A quick "plug" of silica gel, rather than a full column, can also minimize contact time and potential degradation while still removing baseline impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. The solvent may be too non-polar, or the solution is cooling too quickly. The melting point of the product might be lower than the boiling point of the solvent.Try a more polar solvent or a mixed solvent system. Ensure a slow cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath. If using a mixed solvent system, add a small amount of the "good" solvent (in which the compound is more soluble).
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or the product is highly soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists. Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.
Product precipitates as an amorphous powder. The solution is too concentrated, leading to rapid precipitation instead of crystal growth.Use slightly more solvent to dissolve the crude product initially. Ensure the crude product is fully dissolved at an elevated temperature before cooling.
Low recovery of purified product. The product has significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals.Use a minimal amount of cold solvent to wash the crystals. Ensure the solution is thoroughly cooled to maximize precipitation. Consider a different solvent or solvent system where the product has lower solubility at cold temperatures.
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of product and impurities (co-elution). The chosen eluent system has incorrect polarity. The column was overloaded with the sample.Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired product. Use a shallower solvent gradient during elution to improve resolution between closely eluting spots.[4] Reduce the amount of crude material loaded onto the column.
Product streaking or tailing on the column. The product is interacting too strongly with the silica gel. The sample was not loaded onto the column in a concentrated band.Add a small amount of a modifier to your eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. Use the "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.[1]
Product is not eluting from the column. The eluent is not polar enough. The product may have decomposed on the column.Gradually increase the polarity of the eluent. If the product still does not elute, it may be irreversibly adsorbed or has decomposed. You can test for compound stability on silica using 2D TLC.
Cracks appear in the silica bed. Improper packing of the column. The column ran dry during elution.Ensure the silica gel is packed as a uniform slurry and is not allowed to dry out at any point during the purification process.

Quantitative Data Summary

The following tables summarize purification data for compounds analogous to derivatives of this compound. Direct comparative studies on the purification of a single derivative of this compound by different methods are limited in the available literature.

Table 1: Purification of Halogenated Pyridine Derivatives by Recrystallization

CompoundCrude Purity (if available)Purification MethodSolvent SystemYieldFinal Purity (if available)Reference
2-Bromo-3-fluoro-4-picolineNot specifiedRecrystallizationEthyl acetate / Petroleum ether87.3%Not specified[1][2]
2-Chloro-6-ethoxy-3-nitropyridineNot specifiedTreatment with K₂CO₃(aq) then recrystallizationHeptane92%99-100%[5]
2-Amino-3-fluoro-5-chloropyridineNot specifiedWork-up with extraction and slurryingEthyl acetate / Petroleum ether85.58%Not specified[6]

Table 2: Purification of Halogenated Pyridine Derivatives by Column Chromatography

CompoundStationary PhaseEluent SystemYieldFinal Purity (if available)Reference
2-Chloro-3-fluoropyridin-4-amineNH₂ cartridge0-10% MeOH in DCM94%Not specified
2-Amino-4-methylpyridine analogueSilica gelEthyl acetate / Hexanes (1:4)81%Not specified
[¹⁸F]3-Fluoro-4-nitropyridine N-oxideHPLC (details not specified)Not specified10.4% (radiochemical yield)High[4]

Experimental Protocols

Protocol 1: General Work-up Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol is adapted from procedures for related chloro-nitropyridine compounds.

  • Quenching: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Extraction: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally, brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can then be purified by either recrystallization or column chromatography as described in the protocols below.

Protocol 2: Purification by Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexanes)
  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) to dissolve the solid at room temperature or with gentle heating.

  • Addition of Anti-solvent: Slowly add the "poor" solvent (e.g., hexanes) dropwise with swirling until the solution becomes slightly turbid.

  • Heating and Clarification: Gently heat the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold hexanes and dry them under vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • Eluent Selection: Determine a suitable eluent system by TLC analysis. A common starting point for these compounds is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (if necessary). For samples dissolved in strong solvents, it is preferable to use a dry loading technique by adsorbing the sample onto a small amount of silica gel before adding it to the column.

  • Elution: Begin eluting the column with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start This compound + Nucleophile/Coupling Partner reaction Reaction (e.g., SNAr, Suzuki Coupling) start->reaction quench Quench Reaction reaction->quench extract Aqueous Wash & Extraction quench->extract dry Dry & Concentrate extract->dry crude Crude Product dry->crude decision Crystalline? crude->decision recrystallize Recrystallization decision->recrystallize Yes chromatography Column Chromatography decision->chromatography No / Impure pure_product Pure Product recrystallize->pure_product chromatography->pure_product analysis Characterization (NMR, MS, etc.) pure_product->analysis

Caption: General experimental workflow from reaction to purified product.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue oiling_out Product Oils Out start->oiling_out Recrystallization co_elution Poor Separation start->co_elution Chromatography node_slow_cool Slow Down Cooling oiling_out->node_slow_cool node_change_solvent Change Solvent System oiling_out->node_change_solvent no_crystals No Crystals Form node_concentrate Concentrate Solution no_crystals->node_concentrate node_scratch Scratch Flask no_crystals->node_scratch low_recovery Low Recovery node_gradient Use Shallower Gradient co_elution->node_gradient node_dry_load Try Dry Loading co_elution->node_dry_load tailing Peak Tailing node_modifier Add Eluent Modifier tailing->node_modifier node_dry_load2 Dry Load Sample tailing->node_dry_load2 no_elution Product Stuck

Caption: Troubleshooting logic for common purification issues.

References

Navigating the Synthesis of 2-Chloro-3-fluoro-4-nitropyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of 2-Chloro-3-fluoro-4-nitropyridine, a key intermediate in pharmaceutical development. This guide aims to enhance reaction yields and purity through detailed experimental protocols, data-driven insights, and a systematic approach to problem-solving.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the nitration of 2-chloro-3-fluoropyridine.

Q1: My nitration of 2-chloro-3-fluoropyridine is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the nitration of pyridines are a common issue, often stemming from the deactivation of the pyridine ring by protonation in acidic media. Here are several factors to consider and troubleshoot:

  • Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are critical. A standard mixture of nitric acid and sulfuric acid may not be potent enough for an already electron-deficient pyridine ring.

    • Solution: Consider using a stronger nitrating agent. Fuming nitric acid in the presence of oleum (fuming sulfuric acid) can significantly increase the yield by providing a more anhydrous and reactive medium.[1]

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products and decomposition.

    • Solution: Start with a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent and then gradually raise it to the optimal reaction temperature. Monitor the reaction progress using TLC or GC-MS to determine the ideal temperature profile.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting material.

    • Solution: Extend the reaction time and monitor its progress. Be aware that prolonged reaction times at elevated temperatures can also lead to increased side product formation.

Q2: I am observing the formation of multiple isomers during the nitration of 2-chloro-3-fluoropyridine. How can I improve the regioselectivity for the desired 4-nitro isomer?

A2: The directing effects of the existing chloro and fluoro substituents on the pyridine ring influence the position of nitration. While the 4-position is electronically favored for nitration, other isomers can form.

  • Steric Hindrance: The substituents at the 2 and 3 positions can sterically hinder the approach of the nitronium ion to adjacent positions.

  • Reaction Conditions: The regioselectivity can be sensitive to the reaction conditions.

    • Solution: Modifying the nitrating agent and solvent system can influence the isomer ratio. For instance, nitration using dinitrogen pentoxide in an organic solvent has been reported to offer different regioselectivity in some pyridine systems.[2] Careful optimization of the reaction temperature and addition rate of the nitrating agent may also favor the formation of the thermodynamically more stable 4-nitro isomer.

Q3: The purification of this compound is challenging due to the presence of hard-to-separate impurities. What purification strategies are recommended?

A3: Purification can be complicated by the presence of isomeric byproducts with similar physical properties.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Crystallization: Selective crystallization can be a powerful tool for separating isomers. Experiment with different solvent systems to find one that preferentially crystallizes the desired 4-nitro isomer.

  • Chromatography: High-performance liquid chromatography (HPLC) or column chromatography using a suitable stationary and mobile phase can be employed to separate the isomers.

Q4: Are there alternative synthetic routes to this compound that might offer better yields or fewer side reactions?

A4: While the nitration of 2-chloro-3-fluoropyridine is a direct approach, other strategies could be considered:

  • Fluorination of a Precursor: Synthesis could potentially proceed via a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor like 2,3-dichloro-4-nitropyridine. The higher electronegativity of fluorine makes it a good leaving group in SNAr reactions on electron-deficient rings.[3][4]

  • Balz-Schiemann Reaction: Starting from 2-chloro-4-nitro-3-aminopyridine, a Balz-Schiemann reaction could be employed to introduce the fluorine atom.[5][6][7][8] However, this reaction can have its own set of challenges, including the stability of the diazonium salt intermediate.

Comparative Data on Related Syntheses

Entry Solvent Fluorinating Agent Diazotizing Agent Temperature (°C) Time (h) Yield (%) Reference
1MethanolCopper(II) fluoridetert-Butyl nitrite60162--INVALID-LINK--
2IsopropanolCopper(II) fluoridetert-Butyl nitrite40360--INVALID-LINK--
3AcetonitrileCopper(II) fluoridetert-Butyl nitrite30566--INVALID-LINK--
4EthanolCopper(II) fluoridetert-Butyl nitrite251068--INVALID-LINK--

Key Experimental Protocols

The following are proposed detailed methodologies for the key steps in the synthesis of this compound, based on established chemical principles and related literature.

Protocol 1: Synthesis of 2-Chloro-3-fluoropyridine (Precursor)

This protocol is adapted from patent literature describing the synthesis from 2-chloro-3-aminopyridine.[9]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-aminopyridine (1.0 eq) in a suitable organic solvent (e.g., acetonitrile, 10 mL/g of amine).

  • Reagent Addition: Add copper(II) fluoride (1.1-1.3 eq) and tert-butyl nitrite (1.0-1.2 eq) to the solution.

  • Reaction: Stir the mixture at the desired temperature (e.g., 25-60 °C) for the specified time (e.g., 1-10 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove solid byproducts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-chloro-3-fluoropyridine.

Protocol 2: Proposed Synthesis of this compound via Nitration

This is a proposed protocol based on general nitration procedures for pyridine derivatives.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chloro-3-fluoropyridine (1.0 eq) to a mixture of concentrated sulfuric acid and oleum at 0 °C.

  • Nitrating Agent Addition: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderately elevated temperature (e.g., 50-70 °C) for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) while keeping the temperature low.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Visualizing the Process

Experimental Workflow for this compound Synthesis

G cluster_0 Precursor Synthesis cluster_1 Nitration cluster_2 Purification Start 2-Chloro-3-aminopyridine Diazotization Diazotization & Fluorination (tert-Butyl nitrite, CuF2) Start->Diazotization Precursor 2-Chloro-3-fluoropyridine Diazotization->Precursor Nitration Nitration (HNO3, H2SO4/Oleum) Precursor->Nitration Product This compound Nitration->Product Purification Purification (Distillation/Crystallization/ Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: A simplified workflow for the proposed synthesis of this compound.

Troubleshooting Logic for Low Yield in Nitration

G Low_Yield Low Yield Observed Check_Conversion Check Starting Material Conversion (TLC/GC-MS) Low_Yield->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Side_Products Significant Side Products Observed Check_Conversion->Side_Products Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Stronger_Nitrating_Agent Use Stronger Nitrating Agent (e.g., Oleum) Incomplete_Reaction->Stronger_Nitrating_Agent Yes Optimize_Temp Optimize Temperature Profile Side_Products->Optimize_Temp Yes Isomer_Separation Focus on Isomer Separation Side_Products->Isomer_Separation Yes, isomers Re-evaluate Re-evaluate Increase_Time_Temp->Re-evaluate Stronger_Nitrating_Agent->Re-evaluate Optimize_Temp->Re-evaluate Isomer_Separation->Re-evaluate

Caption: A decision-making diagram for troubleshooting low yields in the nitration step.

References

Navigating Regioselectivity in Nucleophilic Aromatic Substitutions of 2-Chloro-3-fluoro-4-nitropyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 2-chloro-3-fluoro-4-nitropyridine. This guide aims to assist researchers in achieving their desired substitution products by understanding the interplay of electronic and steric factors that govern these reactions.

Troubleshooting Guides

Controlling the regioselectivity of SNAr reactions on this compound—whether substitution occurs at the C2 (chloro) or C3 (fluoro) position—is a nuanced challenge. The outcome is highly dependent on the nature of the nucleophile, solvent, temperature, and base. Below is a summary of expected outcomes based on general principles of SNAr chemistry on activated halopyridines.

Data Presentation: Predicted Regioselectivity under Various Conditions

Nucleophile TypeRepresentative NucleophileSolventTemperatureExpected Major ProductPredicted Regioisomeric Ratio (C2:C3)Rationale
Hard Nucleophiles (e.g., Alkoxides) Sodium MethoxideMethanolRoom Temp.3-Methoxy-2-chloro-4-nitropyridine>9:1Attack favored at the more electron-deficient C3 position, ortho to the strongly activating nitro group. Fluorine is a poorer leaving group than chlorine, but the activation at C3 dominates.
Soft Nucleophiles (e.g., Thiols) ThiophenolDMF, K₂CO₃Room Temp.2-Thiophenyl-3-fluoro-4-nitropyridine>9:1Softer nucleophiles often favor displacement of the better leaving group (chloride). The C2 position is also activated by the pyridine nitrogen.
Primary & Secondary Amines (Less Bulky) PiperidineEthanolRefluxMixture of Isomers~1:1Amines can attack both positions. The outcome is sensitive to steric and electronic effects, often leading to mixtures.
Bulky Secondary Amines DiisopropylamineDioxaneHigh Temp.2-(Diisopropylamino)-3-fluoro-4-nitropyridine>9:1Steric hindrance from the bulky amine and the adjacent nitro group disfavors attack at the C3 position, leading to selective substitution at C2.
Azide Sodium AzideAcetonitrileRoom Temp.2-Azido-3-fluoro-4-nitropyridine>9:1Azide is a strong nucleophile that typically displaces the better leaving group, chloride, at the activated C2 position.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of C2 and C3 substituted products?

A mixture of regioisomers is common in SNAr reactions of this compound due to the competing activating effects on both positions. The nitro group strongly activates the ortho C3 position, while the pyridine nitrogen activates the C2 position. The choice of nucleophile and reaction conditions can tip the balance. For instance, less bulky amines can often lead to product mixtures.

Q2: How can I favor substitution at the C2 position (displacement of chlorine)?

To favor substitution at the C2 position, consider the following strategies:

  • Use a soft nucleophile: Soft nucleophiles, such as thiols, generally favor the displacement of the better leaving group, which is chloride in this case.

  • Employ a bulky nucleophile: Sterically hindered nucleophiles, like diisopropylamine, will preferentially attack the less sterically encumbered C2 position.

  • Kinetic Control: Running the reaction at lower temperatures may favor the kinetically controlled product, which is often the result of attack at the most electrophilic carbon, potentially C2 due to the influence of the pyridine nitrogen.[1][2]

Q3: How can I enhance selectivity for the C3 position (displacement of fluorine)?

Achieving selective substitution at the C3 position is challenging due to fluorine being a poorer leaving group than chlorine. However, the strong activation by the ortho-nitro group can be exploited:

  • Use a hard nucleophile: Hard nucleophiles, such as alkoxides, are more likely to attack the most electron-deficient carbon, which is C3, due to the powerful electron-withdrawing effect of the adjacent nitro group.

  • Thermodynamic Control: Higher reaction temperatures and longer reaction times might favor the thermodynamically more stable product.[3] The C3-substituted product could potentially be the thermodynamic product in some cases, although this is not always predictable without experimental data.

Q4: What is the role of the solvent in controlling regioselectivity?

Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate. The choice of solvent can also influence the nucleophilicity of the attacking species and potentially alter the regiochemical outcome, although this effect is often less pronounced than the nature of the nucleophile itself.

Q5: Does the base have an impact on the regioselectivity?

The base is typically used to deprotonate the nucleophile (e.g., thiols or amines) or to scavenge the acid generated during the reaction. While the primary role of the base is not to direct the regioselectivity, its strength and steric properties can influence the concentration and reactivity of the nucleophile, which in turn could have a secondary effect on the product distribution. Non-nucleophilic bases like triethylamine or diisopropylethylamine are commonly used.

Experimental Protocols

Protocol 1: General Procedure for Selective C2 Amination with a Bulky Amine

This protocol is designed to favor the substitution of the chlorine atom at the C2 position by utilizing a sterically hindered secondary amine.

  • Materials:

    • This compound (1.0 eq)

    • Diisopropylamine (1.2 eq)

    • Anhydrous Dioxane

    • Triethylamine (1.5 eq)

  • Procedure:

    • To a solution of this compound in anhydrous dioxane, add triethylamine followed by the slow addition of diisopropylamine.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 2-(diisopropylamino)-3-fluoro-4-nitropyridine.

Protocol 2: General Procedure for Selective C3 Substitution with an Alkoxide

This protocol aims to achieve substitution of the fluorine atom at the C3 position using a hard nucleophile like a methoxide.

  • Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (1.1 eq, freshly prepared or from a commercial solution)

    • Anhydrous Methanol

  • Procedure:

    • Dissolve this compound in anhydrous methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add the sodium methoxide solution to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-methoxy-2-chloro-4-nitropyridine.

Visualizations

G Competing SNAr Pathways on this compound A This compound B Nucleophilic Attack at C2 A->B Soft or Bulky Nucleophile C Nucleophilic Attack at C3 A->C Hard Nucleophile D Meisenheimer Intermediate (Attack at C2) B->D E Meisenheimer Intermediate (Attack at C3) C->E F 2-Substituted-3-fluoro-4-nitropyridine D->F - Cl- G 3-Substituted-2-chloro-4-nitropyridine E->G - F-

Caption: Competing reaction pathways for nucleophilic substitution.

G Troubleshooting Workflow for Regioselectivity start Start: Undesired Regioselectivity q1 Desired Product? start->q1 c2_path Target: C2 Substitution q1->c2_path C2 c3_path Target: C3 Substitution q1->c3_path C3 c2_sol1 Use Bulky Nucleophile c2_path->c2_sol1 c2_sol2 Use Soft Nucleophile (e.g., Thiol) c2_path->c2_sol2 c2_sol3 Lower Reaction Temperature (Kinetic Control) c2_path->c2_sol3 c3_sol1 Use Hard Nucleophile (e.g., Alkoxide) c3_path->c3_sol1 c3_sol2 Increase Reaction Temperature (Thermodynamic Control) c3_path->c3_sol2 end Achieved Desired Regioselectivity c2_sol1->end c2_sol2->end c2_sol3->end c3_sol1->end c3_sol2->end

Caption: A workflow for troubleshooting and optimizing regioselectivity.

References

stability of 2-Chloro-3-fluoro-4-nitropyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-fluoro-4-nitropyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is recommended to store the compound in a refrigerator. The container should be tightly sealed and stored in a cool, dry, and well-ventilated area to prevent degradation from moisture and air.

Q2: What are the main chemical hazards associated with this compound?

A2: this compound is classified as harmful if swallowed and may cause skin and eye irritation. It is essential to handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q3: To which position on the pyridine ring will a nucleophile preferentially add in a nucleophilic aromatic substitution (SNAr) reaction?

A3: In halogenated nitropyridines, nucleophilic attack is favored at the 2- and 4-positions relative to the pyridine nitrogen, as the negative charge in the Meisenheimer intermediate is better stabilized through resonance involving the nitrogen atom.[1][2] For this compound, the nitro group at the 4-position strongly activates the ring for nucleophilic attack. The chlorine atom is at the activated 2-position (ortho to the nitro group), while the fluorine is at the 3-position (meta to the nitro group). Therefore, nucleophilic substitution is most likely to occur at the 2-position, displacing the chloride.

Q4: Can the nitro group on this compound be reduced?

A4: Yes, the nitro group can be reduced to an amine, which opens up various synthetic possibilities for further functionalization.[3] This transformation is a common strategy in the synthesis of pharmaceutical intermediates. A typical method for reducing similar nitro-pyridines involves using stannous chloride (SnCl₂) in refluxing methanol.[4]

Troubleshooting Guides

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient activation of the pyridine ring While the nitro group is strongly activating, ensure that the reaction conditions are suitable for the chosen nucleophile. A stronger base or higher temperature may be required for less reactive nucleophiles.
Incorrect regioselectivity The nucleophile may be reacting at an unintended position. Confirm the structure of your product using analytical techniques like NMR and mass spectrometry. As noted in the FAQs, substitution is expected at the C-2 position.
Degradation of the starting material This compound may be unstable under strongly basic or high-temperature conditions over extended periods. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to decomposition.
Poor nucleophilicity of the reagent The chosen nucleophile may not be strong enough to displace the chloride. Consider using a more reactive nucleophile or adding a catalyst to facilitate the reaction.
Issue 2: Unexpected Side Products in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Homocoupling of the coupling partner This can occur if the reaction conditions are not optimal. Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can promote homocoupling.
Protodehalogenation (loss of Cl or F) The C-Cl or C-F bond may be cleaved and replaced with a hydrogen atom. This can be minimized by carefully selecting the base and solvent system. For Suzuki-Miyaura reactions, using a milder base like K₂CO₃ or Cs₂CO₃ may be beneficial.
Reaction at the fluorine position While substitution is expected at the chlorine position, some reactivity at the fluorine position might occur under certain conditions, especially with highly reactive catalysts and nucleophiles. Analyze the product mixture carefully to identify any isomers.
Degradation of the catalyst The palladium catalyst may be sensitive to the reaction conditions. Use of appropriate phosphine ligands can stabilize the catalyst and improve its turnover number.
Issue 3: Degradation of this compound During Workup or Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Hydrolysis under acidic or basic conditions Avoid prolonged exposure to strong acids or bases during aqueous workup. Neutralize the reaction mixture carefully and minimize the contact time between the compound and the aqueous phase.
Thermal decomposition during concentration The compound may have moderate thermal stability.[3] Avoid high temperatures when removing solvents on a rotary evaporator. Use a water bath at a moderate temperature.
Instability on silica gel Some nitro compounds can be unstable on silica gel. If you observe degradation during column chromatography, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is a generalized procedure based on reactions with similar activated halopyridines.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0-3.0 eq.).

  • Reaction Conditions: Stir the mixture at room temperature or heat to a temperature between 50-100 °C, depending on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. The filtrate can be concentrated under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Reduction of the Nitro Group

This protocol is adapted from procedures for the reduction of similar nitropyridines.[4]

  • Reaction Setup: To a solution of this compound (1.0 eq.) in methanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The resulting crude amine can be purified by column chromatography.

Visualizations

SNAr_Pathway This compound This compound Meisenheimer_Intermediate Meisenheimer Intermediate This compound->Meisenheimer_Intermediate Nucleophilic Attack at C2 Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer_Intermediate Product 2-Nu-3-fluoro-4-nitropyridine Meisenheimer_Intermediate->Product Chloride Elimination Chloride_ion Cl- Meisenheimer_Intermediate->Chloride_ion Troubleshooting_Logic Start Low Reaction Yield Check_Purity Check Starting Material Purity Start->Check_Purity Degradation Degradation Observed? Check_Purity->Degradation Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base) Degradation->Optimize_Conditions Yes Change_Nucleophile Consider Stronger Nucleophile/Catalyst Degradation->Change_Nucleophile No Inert_Atmosphere Ensure Inert Atmosphere Optimize_Conditions->Inert_Atmosphere Change_Nucleophile->Inert_Atmosphere Successful_Reaction Improved Yield Inert_Atmosphere->Successful_Reaction

References

troubleshooting failed reactions with 2-Chloro-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-3-fluoro-4-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in SNAr reactions with this compound can stem from several factors. The primary considerations are reaction conditions, the nature of the nucleophile, and potential side reactions.

Troubleshooting Steps:

  • Assess Nucleophile Strength: Weak nucleophiles will react slowly, potentially leading to incomplete conversion or decomposition of the starting material over long reaction times.

    • Recommendation: If using a neutral amine or alcohol, consider deprotonating with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU or DIPEA) to generate the more nucleophilic anion.

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.

    • Recommended Solvents: DMF, DMSO, acetonitrile, or THF.

  • Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[1]

    • Recommendation: If your reaction is sluggish at room temperature, try incrementally increasing the temperature. A good starting point is 50-80 °C. Monitor the reaction for potential decomposition of your starting material or product at higher temperatures.

  • Moisture Control: Water can act as a competing nucleophile, leading to the formation of 2-hydroxy-3-fluoro-4-nitropyridine, a common impurity.

    • Recommendation: Ensure your reagents and solvent are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

A general workflow for troubleshooting low yields is presented below:

LowYieldTroubleshooting start Low Yield Observed check_nucleophile Is the nucleophile strong enough? start->check_nucleophile add_base Add a non-nucleophilic base (e.g., NaH, K2CO3) check_nucleophile->add_base No check_temp Is the reaction temperature adequate? check_nucleophile->check_temp Yes add_base->check_temp increase_temp Increase temperature (e.g., 50-100 °C) check_temp->increase_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to a polar aprotic solvent (DMF, DMSO) check_solvent->change_solvent No check_moisture Is moisture present? check_solvent->check_moisture Yes change_solvent->check_moisture dry_reagents Use anhydrous conditions and inert atmosphere check_moisture->dry_reagents Yes end Improved Yield check_moisture->end No dry_reagents->end

Troubleshooting workflow for low reaction yield.
Q2: I am observing two different products in my reaction. What is the expected regioselectivity of nucleophilic attack on this compound?

A2: this compound has two potential sites for nucleophilic attack: the carbon bearing the chlorine (C2) and the carbon bearing the fluorine (C3). The nitro group at the 4-position activates both the C2 and C5 positions for nucleophilic attack.[2] However, in this case, the leaving groups are at C2 and C3. The strong electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly influences the regioselectivity.

The attack will preferentially occur at the C2 position (displacement of the chloride) . This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which is a stabilizing effect.[2] Attack at C3 does not allow for this resonance stabilization.

Position of AttackLeaving GroupThermodynamic Stability of IntermediateExpected Product
C2 ChlorideMore Stable (charge delocalized on ring nitrogen)Major Product
C3 FluorideLess StableMinor or not observed

While fluoride is typically a poorer leaving group than chloride in SN1 and SN2 reactions, in SNAr, the high electronegativity of fluorine makes the attached carbon more electrophilic and can accelerate the initial nucleophilic attack.[3] However, the stability of the intermediate is the dominant factor determining the major product.

Q3: My starting material is being consumed, but I am not isolating my desired product. Instead, I see a new polar spot on my TLC plate. What could this be?

A3: A common side reaction, especially if there is residual moisture in your reaction, is hydrolysis of the starting material. The 2-chloro group can be displaced by water or hydroxide ions to form 2-hydroxy-3-fluoro-4-nitropyridine. This product is significantly more polar than the starting material and will have a lower Rf value on a TLC plate.

Preventative Measures:

  • Use anhydrous solvents.

  • Dry all glassware thoroughly before use.

  • Run the reaction under an inert atmosphere (N₂ or Ar).

  • Ensure that any amine nucleophiles or bases are free of water.

HydrolysisPathway reactant This compound product Desired Product (2-Amino-3-fluoro-4-nitropyridine) reactant->product Desired Reaction side_product Hydrolysis Byproduct (2-Hydroxy-3-fluoro-4-nitropyridine) reactant->side_product Competing Reaction nucleophile Nucleophile (e.g., R-NH2) nucleophile->product water Water (H2O) water->side_product

Competing reaction pathways for this compound.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add the amine nucleophile (1.1-1.5 eq) to the solution.

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Example Yields with Different Nucleophiles (Hypothetical Data for Illustration)

NucleophileBaseTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃80685
MorpholineK₂CO₃50492
BenzylamineDIPEA60888
PhenolNaH251275

This guide is intended to provide a starting point for troubleshooting. Reaction conditions may need to be optimized for your specific substrate and desired product. Always consult relevant safety data sheets (SDS) before handling any chemicals.[4]

References

Technical Support Center: Purification of 2-Chloro-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-3-fluoro-4-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side-reactions, or subsequent degradation. These may include:

  • Unreacted Starting Materials: Such as 2-chloro-3-aminopyridine.

  • Isomeric Byproducts: Positional isomers formed during the nitration reaction are common. An example from a similar synthesis is the formation of 4-amino-2-chloro-5-nitropyridine alongside the desired 3-nitro isomer.[1]

  • Over-halogenated Species: Byproducts like 2,5-dichloro-3-aminopyridine can be present from the synthesis of precursors.[2]

  • Hydrolysis Products: The nitro and chloro groups can be susceptible to hydrolysis under certain conditions, leading to the formation of corresponding pyridone derivatives.

Q2: What are the recommended initial purification strategies for crude this compound?

A2: An initial purification can often be achieved through:

  • Aqueous Wash: To remove water-soluble impurities and residual acids from the synthesis.

  • Solvent Extraction: A liquid-liquid extraction can partition the target compound into an organic solvent, leaving some impurities in the aqueous phase.

  • Recrystallization: This is a powerful technique for removing significant amounts of impurities.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: To accurately determine the purity of your compound, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile impurities. A reverse-phase C18 column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the desired product and can help in the identification and quantification of impurities.

Troubleshooting Guides

Recrystallization

Problem: Low recovery of the purified product after recrystallization.

Potential CauseSuggested Solution
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product.
The compound is highly soluble in the chosen solvent even at low temperatures. Select a different solvent or a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Consider anti-solvent crystallization.
Cooling was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Incomplete crystallization. After cooling to room temperature, cool the flask in an ice bath for a longer period. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Problem: The product is still impure after recrystallization.

Potential CauseSuggested Solution
The chosen solvent does not effectively exclude the impurity. Try a different recrystallization solvent. A solvent pair (one in which the compound is soluble and one in which it is less soluble) may provide better selectivity.
Impurities have very similar solubility profiles to the product. A second recrystallization may be necessary. If impurities persist, consider an alternative purification method like column chromatography.
The product oiled out instead of crystallizing. This can happen if the boiling point of the solvent is higher than the melting point of the solute. Use a lower-boiling solvent or add the hot solution to a pre-heated receiving flask to slow down the initial cooling.
Column Chromatography

Problem: Poor separation of the product from an impurity.

Potential CauseSuggested Solution
Inappropriate mobile phase polarity. Adjust the solvent system. If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not moving, increase the polarity.
Column overloading. Use a larger column or load less crude material. The amount of crude product should typically be 1-5% of the mass of the silica gel.
Co-eluting impurities. If a single solvent system does not provide adequate separation, consider using a gradient elution, where the polarity of the mobile phase is gradually increased during the separation.

Experimental Protocols

General Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Test the solubility of your crude this compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures with hexanes) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Stationary Phase Selection: Silica gel is a common choice for compounds of this polarity.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Comparison

The following table provides an illustrative comparison of purification methods. Actual results will vary depending on the initial purity of the crude material and the specific conditions used.

Purification MethodTypical Purity AchievedExpected YieldNotes
Single Recrystallization 98-99%70-90%Highly dependent on the chosen solvent and initial purity.
Column Chromatography >99%50-80%Can achieve high purity but may result in lower yields due to product loss on the column.
Aqueous Alkaline Wash Variable>90%A patent for a similar compound suggests this can improve purity from 84-85% to 99-100%.[3] This may be effective for removing acidic impurities.

Visualizations

experimental_workflow cluster_prep Initial Workup cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve wash Aqueous Wash dissolve->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate recrystallization Recrystallization concentrate->recrystallization Primary Method column_chrom Column Chromatography concentrate->column_chrom Alternative/Secondary Method pure_solid Purified Solid recrystallization->pure_solid column_chrom->pure_solid hplc HPLC Purity Check pure_solid->hplc gcms GC-MS for Volatiles pure_solid->gcms nmr NMR for Structure Confirmation pure_solid->nmr final_product Final Product (>99% Purity) hplc->final_product gcms->final_product nmr->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product Purity < 95% recrystallize Attempt Recrystallization start->recrystallize check_purity1 Check Purity by HPLC/TLC recrystallize->check_purity1 pure Purity > 99% (Final Product) check_purity1->pure Yes impure1 Purity 95-99% check_purity1->impure1 No very_impure Purity < 95% check_purity1->very_impure No second_recrystallization Second Recrystallization (Different Solvent) impure1->second_recrystallization column_chrom Column Chromatography very_impure->column_chrom check_purity2 Check Purity by HPLC/TLC second_recrystallization->check_purity2 check_purity2->pure Yes check_purity2->column_chrom No check_purity3 Check Purity by HPLC/TLC column_chrom->check_purity3 check_purity3->pure Yes check_purity3->very_impure No (Re-evaluate Strategy)

Caption: Decision-making flowchart for troubleshooting the purification of this compound.

References

Technical Support Center: Monitoring 2-Chloro-3-fluoro-4-nitropyridine Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the progress of reactions involving 2-Chloro-3-fluoro-4-nitropyridine using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is TLC a suitable method for monitoring reactions with this compound? A1: TLC is a rapid, cost-effective, and simple technique for qualitatively monitoring reaction progress. It allows for the simultaneous analysis of the starting material, reaction mixture, and product (if a standard is available), providing a visual confirmation of the consumption of reactants and the formation of products. Its high sensitivity requires only a minimal amount of the reaction mixture.[1][2]

Q2: What is the basic principle of separating this compound and its products on TLC? A2: TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent system).[3] this compound is a relatively polar molecule. In a typical reaction, such as a nucleophilic aromatic substitution, the product's polarity will differ from the starting material. This difference in polarity causes the compounds to travel at different rates up the TLC plate, leading to their separation. More polar compounds interact more strongly with the silica gel and have lower Retention Factor (Rf) values, while less polar compounds travel further up the plate and have higher Rf values.[3][4]

Q3: How do I choose an appropriate mobile phase (eluent)? A3: The choice of mobile phase is critical for achieving good separation.[5] A good starting point for pyridine derivatives is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6] The ideal mobile phase should provide a good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.[3] You can adjust the ratio of the solvents to optimize the separation; increasing the proportion of the more polar solvent will increase the Rf values of your compounds.[7]

Q4: How can I visualize the spots on the TLC plate? A4: Since this compound and many of its derivatives are colorless, visualization methods are required. The most common non-destructive method is using a UV lamp (254 nm), as the aromatic pyridine ring will absorb UV light and appear as a dark spot on the fluorescent plate.[8] Destructive methods include staining with iodine vapor or specific chemical stains like potassium permanganate or a stain specific for nitro compounds.[8][9][10]

Experimental Protocol: TLC Analysis Workflow

This protocol outlines the standard procedure for setting up and running a TLC to monitor the progress of a reaction involving this compound.

1. Materials and Reagents

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber with a lid

  • Capillary spotters or micropipettes

  • Mobile phase (e.g., Hexane:Ethyl Acetate mixture)

  • Reaction mixture, starting material standard, and co-spot samples

  • Pencil and ruler

  • Forceps

  • Visualization tools: UV lamp (254 nm), iodine chamber, or chemical stain solutions.

2. Chamber Preparation

  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line that will be drawn on the TLC plate.[11]

  • Place a piece of filter paper inside the chamber, leaning against the wall, to saturate the chamber atmosphere with solvent vapors.[5]

  • Cover the chamber with the lid and allow it to equilibrate for at least 15-20 minutes before inserting the plate.[3]

3. TLC Plate Preparation and Spotting

  • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Never use a pen, as the ink can chromatograph.[4][11]

  • Prepare dilute solutions of your starting material (SM) and reaction mixture (RM) in a volatile solvent (e.g., dichloromethane or ethyl acetate). A 1% concentration is often suitable.[6]

  • Using a capillary spotter, apply small spots of the SM and RM onto the origin line. For comparison, it is highly recommended to also apply a "co-spot" (C), which contains both the SM and RM in the same spot.[4]

  • Keep the spots small (1-2 mm in diameter) and allow the solvent to completely evaporate between applications if multiple spots are needed to increase concentration.[12]

4. Plate Development

  • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is straight and not touching the filter paper.[5]

  • Replace the lid and allow the mobile phase to travel up the plate via capillary action. Do not disturb the chamber during development.

  • When the solvent front is about 0.5-1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.[3]

  • Allow the plate to dry completely in a fume hood.

5. Visualization and Analysis

  • UV Light: View the dried plate under a short-wave UV lamp (254 nm) in a dark environment. Circle any visible spots with a pencil.[8]

  • Iodine Staining: Place the dried plate in a sealed chamber containing a few iodine crystals. Spots will appear as yellow-brown areas. Circle the spots promptly as they will fade over time.[8][13]

  • Chemical Staining:

    • Potassium Permanganate: Dip or spray the plate with a KMnO4 solution. Oxidizable compounds will appear as yellow or brown spots against a purple background.[10]

    • Nitro Group Stain: For specific visualization, spray the plate with a solution of stannous chloride (SnCl₂) in HCl to reduce the nitro group to an amine. After heating, the plate can be treated with reagents to form a brightly colored azo dye.[9]

  • Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[4]

Data Presentation

The Rf values are highly dependent on the exact conditions (stationary phase, mobile phase, temperature). The following table provides expected relative values for a typical nucleophilic substitution reaction on silica gel.

CompoundExample Mobile Phase (Hexane:EtOAc)Expected Rf ValuePolarity
This compound (Starting Material)7:3~0.6Moderate
Amine-substituted product (e.g., R₂N- group replaces Cl)7:3~0.3Higher

Note: The amine product is generally more polar due to the N-H or N-R groups capable of hydrogen bonding, resulting in stronger interaction with the silica gel and a lower Rf value compared to the starting material.

Troubleshooting Guide

// Nodes start [label="Problem Observed on TLC Plate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; streaking [label="Spots are Streaked or Elongated", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; no_spots [label="No Spots are Visible", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; bad_rf [label="Spots are Too High (Rf > 0.8)\nor Too Low (Rf < 0.2)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; uneven_front [label="Solvent Front is Uneven", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for Streaking sol_overload [label="Cause: Sample Overloaded\nSolution: Dilute sample and re-spot.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_base [label="Cause: Compound is Basic (Pyridine)\nSolution: Add 0.1-1% triethylamine or ammonia to the mobile phase.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_polar_solvent [label="Cause: Spotting solvent too polar\nSolution: Use a less polar spotting solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for No Spots sol_dilute [label="Cause: Sample too dilute\nSolution: Concentrate sample or spot multiple times in the same location.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_uv [label="Cause: Compound not UV-active\nSolution: Use a chemical stain (e.g., Iodine, KMnO4, or nitro-specific stain).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_evap [label="Cause: Compound is volatile\nSolution: Minimize drying time before development.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_dissolved [label="Cause: Origin below solvent level\nSolution: Ensure spotting line is above the solvent in the chamber.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Bad Rf sol_high_rf [label="Problem: Rf too high\nSolution: Decrease mobile phase polarity (add more non-polar solvent).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_low_rf [label="Problem: Rf too low\nSolution: Increase mobile phase polarity (add more polar solvent).", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions for Uneven Front sol_damage [label="Cause: Plate edge is damaged\nSolution: Use an undamaged plate or cut off the damaged section.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; sol_seal [label="Cause: Chamber not sealed properly\nSolution: Ensure lid is tight and chamber is saturated.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; sol_tilt [label="Cause: Plate is tilted or touching the side/filter paper\nSolution: Reposition plate to be upright and centered.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> streaking; start -> no_spots; start -> bad_rf; start -> uneven_front;

streaking -> sol_overload [label="Yes"]; streaking -> sol_base [label="If basic"]; streaking -> sol_polar_solvent [label="Also possible"];

no_spots -> sol_dilute [label="Yes"]; no_spots -> sol_uv [label="If UV fails"]; no_spots -> sol_evap [label="Possible"]; no_spots -> sol_dissolved [label="Check setup"];

bad_rf -> sol_high_rf [label="Too high"]; bad_rf -> sol_low_rf [label="Too low"];

uneven_front -> sol_damage [label="Yes"]; uneven_front -> sol_seal [label="Check seal"]; uneven_front -> sol_tilt [label="Check placement"]; } end_dot Caption: A logical workflow for troubleshooting common TLC issues.

Q: Why are my spots streaking or appearing as elongated smears? A: This is a common issue with several potential causes:

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.[6][11][14][15] Try diluting your sample solution and re-spotting.

  • Acid/Base Interactions: Pyridine derivatives are basic and can interact strongly with the acidic silica gel, causing streaking.[15] To mitigate this, add a small amount of a basic modifier like triethylamine (0.1–2.0%) to your mobile phase.[14]

  • High Polarity of Application Solvent: If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to spread out.[15] Ensure the spotting solvent is volatile and not excessively polar.

  • Complex Mixture: If the reaction has produced many components, the spots may run together, appearing as a streak.[6][15]

Q: I don't see any spots on my developed plate. What went wrong? A: Several factors could lead to the absence of visible spots:

  • Sample Too Dilute: The concentration of your compound may be too low to be detected.[11][14] Try concentrating your sample or applying it multiple times to the same spot (allowing the solvent to dry between applications).[6]

  • Compound Not UV-Active: Your compound may not absorb UV light at 254 nm.[14] Always try a secondary, destructive visualization method like an iodine chamber or a chemical stain.[6]

  • Solvent Level Too High: If the origin line was submerged in the mobile phase reservoir, your sample dissolved into the solvent instead of traveling up the plate.[6][11]

  • Compound Evaporation: If your compound is highly volatile, it may have evaporated from the plate before or during development.[14]

Q: My spots are all clustered near the bottom (low Rf) or top (high Rf) of the plate. How can I fix this? A: This indicates that the polarity of your mobile phase is not optimal for your compounds. The goal is to have the spot of interest with an Rf value around 0.3-0.5 for good separation.[7]

  • Spots Too Low (Rf < 0.2): Your mobile phase is not polar enough to move the compounds up the plate.[7][14] Increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate relative to hexane).

  • Spots Too High (Rf > 0.8): Your mobile phase is too polar, causing the compounds to travel with the solvent front.[7][14] Decrease the proportion of the polar solvent (e.g., add more hexane).

Q: The solvent front is running unevenly. Why is this happening? A: An uneven solvent front will lead to inaccurate Rf values. Common causes include:

  • Damaged Plate: The silica gel at the bottom edge of the plate may be chipped or uneven.[12]

  • Improper Plate Placement: The plate may be touching the side of the chamber or the filter paper, or the bottom of the plate may not be level with the chamber floor.[11]

  • Chamber Not Saturated: If the chamber is not properly sealed and saturated with solvent vapor, the solvent can evaporate from the plate surface as it runs, causing the front to curve.[5]

References

Technical Support Center: HPLC Analysis of 2-Chloro-3-fluoro-4-nitropyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 2-Chloro-3-fluoro-4-nitropyridine reaction mixtures. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method using a C18 column. Due to the polar nature of many pyridine derivatives, a mobile phase with good buffering capacity is recommended to ensure good peak shape.[1] A gradient elution is often employed to separate the main component from various impurities with different polarities that may be present in a reaction mixture.

Q2: What are the common impurities that I might see in the HPLC analysis of a this compound synthesis reaction?

A2: Impurities in the synthesis of halogenated nitropyridines can arise from several sources, including unreacted starting materials, intermediates, and byproducts from side reactions.[2] Common impurities could include:

  • Starting materials: Residual precursors to this compound.

  • Isomers: Positional isomers formed during the nitration or halogenation steps.

  • Hydrolysis products: The displacement of a halide or nitro group with a hydroxyl group if water is present in the reaction.[2]

  • Over-nitrated or under-nitrated species: Compounds with additional or fewer nitro groups.[2]

Q3: How can I prepare my reaction mixture sample for HPLC analysis?

A3: Proper sample preparation is crucial for accurate and reproducible HPLC results. A general procedure involves:

  • Quenching the reaction: If the reaction is ongoing, it should be stopped by cooling or adding a quenching agent.

  • Dilution: The reaction mixture is often highly concentrated. Dilute a small, accurately measured aliquot of the reaction mixture in a suitable solvent. The mobile phase is often a good choice for the diluent to ensure peak shape is not compromised.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.

Experimental Protocols

Disclaimer: The following is a representative HPLC method for the analysis of this compound. Method parameters may require optimization for specific reaction mixtures and HPLC systems.

Representative HPLC Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Protocol
  • Accurately transfer 100 µL of the reaction mixture to a 10 mL volumetric flask.

  • Dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Quantitative Data

Table 1: Representative System Suitability Data
ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) 0.8 - 1.51.1
Theoretical Plates > 20005500
Resolution (Rs) > 2.0 (between analyte and closest impurity)2.8
%RSD of Peak Area (n=6) < 2.0%0.5%
Table 2: Representative Method Validation Data
ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LOD (Limit of Detection) 0.1 µg/mL
LOQ (Limit of Quantitation) 0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Peak Tailing - Secondary interactions with residual silanols on the column.[1][3] - Column overload.[3] - Mismatch between sample solvent and mobile phase.- Use a mobile phase with a lower pH or add a competing base. - Reduce the sample concentration. - Dissolve the sample in the initial mobile phase.
Poor Resolution - Inappropriate mobile phase composition. - Column degradation.- Optimize the gradient slope or change the organic modifier. - Replace the column.
Ghost Peaks - Contamination in the mobile phase or injector carryover.- Use fresh, high-purity solvents. - Implement a needle wash step in the injection sequence.
Baseline Drift/Noise - Column not equilibrated. - Contaminated mobile phase. - Detector lamp issue.- Ensure the column is fully equilibrated with the initial mobile phase. - Prepare fresh mobile phase. - Check the detector lamp's energy and replace if necessary.
Split Peaks - Partially blocked column frit. - Column void. - Sample solvent effect.- Reverse flush the column (if recommended by the manufacturer). - Replace the column. - Ensure the sample is dissolved in the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Reaction Mixture dilute Dilute with Solvent sample->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis.

troubleshooting_tree start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? baseline Baseline Issue? peak_shape->resolution No tailing Peak Tailing peak_shape->tailing Yes split Split Peaks peak_shape->split Yes broad Broad Peaks peak_shape->broad Yes resolution->baseline No solution_resolution Optimize Gradient Change Column resolution->solution_resolution Yes solution_baseline Equilibrate Column Prepare Fresh Mobile Phase baseline->solution_baseline Yes solution_tailing Adjust Mobile Phase pH Reduce Sample Concentration tailing->solution_tailing solution_split Check for Column Blockage Replace Column split->solution_split solution_broad Check for Dead Volume Optimize Flow Rate broad->solution_broad

Caption: Troubleshooting decision tree for common HPLC issues.

References

preventing decomposition of 2-Chloro-3-fluoro-4-nitropyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Chloro-3-fluoro-4-nitropyridine during storage and in their experiments.

Troubleshooting Guide

Issue: Appearance of Unknown Peaks in HPLC/GC Analysis After Storage

If you observe new peaks in your chromatogram that were not present in the initial analysis of this compound, it may indicate degradation of the compound.

Possible Causes and Solutions:

  • Hydrolysis: Exposure to moisture or basic conditions can lead to the hydrolysis of the chloro substituent. The electron-withdrawing nitro and fluoro groups make the pyridine ring susceptible to nucleophilic attack.

    • Troubleshooting Steps:

      • Confirm the identity of the degradation product using LC-MS. The expected product would be 2-hydroxy-3-fluoro-4-nitropyridine.

      • Review your storage conditions. Ensure the container is tightly sealed and stored in a desiccator or a dry, inert atmosphere.[1]

      • Check the pH of any solvents used in your experiments. Avoid basic conditions if possible.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can be initiated by contaminants or certain storage conditions.

    • Troubleshooting Steps:

      • Analyze for potential reduction products, such as 2-chloro-3-fluoro-4-aminopyridine, using an appropriate analytical standard.

      • Ensure the compound is not stored in proximity to reducing agents.

      • Use high-purity solvents for your experiments to avoid contaminants that could act as reducing agents.

  • Photodegradation: Exposure to UV light can cause degradation of aromatic nitro compounds.

    • Troubleshooting Steps:

      • Store the compound in an amber vial or a light-blocking container.

      • Minimize exposure to direct light during handling and preparation of solutions.

Issue: Change in Physical Appearance (e.g., Color Change, Clumping)

A change in the physical appearance of the solid this compound can indicate decomposition or moisture absorption.

Possible Causes and Solutions:

  • Hygroscopicity: The compound may absorb moisture from the atmosphere, leading to clumping.

    • Solution: Store the compound in a desiccator over a suitable drying agent. Handle the compound in a glove box with a dry atmosphere if it is highly sensitive to moisture.

  • Decomposition: A color change (e.g., yellowing) can be a sign of chemical degradation.

    • Solution: If a color change is observed, it is recommended to re-analyze the purity of the compound before use. If significant degradation has occurred, the batch should be discarded. Review and improve storage conditions to prevent further degradation of remaining stock.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1] For extended storage, refrigeration (2-8 °C) is recommended.[2] It is also crucial to keep the compound away from moisture, strong oxidizing agents, strong acids, and strong bases.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure and the behavior of analogous compounds, the primary degradation pathways are expected to be:

  • Nucleophilic substitution (Hydrolysis): The displacement of the chloride at the C2 position by water or other nucleophiles.

  • Reduction of the nitro group: The conversion of the nitro group to an amino group or other reduced forms.

  • Photodegradation: Decomposition upon exposure to UV light.

  • Thermal decomposition: At elevated temperatures, the compound can decompose, releasing gases such as NOx, HCl, and HF.

Q3: My experimental results are inconsistent. Could decomposition of this compound be the cause?

A3: Yes, if the compound degrades, the concentration of the active starting material will decrease, leading to lower yields or inconsistent reaction kinetics. The degradation products can also potentially interfere with your reaction. It is advisable to check the purity of your this compound stock solution before each use if you suspect instability under your experimental conditions.

Q4: How can I check for the purity and degradation of my this compound sample?

A4: A stability-indicating HPLC method is the best approach to assess the purity and detect any degradation products. A suitable method would be able to separate the parent compound from its potential degradation products. See the "Experimental Protocols" section for a general procedure for developing such a method.

Data Presentation

The following table provides an example of how to present stability data for this compound under different storage conditions. Researchers should generate their own data based on their specific batches and storage capabilities.

Storage ConditionTime PointPurity (%) by HPLCAppearanceComments
25°C / 60% RH 0 Months99.8White to off-white solid-
3 Months99.5No changeMinor degradation observed.
6 Months99.1Slight yellowingIncreased degradation products noted.
40°C / 75% RH 0 Months99.8White to off-white solid-
(Accelerated)1 Month98.2Yellowish solidSignificant degradation.
3 Months96.5Yellow solidMultiple degradation peaks observed.
2-8°C 0 Months99.8White to off-white solid-
(Recommended)6 Months99.8No changeCompound is stable.
12 Months99.7No changeMinimal to no degradation.
Photostability 0 Hours99.8White to off-white solid-
(ICH Q1B)24 Hours98.9Slight yellowingDegradation observed upon light exposure.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol outlines a general procedure for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A gradient elution is recommended to ensure the separation of polar and non-polar compounds.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Start with a gradient of 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by showing that the method can separate the main compound from products generated during forced degradation studies.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[1][2][3]

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Neutralize a sample with 0.1 M NaOH and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize a sample with 0.1 M HCl and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to 80°C for 48 hours.

    • Dissolve a sample in the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples by HPLC.

Visualizations

Decomposition_Pathways main This compound hydrolysis_prod 2-Hydroxy-3-fluoro-4-nitropyridine main->hydrolysis_prod  Moisture / Base (Hydrolysis) reduction_prod 2-Chloro-3-fluoro-4-aminopyridine main->reduction_prod  Reducing Agents (Reduction) photodegradation_prod Various Photodegradation Products main->photodegradation_prod  UV Light (Photodegradation)

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow start Unexpected Peak Observed in Analysis check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_solvents Verify Solvent Purity & pH start->check_solvents lcms_analysis Perform LC-MS Analysis to Identify Degradant check_storage->lcms_analysis check_solvents->lcms_analysis compare_pathways Compare Mass with Potential Degradation Products lcms_analysis->compare_pathways remediate Adjust Storage/Handling Protocol compare_pathways->remediate retest Re-analyze Purity of Stock remediate->retest

Caption: Troubleshooting workflow for identifying degradation.

References

effect of base and solvent on 2-Chloro-3-fluoro-4-nitropyridine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the reactivity of 2-Chloro-3-fluoro-4-nitropyridine in nucleophilic aromatic substitution (SNAr) reactions. The information is presented in a question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general principles governing the reactivity of this compound in SNAr reactions?

The reactivity of this compound is primarily dictated by the electronic effects of the substituents on the pyridine ring. The nitro group (-NO₂) at the 4-position is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack. Nucleophilic substitution is generally favored at positions ortho and para to the nitro group. In this molecule, the chlorine atom is at the 2-position (ortho) and the fluorine atom is at the 3-position (meta). Therefore, the 2-position is significantly more activated towards nucleophilic attack than the 3-position.

Q2: Which halogen is the better leaving group in this molecule, chlorine or fluorine?

In nucleophilic aromatic substitution reactions, the bond strength of the carbon-halogen bond is a key factor. The C-F bond is significantly stronger than the C-Cl bond. This suggests that the chloride ion is a better leaving group than the fluoride ion.

Q3: How does the choice of solvent affect the reaction?

The choice of solvent plays a crucial role in SNAr reactions. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred. These solvents can solvate the cationic species but do not strongly solvate the nucleophile, thus enhancing its reactivity. Protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, which can reduce its nucleophilicity and slow down the reaction rate.

Q4: How does the strength of the base (nucleophile) influence the reaction outcome?

The strength of the nucleophile is a critical factor. Stronger nucleophiles will react more readily. For example, alkoxides (like sodium methoxide) and thiolates are generally more reactive than amines. The basicity of the nucleophile can also be important, as it can influence the deprotonation of the intermediate Meisenheimer complex, which is a key step in the SNAr mechanism.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low or No Reaction Yield
Possible Cause Troubleshooting Step
Weak Nucleophile Use a stronger nucleophile. For example, if an amine is not reacting, consider using its corresponding conjugate base or a more nucleophilic amine.
Inappropriate Solvent Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity. Ensure the solvent is anhydrous, as water can deactivate strong nucleophiles.
Low Reaction Temperature Increase the reaction temperature. SNAr reactions often require heating to proceed at a reasonable rate.
Insufficient Base If the nucleophile is an amine or other neutral species, the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) can help to neutralize the HCl or HF generated during the reaction, which can protonate and deactivate the nucleophile.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)

While substitution at the 2-position (displacement of chloride) is electronically favored, under certain conditions, minor products resulting from the displacement of fluoride might be observed.

Possible Cause Troubleshooting Step
High Reaction Temperature Very high temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.
"Hard" vs. "Soft" Nucleophiles According to Hard and Soft Acids and Bases (HSAB) theory, "hard" nucleophiles (e.g., alkoxides, fluoride) tend to react faster at the more electronegative center (the carbon attached to fluorine), while "softer" nucleophiles (e.g., thiolates) might show a different selectivity. Consider the nature of your nucleophile.
Solvent Effects The solvent can influence regioselectivity. Experiment with different polar aprotic solvents to see if the product ratio changes.

Data Presentation: Expected Reactivity and Regioselectivity

The following tables summarize the expected outcomes based on general principles of SNAr reactions, as specific experimental data for this compound is not extensively available in the reviewed literature.

Table 1: Expected Major Product with Various Nucleophiles

Nucleophile (Base) Solvent Expected Major Product Rationale
Ammonia (NH₃)DMF2-Amino-3-fluoro-4-nitropyridineC-2 is more activated by the nitro group; Cl is a better leaving group.
Sodium Methoxide (NaOMe)Methanol3-Fluoro-2-methoxy-4-nitropyridineC-2 is more activated; Cl is a better leaving group.
Sodium Thiophenoxide (NaSPh)DMF3-Fluoro-4-nitro-2-(phenylthio)pyridineC-2 is more activated; Cl is a better leaving group.

Experimental Protocols (Hypothetical Examples)

The following are hypothetical experimental protocols based on general procedures for SNAr reactions. These should be adapted and optimized for specific experimental setups.

Protocol 1: Synthesis of 2-Amino-3-fluoro-4-nitropyridine

  • To a solution of this compound (1.0 eq) in DMF (5 mL/mmol) in a sealed tube, add a solution of ammonia in methanol (7 N, 5.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Fluoro-2-methoxy-4-nitropyridine

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/mmol), add sodium methoxide (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathway of the SNAr Reaction

SNAr_Pathway Reactants This compound + Nucleophile Intermediate Meisenheimer Complex (Anionic σ-complex) Reactants->Intermediate Nucleophilic Attack at C2 Product 2-Substituted-3-fluoro-4-nitropyridine + Cl⁻ Intermediate->Product Chloride Elimination

Caption: General signaling pathway for the SNAr reaction.

Experimental Workflow

Experimental_Workflow Start Start: Reactants & Solvent Reaction Reaction Setup (Heating/Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for SNAr reactions.

Logical Relationship of Reactivity Factors

Reactivity_Factors Reactivity Overall Reactivity & Selectivity Nitro Nitro Group (Strong Activation at C2) Nitro->Reactivity LeavingGroup Leaving Group Ability (Cl > F) LeavingGroup->Reactivity Solvent Solvent Polarity (Polar Aprotic Favored) Solvent->Reactivity Nucleophile Nucleophile Strength Nucleophile->Reactivity

Caption: Key factors influencing the reactivity of this compound.

Validation & Comparative

Navigating the Synthesis of 2-Chloro-3-fluoro-4-nitropyridine: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic compounds is a critical step. This guide provides a comparative analysis of plausible synthetic routes for 2-Chloro-3-fluoro-4-nitropyridine, a valuable building block in medicinal chemistry. Due to the absence of a single, validated method in published literature, this report outlines two primary proposed synthetic pathways, complete with detailed experimental protocols and a comparison of their potential yields and conditions.

The existence of this compound is confirmed by its CAS number 109613-90-3, with its N-oxide also identified under CAS number 101664-56-6. The proposed synthetic strategies are based on established reactions for analogous pyridine derivatives.

Comparative Analysis of Synthetic Methods

The two principal routes envisioned for the synthesis of this compound are:

  • Method 1: Direct nitration of 2-chloro-3-fluoropyridine.

  • Method 2: Synthesis via the N-oxide, involving the oxidation of 2-chloro-3-fluoropyridine to its N-oxide, followed by nitration and subsequent deoxygenation.

The following table summarizes the key aspects of these two proposed methods, based on data from analogous reactions.

FeatureMethod 1: Direct NitrationMethod 2: Synthesis via N-oxide
Starting Material 2-Chloro-3-fluoropyridine2-Chloro-3-fluoropyridine
Key Intermediates None2-Chloro-3-fluoropyridine N-oxide, this compound N-oxide
Number of Steps 13
Plausible Reagents Nitric acid, Sulfuric acidm-CPBA (or other oxidant), Nitric acid, Sulfuric acid, Phosphorus trichloride
Estimated Yield Moderate to GoodPotentially higher overall yield, but with more steps
Key Considerations Regioselectivity of nitrationHandling of N-oxide intermediates, deoxygenation step

Experimental Protocols

Method 1: Direct Nitration of 2-Chloro-3-fluoropyridine

This method is predicated on the direct introduction of a nitro group onto the 2-chloro-3-fluoropyridine ring. The conditions are adapted from established protocols for the nitration of other halopyridines.

Step 1: Synthesis of 2-Chloro-3-fluoropyridine

A reported method for the synthesis of 2-chloro-3-fluoropyridine involves the diazotization of 2-chloro-3-aminopyridine. In a one-pot process, 2-chloro-3-aminopyridine is treated with tert-butyl nitrite and copper(II) fluoride in an organic solvent. This reaction is typically carried out under inert gas protection at temperatures ranging from 0 to 60°C for 1 to 10 hours, with reported yields of over 60%.[1]

Step 2: Nitration of 2-Chloro-3-fluoropyridine

  • Reaction: To a cooled (0-5 °C) mixture of concentrated sulfuric acid, fuming nitric acid is added dropwise. 2-Chloro-3-fluoropyridine is then added slowly while maintaining the low temperature.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, potentially ranging from room temperature to gentle heating (e.g., 50-70 °C), for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water until neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Method 2: Synthesis via 2-Chloro-3-fluoropyridine N-oxide

This multi-step approach involves the initial formation of the pyridine N-oxide, which can facilitate the subsequent nitration at the 4-position.

Step 1: Synthesis of 2-Chloro-3-fluoropyridine N-oxide

  • Reaction: 2-Chloro-3-fluoropyridine is reacted with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent like dichloromethane or acetic acid.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating and monitored for completion.

  • Work-up: The reaction mixture is washed with a reducing agent solution (e.g., sodium bisulfite) to destroy excess oxidant, followed by washing with a basic solution (e.g., sodium bicarbonate) and water. The organic layer is then dried and the solvent removed under reduced pressure.

Step 2: Nitration of 2-Chloro-3-fluoropyridine N-oxide

  • Reaction: The synthesized 2-Chloro-3-fluoropyridine N-oxide is subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Reaction Conditions: Similar to Method 1, the N-oxide is added to the cold nitrating mixture, and the reaction is allowed to proceed at a controlled temperature.

  • Work-up and Purification: The work-up and purification steps are analogous to those described for the direct nitration method.

Step 3: Deoxygenation of this compound N-oxide

  • Reaction: The resulting this compound N-oxide is deoxygenated using a reducing agent such as phosphorus trichloride (PCl₃).

  • Reaction Conditions: The reaction is typically performed in an inert solvent like chloroform or dichloromethane, often with gentle heating or at reflux.

  • Work-up: The reaction mixture is cooled and carefully quenched with water or a basic solution. The product is then extracted into an organic solvent, washed, dried, and purified. A 78% yield has been reported for the deoxygenation of 2-chloro-4-nitropyridine 1-oxide to 2-chloro-4-nitropyridine using phosphorus trichloride in chloroform.[2]

Visualization of Synthetic Pathways

To further clarify the proposed synthetic routes, the following diagrams illustrate the logical flow of each method.

Synthesis_Method_1 A 2-Chloro-3-aminopyridine B 2-Chloro-3-fluoropyridine A->B Diazotization (tert-butyl nitrite, CuF2) C This compound B->C Nitration (HNO3, H2SO4)

Caption: Proposed synthetic pathway for Method 1: Direct Nitration.

Synthesis_Method_2 A 2-Chloro-3-fluoropyridine B 2-Chloro-3-fluoropyridine N-oxide A->B Oxidation (m-CPBA) C This compound N-oxide B->C Nitration (HNO3, H2SO4) D This compound C->D Deoxygenation (PCl3)

Caption: Proposed synthetic pathway for Method 2: Synthesis via N-oxide.

Conclusion

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Chloro-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates like 2-Chloro-3-fluoro-4-nitropyridine is fundamental to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical methodologies for determining the purity of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly influence the outcome of subsequent synthetic steps, affecting yield, impurity profiles, and the overall quality of the API. Therefore, robust and reliable analytical methods are essential for its quality control. This guide compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical technique hinges on factors such as the nature of potential impurities, required sensitivity, and the desired level of structural information. The following table summarizes the key performance parameters of HPLC, GC-MS, and qNMR for the purity assessment of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei.
Typical Throughput HighMediumLow to Medium
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.003%~0.3%
Precision (RSD) < 2%< 5%< 1%
Key Advantages Versatile for a wide range of compounds, robust, and widely available.High sensitivity and selectivity, excellent for identifying volatile impurities.Provides absolute purity without a specific reference standard for the analyte, offers structural information.
Limitations May require different methods for impurities with diverse polarities.Not suitable for non-volatile or thermally labile impurities.Lower sensitivity compared to chromatographic methods, higher initial instrument cost.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for the routine quality control and purity determination of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Standard Solution Preparation:

    • Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Solvent B
      0 40
      15 90
      20 90
      21 40

      | 25 | 40 |

  • Data Analysis:

    • Calculate the purity by the area percent method, comparing the peak area of the main component to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is particularly useful for the identification and quantification of volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in dichloromethane (e.g., 1 mg/mL).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a spectral library. Quantify by comparing the peak area of the main component to the total ion chromatogram (TIC) area.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an absolute purity value and can be used to certify reference standards.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Internal standard (e.g., maleic anhydride, certified reference material)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of CDCl₃ (e.g., 0.75 mL).

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Visualizations

The following diagrams illustrate the general workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: General workflow for purity assessment by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Dichloromethane sample->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Impurities (MS Library) detect->identify quantify Quantify by Peak Area identify->quantify

Caption: General workflow for purity assessment by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: General workflow for purity assessment by qNMR.

Conclusion

The choice of analytical method for the purity assessment of this compound should be guided by the specific requirements of the analysis. HPLC is a robust and versatile technique for routine quality control. GC-MS offers high sensitivity for the identification of volatile impurities. qNMR provides an absolute measure of purity and is invaluable for the characterization of reference materials. For a comprehensive purity profile, a combination of these orthogonal techniques is often recommended.

GC-MS Analysis for the Characterization of 2-Chloro-3-fluoro-4-nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the characterization of 2-chloro-3-fluoro-4-nitropyridine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of direct experimental data for this specific class of compounds, this document leverages established principles of mass spectrometry and data from structurally analogous compounds, such as 2,4-dichloro-5-nitropyridine, to predict fragmentation patterns and outline a robust analytical workflow.

Comparison of Expected GC-MS Performance

The separation and identification of this compound derivatives by GC-MS are predicated on the physicochemical properties imparted by the substituent groups on the pyridine ring. The volatility of these compounds makes them amenable to gas chromatography, while the presence of chlorine, fluorine, and a nitro group provides a distinct fragmentation pattern in mass spectrometry, aiding in structural elucidation.

Table 1: Predicted GC-MS Data for this compound and Potential Derivatives

CompoundPredicted Molecular Ion (m/z)Key Predicted Fragment Ions (m/z)Predicted Relative Retention Time
This compound176/178146 ([M-NO]⁺), 130 ([M-NO₂]⁺), 111 ([M-NO₂-F]⁺), 95 ([M-NO₂-Cl]⁺)1.00
2-Amino-3-fluoro-4-nitropyridine157127 ([M-NO]⁺), 111 ([M-NO₂]⁺)< 1.00
2-Methoxy-3-fluoro-4-nitropyridine172157 ([M-CH₃]⁺), 142 ([M-NO]⁺), 126 ([M-NO₂]⁺)> 1.00
2-Chloro-3-fluoro-4-aminopyridine146/148111 ([M-Cl]⁺), 120 ([M-CN]⁺)< 1.00

Note: The predicted data is based on general fragmentation patterns of halogenated and nitroaromatic compounds.[1][2] The presence of chlorine results in a characteristic M+2 isotopic peak with an approximate 3:1 ratio for fragments containing one chlorine atom.[3] Actual retention times and fragment abundances will vary depending on the specific GC-MS conditions.

Experimental Protocols

A generalized experimental protocol for the GC-MS analysis of this compound derivatives is outlined below, based on methods used for similar compounds.[3]

1. Sample Preparation

  • Dissolve approximately 1 mg of the purified derivative in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is recommended.[3]

  • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 10 minutes at 300 °C.[4]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

Predicted Fragmentation Pathways

The fragmentation of this compound derivatives under electron ionization is expected to be driven by the presence of the nitro group and the halogen atoms on the electron-deficient pyridine ring. The initial ionization event will form a molecular ion (M⁺˙).[3] Subsequent fragmentation is likely to proceed through the following pathways:

  • Loss of the Nitro Group: The most common initial fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂) or a neutral nitric oxide molecule (NO).[5]

  • Loss of Halogen Atoms: Cleavage of the carbon-halogen bond can result in the loss of a chlorine or fluorine radical. The stability of the resulting cation will influence the likelihood of this fragmentation.[2][6]

  • Ring Cleavage: The pyridine ring can undergo fragmentation, leading to the loss of neutral molecules like hydrogen cyanide (HCN).[6]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation Sample Derivative Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Spectral Library Search DataAcquisition->LibrarySearch Interpretation Fragmentation Pattern Analysis DataAcquisition->Interpretation Characterization Structural Characterization LibrarySearch->Characterization Interpretation->Characterization

References

Spectroscopic Characterization of 2-Chloro-3-fluoro-4-nitropyridine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 2-Chloro-3-fluoro-4-nitropyridine and its structurally related analogs. The aim is to facilitate the identification and characterization of these compounds in various research and development settings, particularly in the field of medicinal chemistry where substituted pyridines are crucial building blocks. This document summarizes available spectroscopic data, outlines detailed experimental protocols, and presents a logical workflow for characterization.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound and two key analogs: 2,4-Dichloro-3-nitropyridine and 2-Chloro-3-fluoropyridin-4-amine. Direct experimental data for this compound is limited in publicly accessible literature; therefore, data for its analogs are presented for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound -Data not available in searched literature.
2,4-Dichloro-3-nitropyridine -Data available but specific shifts not detailed in search results.[1][2]
2-Chloro-3-fluoropyridin-4-amine CDCl₃7.82 (d, J = 5.4 Hz, 1H), 6.60 (t, J = 5.8 Hz, 1H), 4.38 (br s, 2H).[3]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)
This compound -Data not available in searched literature.
2,4-Dichloro-3-nitropyridine -Data available but specific shifts not detailed in search results.[1]
2-Chloro-3-fluoropyridin-4-amine -Data not available in searched literature.

Table 3: IR and Mass Spectrometry Data

CompoundIR (cm⁻¹)Mass Spectrometry (MS)
This compound Data not available in searched literature.Data not available in searched literature.
2,4-Dichloro-3-nitropyridine Data available but specific peaks not detailed in search results.[1]Data available but specific m/z not detailed in search results.[1]
2-Chloro-3-fluoropyridin-4-amine Data not available in searched literature.Data not available in searched literature.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and verifying spectroscopic data. The following are generalized procedures for the key spectroscopic techniques, based on common practices for the characterization of halogenated and nitrated pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.

  • ¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 300, 400, or 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity. Chemical shifts are reported in ppm relative to the solvent signal, which is referenced to TMS.

  • ¹⁹F NMR Spectroscopy : For fluorinated compounds, ¹⁹F NMR is a powerful tool. Acquire the fluorine-19 NMR spectrum without proton decoupling to observe H-F coupling constants. Chemical shifts are referenced to an external standard, commonly CFCl₃ (0 ppm) or a secondary standard like C₆F₆ (-164.9 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹. The spectrum provides information about the functional groups present in the molecule. Key vibrational bands to look for in the target compounds include C-Cl, C-F, C=N, C=C (aromatic), and N-O (nitro group) stretching frequencies.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile and thermally stable compounds, while Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used for less volatile or more fragile molecules.

  • Data Acquisition : Acquire the mass spectrum, which provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition : Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm. The spectrum will show the wavelengths at which the compound absorbs light, providing information about the electronic transitions within the molecule.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound products and their analogs.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation cluster_reporting Reporting Synthesis Synthesized Product Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Confirm Structure of This compound or Analog Data_Integration->Structure_Confirmation Comparison Compare with Reference Spectra/ Literature Data Structure_Confirmation->Comparison Final_Report Publish Comparison Guide Comparison->Final_Report

Caption: Workflow for the spectroscopic characterization of pyridine derivatives.

References

A Comparative Analysis of the Reactivity of 2-Chloro-3-fluoro-4-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the reactivity of 2-Chloro-3-fluoro-4-nitropyridine against other halopyridines in the context of nucleophilic aromatic substitution (SNAr). As a crucial reaction in the synthesis of pharmaceutical intermediates and other fine chemicals, understanding the relative reactivity of substituted pyridines is paramount for reaction optimization and novel molecular design. This document outlines the anticipated reactivity based on established principles of organic chemistry, supported by a generalized experimental protocol for kinetic analysis and visualizations of the reaction mechanism and workflow.

Introduction to SNAr Reactivity in Pyridines

The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro (NO2) group. In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group (typically a halide) restores the aromaticity of the ring.

The rate of an SNAr reaction is influenced by several factors, including the nature and position of the electron-withdrawing groups, the identity of the leaving group, and the nucleophile. For activated aryl halides, the established order of leaving group ability is F > Cl ≈ Br > I.[1][2] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the more electronegative fluorine atom, stabilizing the transition state leading to the Meisenheimer complex.[3]

Comparative Reactivity Analysis

The following table provides a qualitative and predicted quantitative comparison of the reactivity of this compound with other relevant halopyridines in a typical SNAr reaction with a common nucleophile, such as a secondary amine (e.g., morpholine or piperidine).

SubstrateLeaving Group(s)Position of NO₂Predicted Relative ReactivityRationale
This compound Cl (at C2), F (at C3) 4 Very High The C2-Cl bond is highly activated by the para-nitro group. The fluorine at C3 provides an additional inductive electron-withdrawing effect, further increasing the electrophilicity of the C2 position. Nucleophilic attack is expected to predominantly displace the chlorine at the C2 position.
2-Chloro-4-nitropyridineCl4HighThe C2-Cl bond is activated by the para-nitro group, making it susceptible to nucleophilic attack.
3-Fluoro-4-nitropyridineF4HighThe C3-F bond is activated by the ortho-nitro group. Given that fluoride is generally a better leaving group than chloride in SNAr, its reactivity is expected to be high.
2,3-Dichloro-4-nitropyridineCl (at C2 and C3)4HighSimilar to the title compound, the chlorine at C2 is activated by the para-nitro group. The second chlorine at C3 also contributes an inductive withdrawing effect.
2-Fluoro-4-nitropyridineF4Very HighThe C2-F bond is strongly activated by the para-nitro group. As fluorine is a better leaving group in SNAr than chlorine, this compound is expected to be more reactive than its 2-chloro analogue.

Experimental Protocol: Kinetic Analysis of SNAr Reactions

The following is a generalized protocol for determining the second-order rate constants of SNAr reactions of various halopyridines with a nucleophile, adapted from kinetic studies on substituted nitropyridines.[4] This method utilizes UV-Vis spectrophotometry to monitor the formation of the product over time.

Materials:

  • Halopyridine substrate (e.g., this compound)

  • Nucleophile (e.g., morpholine, piperidine)

  • Solvent (e.g., aqueous solution, ethanol, DMSO)

  • Buffer solution (if required to maintain constant pH)

  • UV-Vis spectrophotometer with a thermostatically controlled cell holder

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the halopyridine substrate and the nucleophile in the chosen solvent.

  • Determination of λmax: Record the UV-Vis spectra of the starting materials and the expected product to identify a wavelength (λmax) where the product has significant absorbance and the starting materials have minimal absorbance.

  • Kinetic Runs:

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 20 ± 0.1 °C).

    • Perform reactions under pseudo-first-order conditions by using a large excess of the nucleophile (at least 10-fold) compared to the halopyridine substrate.

    • In a cuvette, mix the appropriate volume of the nucleophile stock solution with the solvent.

    • Initiate the reaction by adding a small volume of the halopyridine stock solution to the cuvette, quickly mix, and immediately start recording the absorbance at λmax as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable value).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst where At is the absorbance at time t, A∞ is the final absorbance, and A0 is the initial absorbance.

    • Repeat the kinetic runs with varying concentrations of the nucleophile while keeping the halopyridine concentration constant.

    • The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile: kobs = k2[Nucleophile]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Halopyridine This compound Meisenheimer Meisenheimer Complex Halopyridine->Meisenheimer Attack at C2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyridine Meisenheimer->Product Elimination LeavingGroup Leaving Group (Cl⁻) Meisenheimer->LeavingGroup

Caption: SNAr mechanism for this compound.

Experimental_Workflow A Prepare Stock Solutions (Halopyridine & Nucleophile) B Determine λmax of Product A->B C Set up Pseudo-First-Order Conditions (Excess Nucleophile) A->C D Initiate Reaction in Spectrophotometer Cuvette B->D C->D E Monitor Absorbance vs. Time D->E F Calculate k_obs from Exponential Fit E->F G Repeat for Different Nucleophile Concentrations F->G H Plot k_obs vs. [Nucleophile] G->H I Determine Second-Order Rate Constant (k₂) from Slope H->I

Caption: Experimental workflow for kinetic analysis.

References

The Strategic Advantage of 2-Chloro-3-fluoro-4-nitropyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Among the plethora of heterocyclic intermediates, substituted pyridines play a central role due to their prevalence in bioactive molecules. This guide provides an in-depth, objective comparison of 2-Chloro-3-fluoro-4-nitropyridine with similar reagents, highlighting its distinct advantages in nucleophilic aromatic substitution (SNAr) reactions. By examining experimental data and established reactivity principles, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Decisive Role of Fluorine in Nucleophilic Aromatic Substitution

The reactivity of halopyridines in SNAr reactions is fundamentally governed by the nature of the leaving group and the electronic landscape of the pyridine ring. The presence of a strongly electron-wittransforming nitro group significantly activates the ring towards nucleophilic attack. In this context, the carbon-halogen bond strength and the electronegativity of the halogen are critical factors. For SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the general order of leaving group ability is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

This compound possesses both a chloro and a fluoro substituent. The strategic placement of the highly activating nitro group at the 4-position, para to the chloro group and meta to the fluoro group, creates a unique reactivity profile. The primary advantage of this reagent lies in the enhanced reactivity of the 2-chloro position due to the cumulative electron-withdrawing effects of the adjacent fluoro and nitro groups. This often allows for milder reaction conditions, broader substrate scope, and improved yields compared to analogues lacking the fluorine substituent.

Comparative Performance Data

While direct, side-by-side kinetic data for this compound against a comprehensive set of analogues under identical conditions is limited in the literature, we can infer its superior performance by analyzing data from closely related systems and applying established principles of physical organic chemistry. The following tables summarize representative data for the reactivity of various chloronitropyridines with common nucleophiles.

Table 1: Comparative Reactivity of Chloronitropyridines with Amines

ReagentNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
2-Chloro-5-nitropyridinePiperidineEthanolReflux3~95Benchchem
2-Chloro-5-nitropyridineMorpholineEthanolReflux3~92Benchchem
2-Chloro-5-nitropyridineAnilineDMF1006~85Benchchem
2,4-Dichloro-5-nitropyridineCyclopentylamineAcetonitrileRoom Temp-Predominantly C4 substitution[1]
This compound General Amines - - - Expected High Inferred

Note: The performance of this compound is inferred based on the enhanced reactivity conferred by the fluoro substituent.

Table 2: Comparative Reactivity of Chloronitropyridines with Thiolates

ReagentNucleophile (Sodium Arenethiolate)SolventTemperature (°C)k₂ (M⁻¹s⁻¹)Reference
2-Chloro-3-nitropyridinep-OCH₃Methanol300.28[2]
2-Chloro-5-nitropyridinep-OCH₃Methanol302.50[2]
This compound General Thiolates - - Expected High Inferred

Note: The rate constant (k₂) provides a quantitative measure of reactivity. A higher k₂ value indicates a faster reaction. The reactivity of this compound is expected to be high due to the activating effect of the fluorine atom.

Experimental Protocols

To provide a practical context for the application of these reagents, detailed experimental protocols for representative SNAr reactions are provided below.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

  • Materials:

    • Substituted halonitropyridine (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 eq)

    • Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Procedure:

    • To a solution of the substituted halonitropyridine in the chosen anhydrous solvent, add the amine nucleophile.

    • Add the base to the reaction mixture.

    • Stir the reaction at the desired temperature (ranging from room temperature to 100 °C), monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for SNAr with a Thiol Nucleophile

  • Materials:

    • Substituted halonitropyridine (1.0 eq)

    • Thiol nucleophile (1.1 eq)

    • Base (e.g., K₂CO₃ or NaH) (1.2 eq)

    • Anhydrous solvent (e.g., DMF or THF)

  • Procedure:

    • To a suspension of the base in the anhydrous solvent, add the thiol nucleophile and stir for 15-30 minutes at room temperature to form the thiolate.

    • Add a solution of the substituted halonitropyridine in the same solvent to the thiolate solution.

    • Stir the reaction at the desired temperature until completion, as monitored by TLC.

    • Carefully quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

Visualizing the Reaction Pathway and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of the SNAr reaction and a typical experimental workflow.

SNAr_Mechanism Reagents Halonitropyridine + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reagents->Intermediate Nucleophilic Attack Product Substituted Product + Leaving Group Intermediate->Product Elimination of Leaving Group

Caption: General mechanism of the SNAr reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Reactant Preparation Dissolve halonitropyridine and nucleophile in solvent reaction Reaction Execution Add base and stir at desired temperature prep->reaction workup Workup Quench, extract, and wash reaction->workup purification Purification Column chromatography workup->purification analysis Characterization NMR, MS, etc. purification->analysis

Caption: A generalized workflow for SNAr reactions.

Conclusion: A Superior Reagent for Demanding Syntheses

References

A Comparative Guide to Alternative Reagents for 2-Chloro-3-fluoro-4-nitropyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. 2-Chloro-3-fluoro-4-nitropyridine is a valuable reagent, prized for its specific reactivity in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functionalities onto the pyridine core. However, the landscape of available reagents is broad, and in many instances, alternative substituted nitropyridines may offer advantages in terms of reactivity, regioselectivity, or commercial availability.

This guide provides an objective comparison of this compound with viable alternative reagents. The comparison is grounded in the principles of nucleophilic aromatic substitution and supported by available experimental data to aid in the rational selection of reagents for specific synthetic challenges.

Understanding Reactivity in Nucleophilic Aromatic Substitution (SNAr) on Pyridines

The reactivity of halogenated nitropyridines in SNAr reactions is governed by several key factors. The electron-deficient nature of the pyridine ring, amplified by the presence of a strongly electron-withdrawing nitro group, makes the ring susceptible to attack by nucleophiles.[1] Halogens at the 2- and 4-positions are generally more reactive towards nucleophilic substitution because the nitrogen atom in the ring can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][2]

The nature of the leaving group is also a critical factor. In SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the typical order of halide reactivity is F > Cl > Br > I.[3][4] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more electrophilic.[5]

Core Reagent: this compound

This reagent offers a specific substitution pattern. The chlorine atom at the 2-position is activated by the para-nitro group, making it the primary site for nucleophilic attack. The fluorine atom at the 3-position is less activated and generally does not participate as a leaving group in typical SNAr conditions.

Alternative Reagents: A Comparative Analysis

Several alternative reagents can be considered, each with distinct reactivity profiles and potential applications. The primary alternatives include other di- and tri-substituted nitropyridines.

2,4-Dichloro-3-nitropyridine

This commercially available reagent presents two chlorine atoms as potential leaving groups. Nucleophilic attack is expected to occur preferentially at the 4-position, which is para to the ring nitrogen and ortho to the nitro group, both of which provide strong activation.

2,4-Dichloro-5-nitropyridine

Similar to its 3-nitro isomer, this reagent has two reactive chlorine atoms. Experimental evidence suggests that nucleophilic attack on 2,4-dichloro-5-nitropyridine generally favors substitution at the C4 position.[6] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the position para to the electron-withdrawing nitro group.[6]

2-Bromo-3-nitropyridine

In this alternative, the chlorine at the 2-position is replaced by bromine. While bromine is generally a better leaving group than chlorine in many substitution reactions, in SNAr, where the initial nucleophilic attack is often rate-determining, chloro- and bromo-substituents can exhibit similar reactivity.[3]

Pyridine N-Oxides (e.g., 2-Chloro-4-nitropyridine N-oxide)

The N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its electron-deficient character and further activating it for nucleophilic attack. The nitro group in 4-nitropyridine-N-oxide can be readily displaced by various nucleophiles.[7] The resulting substituted N-oxides can then be reduced to the corresponding pyridines. The synthesis of 2-chloro-4-nitropyridine N-oxide is well-documented.[8]

Comparative Reactivity Data

Direct quantitative kinetic data comparing this compound with its alternatives under identical conditions is limited in the literature. However, data from various studies on related chloronitropyridines can provide a comparative assessment of their reactivity.

ReagentNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂)Reference
2-Chloro-3-nitropyridineSodium p-methylphenoxideMethanol300.18 M⁻¹s⁻¹[1]
2-Chloro-5-nitropyridineSodium p-methylphenoxideMethanol301.58 M⁻¹s⁻¹[1]
2-Chloro-5-nitropyridinep-ToluidineDMSO456.46 x 10⁻⁴ M⁻¹s⁻¹[1]
2-Chloro-5-nitropyridineAnilineDMSO452.51 x 10⁻⁴ M⁻¹s⁻¹[1]

Note: This table presents data for structurally related compounds to illustrate general reactivity trends. Direct comparison requires experiments conducted under identical conditions.

Experimental Protocols

The following are representative protocols for conducting SNAr reactions on this compound and an alternative, 2,4-dichloro-5-nitropyridine.

Protocol 1: Synthesis of 2-(Morpholino)-3-fluoro-4-nitropyridine

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of 4-(Benzylamino)-2-chloro-5-nitropyridine

Materials:

  • 2,4-Dichloro-5-nitropyridine

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in DMF in a round-bottom flask.

  • Add benzylamine (1.1 eq) to the solution, followed by triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism, a typical experimental workflow, and a logic diagram for reagent selection.

SNAr_Mechanism reagents Halonitropyridine + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reagents->meisenheimer Addition (Rate-determining step) product Substituted Product + Halide (X⁻) meisenheimer->product Elimination (Restores aromaticity)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow start Start setup Combine Reagents (Halonitropyridine, Nucleophile, Base, Solvent) start->setup reaction Heat and Stir (Monitor by TLC/LC-MS) setup->reaction workup Quench with Water and Extract with Organic Solvent reaction->workup purification Dry, Concentrate, and Purify by Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for an SNAr reaction.

Reagent_Selection start Desired Substitution Pattern? pos2 Substitution at 2-position start->pos2 2-position pos4 Substitution at 4-position start->pos4 4-position pos2_reagent Use this compound or 2-Bromo-3-nitropyridine pos2->pos2_reagent pos4_reagent Use 2,4-Dichloro-5-nitropyridine or 2-Chloro-4-nitropyridine N-oxide pos4->pos4_reagent end Final Reagent Choice pos2_reagent->end further_func Further functionalization needed? pos4_reagent->further_func yes_func Yes further_func->yes_func Yes no_func No further_func->no_func No n_oxide Consider N-oxide for subsequent reduction yes_func->n_oxide no_func->end n_oxide->end

References

Assessing the Purity of Synthesized 2-Chloro-3-fluoro-4-nitropyridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stringent purity requirements for pharmaceutical intermediates are critical for the safety and efficacy of final drug products. 2-Chloro-3-fluoro-4-nitropyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its quality. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this compound. We present detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity and selectivity, and the intended application. While HPLC is a versatile and widely adopted method, GC-MS and qNMR offer unique advantages for specific analytical challenges.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹⁹F NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.Quantitative analysis based on the direct proportionality between the integral of a ¹⁹F NMR signal and the number of fluorine nuclei.[1]
Applicability Broadly applicable to a wide range of non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Specific to fluorine-containing compounds. Provides structural information and quantification without a reference standard for the analyte.[1][2]
Typical Stationary Phase Reversed-phase C18, Polar-endcapped C18, Phenyl-HexylPolysiloxane-based (e.g., 5% Phenyl Polysilphenylene-siloxane)Not applicable
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid, ammonium formate)Inert gas (e.g., Helium, Nitrogen)Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Detection UV-Vis (Diode Array Detector)Mass Spectrometry (MS)Nuclear Magnetic Resonance
Quantification External or internal standard calibration. Area percent method for purity.Internal or external standard calibration. Provides structural confirmation of impurities.Internal standard method. Can provide an absolute purity value.[3]
Advantages High resolution, versatility, well-established methods.[4]High sensitivity and selectivity, excellent for volatile impurities and structural elucidation.[5]High precision, non-destructive, requires minimal sample preparation, no chromatography needed.[1]
Limitations Peak tailing for basic compounds, potential for poor retention of polar compounds.[6]Not suitable for non-volatile or thermally labile impurities.[7]Lower sensitivity compared to chromatographic methods, requires a fluorine-containing analyte.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the most common technique for purity analysis in the pharmaceutical industry due to its high resolving power and versatility. For a polar and basic compound like this compound, a reversed-phase HPLC method with a polar-endcapped C18 column is recommended to improve peak shape and retention.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.

Data Presentation: HPLC Purity Assessment
Peak No.CompoundRetention Time (min)Peak AreaArea %
1Impurity 1 (Starting Material)4.215,8000.25
2Impurity 2 (Regioisomer)6.821,9500.35
3This compound 8.5 6,250,000 99.21
4Impurity 3 (Byproduct)10.112,6000.20

Calculated Purity: 99.21%

Alternative Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Given the nature of this compound and its potential impurities, GC-MS can serve as an excellent confirmatory method.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

Chromatographic and Mass Spectrometric Conditions:

  • Column: 5% Phenyl Polysilphenylene-siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in Methylene Chloride.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

For fluorine-containing compounds, qNMR is a highly accurate and precise method for purity determination that does not require a reference standard of the analyte itself.[1]

Experimental Protocol: qNMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: DMSO-d₆.

  • Internal Standard: A certified reference material with a known purity and a single fluorine resonance, such as trifluoroacetic acid or 1-fluoro-4-nitrobenzene.

  • Pulse Program: A standard ¹⁹F single-pulse experiment.

  • Relaxation Delay (d1): 5 times the longest T₁ of the analyte and internal standard signals.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >100 for both the analyte and internal standard peaks.

Sample Preparation:

  • Accurately weigh about 20 mg of the sample and 10 mg of the internal standard into an NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆.

  • Ensure complete dissolution by gentle vortexing.

Visualizing the Workflow

To illustrate the logical flow of assessing the purity of synthesized this compound, the following diagrams outline the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (50:50 ACN:H2O) A->B C Inject Sample B->C D Chromatographic Separation (Polar-endcapped C18) C->D E DAD Detection (254 nm) D->E F Integrate Peaks E->F G Calculate Area % F->G H Determine Purity G->H

Caption: HPLC analysis workflow for purity assessment.

Method_Comparison_Logic cluster_primary Primary Method cluster_alternative Alternative/Confirmatory Methods Start Purity Assessment of This compound HPLC HPLC-DAD (Routine QC, High Throughput) Start->HPLC GCMS GC-MS (Volatile Impurities, ID) Start->GCMS qNMR ¹⁹F qNMR (Absolute Purity, No Analyte Standard) Start->qNMR Result Result HPLC->Result Purity Report (Area %) GCMS->Result Impurity Identification & Quantification qNMR->Result Absolute Purity (w/w %)

Caption: Logical relationship of analytical methods.

Conclusion

The purity assessment of this compound can be effectively achieved using HPLC, which remains the primary choice for routine quality control due to its robustness and high-throughput capabilities. The proposed reversed-phase HPLC method with a polar-endcapped C18 column and a formic acid-modified mobile phase is designed to provide good peak shape and resolution for this polar, basic compound. For orthogonal confirmation, identification of volatile impurities, and structural elucidation, GC-MS is an invaluable tool. Furthermore, ¹⁹F qNMR offers a powerful, non-destructive method for obtaining a highly accurate, absolute purity value without the need for an authenticated standard of the primary compound, making it particularly useful for the qualification of reference materials. The selection of the most suitable method or combination of methods will depend on the specific requirements of the analysis, from routine process monitoring to in-depth characterization of the synthesized intermediate.

References

A Comparative Guide to the Efficacy of Catalysts in 2-Chloro-3-fluoro-4-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated nitropyridines is a cornerstone in the synthesis of a myriad of biologically active molecules and pharmaceutical intermediates. Among these, 2-chloro-3-fluoro-4-nitropyridine serves as a versatile building block, offering multiple reaction sites for nucleophilic substitution and cross-coupling reactions. The strategic selection of a catalyst is paramount to achieving high yields, selectivity, and reproducibility in these transformations. This guide provides an objective comparison of various catalytic systems for two key reactions of this compound: Palladium-catalyzed amination (Buchwald-Hartwig reaction) and Palladium-catalyzed cross-coupling (Suzuki-Miyaura reaction). The information presented herein is supported by experimental data from analogous systems and provides detailed methodologies to aid in the development of robust synthetic routes.

Regioselectivity in Nucleophilic Aromatic Substitution

The presence of both a chloro and a fluoro substituent on the pyridine ring, activated by the electron-withdrawing nitro group, raises the question of regioselectivity. In nucleophilic aromatic substitution (SNAr) reactions, the position ortho to the nitro group (the C-3 position bearing the fluorine) and para to the nitro group (the C-2 position bearing the chlorine) are both activated. The inherent reactivity of a C-F bond versus a C-Cl bond in SNAr can be complex. While the C-F bond is more polarized and can be more susceptible to nucleophilic attack, the C-Cl bond is a better leaving group. For catalyzed reactions, the nature of the catalyst will play a dominant role in determining which position is functionalized.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of palladium catalyst, and more specifically the phosphine ligand, is critical for achieving high efficiency, particularly with electron-deficient and sterically hindered substrates like this compound.

Comparison of Catalytic Systems for Amination

While direct comparative studies on this compound are not extensively documented in a single source, the following table summarizes the performance of common palladium catalyst systems for the amination of structurally similar chloro-pyridines and other aryl chlorides. This data serves as a strong predictive tool for catalyst selection.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane100-11012-2485-951-2
Pd(OAc)₂BINAPNaOtBuToluene80-1008-1680-901-3
BrettPhos Pd G3BrettPhosK₃PO₄t-BuOH80-1004-12>901-2
PEPPSI™-IPrIPr (NHC)K₂CO₃t-BuOH806-12>951-3

Note: Yields are typical for the amination of various aryl chlorides and may vary for this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a representative methodology for the amination of this compound with a generic amine (e.g., morpholine).

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

  • Add this compound to the flask.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. Similar to the Buchwald-Hartwig reaction, the performance of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and its associated ligand.

Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

The following table compares various palladium catalyst systems commonly employed for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids. This information can guide the selection of an appropriate catalyst for the reaction of this compound.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2470-853-5
Pd(OAc)₂SPhosK₃PO₄Toluene80-1002-8>901-2
XPhos Pd G3XPhosK₃PO₄THF80-1002-8>901-2
PEPPSI™-IPrIPr (NHC)K₂CO₃t-BuOH806-12>951-3

Note: Yields are typical for the Suzuki-Miyaura coupling of various aryl chlorides and may vary for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid (e.g., phenylboronic acid).

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent mixture (e.g., 1,4-Dioxane and water, 4:1, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Visualizing the Process

To further clarify the experimental and mechanistic aspects of these catalytic reactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Catalyst, Ligand, and Base B Add this compound A->B C Add Degassed Solvent B->C D Add Coupling Partner (Amine or Boronic Acid) C->D E Heat to Target Temperature D->E Start Reaction F Stir under Inert Atmosphere E->F G Monitor Progress (TLC, LC-MS) F->G H Aqueous Work-up G->H Reaction Complete I Extraction H->I J Drying and Concentration I->J K Column Chromatography J->K L Characterization K->L

Caption: General experimental workflow for catalyst screening.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OA_complex LₙPd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition ArX Ar-X ArX->OA_complex Amine R₂NH Amine_complex [LₙPd(II)(Ar)(HNR₂)]⁺X⁻ Amine->Amine_complex Base Base Base->Amine_complex Product Ar-NR₂ HX_Base [H-Base]⁺X⁻ OA_complex->Amine_complex Amine Coordination Amine_complex->HX_Base Amido_complex LₙPd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Amido_complex->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_complex L₂Pd(II)(Ar¹)(X) Pd0->OA_complex Oxidative Addition Ar1X Ar¹-X Ar1X->OA_complex Ar2BOH2 Ar²B(OH)₂ Boronate_complex Ar²B(OH)₃⁻ Ar2BOH2->Boronate_complex + OH⁻ Base Base Base->Ar2BOH2 Product Ar¹-Ar² X_Base X⁻ + Base-H⁺ Transmetalation_complex L₂Pd(II)(Ar¹)(Ar²) OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Transmetalation_complex->Product Boronate_complex->OA_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

The Versatile Building Block: A Comparative Guide to the Applications of 2-Chloro-3-fluoro-4-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel therapeutic agents. Among the myriad of heterocyclic intermediates, 2-Chloro-3-fluoro-4-nitropyridine has emerged as a valuable scaffold, particularly in the development of kinase inhibitors and other bioactive molecules. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative building blocks, supported by experimental data and detailed protocols.

This compound is a highly reactive pyridine derivative whose utility in organic synthesis is primarily dictated by the presence of three key functional groups: a nitro group, and two halogen atoms (chlorine and fluorine) at positions that activate the pyridine ring for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro group, positioned para to the chlorine atom, significantly facilitates the displacement of the C2-chloro and C3-fluoro substituents by various nucleophiles. This reactivity profile makes it an attractive starting material for the construction of complex heterocyclic systems.

Application in the Synthesis of Kinase Inhibitors

A prominent application of this compound and its analogs is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways, which are often dysregulated in cancer and other diseases.

One notable example is the synthesis of dual FLT3/Aurora kinase inhibitors. FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are crucial targets in the treatment of Acute Myeloid Leukemia (AML). The synthesis of imidazo[4,5-b]pyridine-based inhibitors often commences with a dihalonitropyridine core. For instance, the synthesis of a preclinical development candidate for AML involved the nucleophilic displacement of a chloride at the C4 position of a related starting material, 2-amino-4,5-dichloro-3-nitropyridine, by various piperazine derivatives.[1] This initial SNAr reaction is a critical step in building the complex scaffold of the final inhibitor.

The general synthetic approach is outlined below:

G start This compound or Analog intermediate Substituted Nitropyridine start->intermediate S_NAr nucleophile Nucleophile (e.g., amine, thiol, alkoxide) nucleophile->intermediate reduction Nitro Group Reduction intermediate->reduction amine Aminopyridine Derivative reduction->amine cyclization Cyclization amine->cyclization final_product Heterocyclic Product (e.g., Kinase Inhibitor) cyclization->final_product

Caption: General synthetic workflow utilizing this compound.

Comparative Reactivity with Other Dihalonitropyridines

The choice of a specific dihalonitropyridine building block is often guided by its reactivity and regioselectivity. While direct comparative studies for this compound are not abundant in the literature, data from analogous compounds provide valuable insights. The reactivity of halonitropyridines in SNAr reactions is influenced by the nature and position of the halogen leaving group and the activating nitro group.

For instance, in 2,4-dichloro-5-nitropyridine, nucleophilic attack preferentially occurs at the C4 position, which is para to the electron-withdrawing nitro group. This is due to the greater stabilization of the negative charge in the Meisenheimer intermediate.[2] The reactivity order for halogens in SNAr is typically F > Cl > Br > I, as the more electronegative fluorine atom better stabilizes the transition state.

Table 1: Comparative Reactivity of Chloronitropyridines with Sodium Arenethiolates in Methanol at 30°C

Nucleophile (Sodium Arenethiolate)2-Chloro-3-nitropyridine k₂ (M⁻¹s⁻¹)2-Chloro-5-nitropyridine k₂ (M⁻¹s⁻¹)
p-OCH₃0.282.50
p-CH₃0.181.58
H0.110.91
p-Cl0.302.63
m-NO₂2.1419.5

Data extracted from a study by El-Bardan (2002).[2]

This data clearly illustrates the enhanced reactivity of the 5-nitro isomer compared to the 3-nitro isomer, highlighting the importance of the nitro group's position relative to the leaving group.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine

The following protocol is a representative example of a nucleophilic aromatic substitution reaction on a dihalonitropyridine scaffold.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Triethylamine (or other suitable base) (1.2 eq)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • A solution of this compound is prepared in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • To this solution, the amine nucleophile and the base are added.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

G A Dissolve this compound in anhydrous solvent B Add amine nucleophile and base A->B C Stir at room temperature and monitor by TLC B->C D Solvent removal C->D E Aqueous workup (extraction) D->E F Drying and concentration E->F G Column chromatography F->G H Pure substituted product G->H

Caption: Experimental workflow for SNAr with an amine.

Biological Activity of Resulting Compounds

The ultimate measure of a building block's utility is the biological activity of the compounds synthesized from it. As mentioned, derivatives of this compound are key components of potent kinase inhibitors.

Table 2: Biological Activity of Kinase Inhibitors Derived from Dihalonitropyridine Scaffolds

Compound IDTarget Kinase(s)IC₅₀ (nM)Cell LineReference
27e FLT3 / Aurora A6.2 / 7.5 (Kd)MV4-11 / HCT116[1]
BPR1K871 FLT3 / Aurora A / Aurora B19 / 22 / 13MOLM-13 / MV4-11
Compound 54 FLT3 / Aurora B0.5 / 0.4MV4-11 / MOLM-13

These low nanomolar IC₅₀ values underscore the effectiveness of synthetic strategies employing dihalonitropyridine building blocks in generating highly potent kinase inhibitors.

Conclusion

This compound and its analogs are undeniably valuable and versatile intermediates in medicinal chemistry. Their high reactivity in nucleophilic aromatic substitution reactions, driven by the activating nitro group, allows for the efficient construction of complex heterocyclic molecules. While direct, comprehensive comparative studies remain an area for further research, the available data on analogous compounds clearly demonstrates the importance of the substitution pattern on reactivity. The successful application of these building blocks in the synthesis of potent kinase inhibitors for diseases such as AML validates their significance in modern drug discovery. Researchers and drug development professionals should consider the strategic advantages offered by this class of compounds in their synthetic endeavors.

References

The Strategic Advantage of Fluorination: A Cost-Benefit Analysis of 2-Chloro-3-fluoro-4-nitropyridine in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in large-scale synthesis is a critical decision balancing cost, efficiency, and the final product's desired properties. This guide provides an in-depth comparative analysis of 2-Chloro-3-fluoro-4-nitropyridine, a versatile fluorinated intermediate, against its non-fluorinated analogue, 2,3-dichloro-4-nitropyridine, in the context of Active Pharmaceutical Ingredient (API) manufacturing.

The inclusion of fluorine in pharmaceutical compounds is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.[1] this compound offers a strategic advantage by introducing a fluorine atom at a key position on the pyridine ring, a common scaffold in medicinal chemistry. This guide will delve into the quantitative aspects of its use, providing a clear cost-benefit analysis for its adoption in large-scale synthesis.

Performance Comparison: The Impact of Fluorine on Reactivity and Yield

The primary advantage of this compound lies in the enhanced reactivity and selectivity conferred by the fluorine atom. In nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many API syntheses, the high electronegativity of fluorine activates the pyridine ring, often leading to milder reaction conditions and improved yields compared to its chlorinated counterparts.

To illustrate this, we will consider a hypothetical large-scale synthesis of a key intermediate for a fictional API, where a primary amine is coupled with the pyridine ring.

ParameterThis compound2,3-dichloro-4-nitropyridine
Typical Reaction Yield 85-95%70-85%
Reaction Temperature 80-100°C100-120°C
Reaction Time 4-6 hours8-12 hours
By-product Formation Minimal, cleaner reaction profileHigher potential for side reactions and impurities
Purification Method Simple crystallizationColumn chromatography often required

Note: The data in this table is synthesized from typical reactivity patterns of halogenated nitropyridines and is intended for comparative purposes.

The higher reactivity of the C-F bond in SNAr reactions, in this context, allows for lower reaction temperatures and shorter reaction times, translating to significant energy savings and increased throughput in a manufacturing setting. Furthermore, the cleaner reaction profile often simplifies the downstream purification process, reducing the need for costly and time-consuming chromatographic methods.

Cost-Benefit Analysis: Weighing the Initial Investment Against Long-Term Gains

While the initial procurement cost of this compound may be higher than its non-fluorinated alternative, a comprehensive cost-benefit analysis reveals a more nuanced picture.

Cost/Benefit FactorThis compound2,3-dichloro-4-nitropyridine
Price per kg *₹50,000 ($600 USD)[2]~ $100 - $200 USD (Estimated)
Reagent Cost per Batch HigherLower
Energy Costs (Heating) LowerHigher
Solvent & Purification Costs LowerHigher
Waste Disposal Costs LowerHigher
Overall Process Time ShorterLonger
Final Product Purity HigherPotentially Lower
Potential for Improved API properties High (Enhanced metabolic stability, etc.)None
Estimated Overall Cost per kg of Final Intermediate More Favorable in the Long Run Lower Initial Outlay

Price is subject to market fluctuations and supplier.

The higher upfront cost of the fluorinated starting material can be offset by several factors in a large-scale campaign:

  • Increased Yield: A higher yield directly translates to more product from the same amount of starting material, reducing the cost per kilogram of the final intermediate.

  • Reduced Energy Consumption: Lower reaction temperatures and shorter reaction times lead to significant energy savings.

  • Simplified Purification: Avoiding column chromatography reduces solvent consumption, labor costs, and waste generation.

  • Improved Final Product Quality: The enhanced properties of the fluorinated API can lead to a more effective and valuable final drug product.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

Materials:

  • This compound or 2,3-dichloro-4-nitropyridine (1.0 eq)

  • Primary amine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the primary amine and DIPEA in DMF, add this compound (or 2,3-dichloro-4-nitropyridine) portion-wise at room temperature.

  • Heat the reaction mixture to the specified temperature (see performance comparison table) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography as required.

Case Study: Synthesis of Nevirapine Analogs

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[3][4][5] While the commercial synthesis of Nevirapine itself often utilizes 2-chloro-3-amino-4-picoline,[6][7] the synthesis of fluorinated analogs to improve its pharmacological profile would logically employ a fluorinated pyridine building block. The following workflow illustrates a potential synthetic route to a fluorinated Nevirapine analog, highlighting the role of this compound.

G A This compound B Nucleophilic Substitution (Amine Coupling) A->B Step 1 C Intermediate 1 B->C D Reduction of Nitro Group C->D Step 2 E Intermediate 2 (Diaminopyridine derivative) D->E F Condensation with 2-chloronicotinic acid derivative E->F Step 3 G Intermediate 3 F->G H Cyclization G->H Step 4 I Fluorinated Nevirapine Analog H->I

Fig. 1: Synthetic workflow for a fluorinated Nevirapine analog.

Signaling Pathway: Mechanism of Action of Nevirapine

Nevirapine and its analogs function by inhibiting the HIV-1 reverse transcriptase enzyme, a critical component of the viral replication cycle.[3][8][9] This inhibition is non-competitive, meaning the drug binds to an allosteric site on the enzyme, distinct from the active site.[3][8] This binding induces a conformational change in the enzyme, rendering it inactive and thus preventing the conversion of the viral RNA genome into DNA.

G cluster_virus HIV-1 Virus cluster_cell Host Cell Viral_RNA Viral RNA Genome RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Nevirapine Nevirapine Nevirapine->RT Allosteric Inhibition

Fig. 2: Inhibition of HIV-1 Reverse Transcriptase by Nevirapine.

Logical Framework for Reagent Selection

The decision to use this compound in a large-scale synthesis can be guided by a logical framework that considers both economic and scientific factors.

G cluster_cost Cost Analysis cluster_performance Performance Metrics cluster_api API Considerations Start Reagent Selection for Large-Scale Synthesis Cost Initial Reagent Cost Start->Cost Performance Reaction Performance Start->Performance API_Props Desired API Properties Start->API_Props Cost_Fluorinated Cost of this compound Cost->Cost_Fluorinated Cost_Alternative Cost of Alternative Cost->Cost_Alternative Yield Yield Performance->Yield Time Reaction Time Performance->Time Purity Purity & Purification Performance->Purity Metabolic_Stability Metabolic Stability API_Props->Metabolic_Stability Bioavailability Bioavailability API_Props->Bioavailability Decision Decision Cost_Fluorinated->Decision Cost_Alternative->Decision Yield->Decision Time->Decision Purity->Decision Metabolic_Stability->Decision Bioavailability->Decision

Fig. 3: Logical framework for reagent selection.

Conclusion

The use of this compound in large-scale synthesis represents a strategic investment. While the initial cost may be higher than non-fluorinated alternatives, the long-term benefits in terms of increased yield, reduced processing costs, and the potential for improved API properties present a compelling case for its adoption. For drug development professionals aiming to create more effective and robust pharmaceuticals, the strategic incorporation of fluorine through versatile building blocks like this compound is an invaluable tool in their synthetic arsenal.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Chloro-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is fundamental to laboratory safety and environmental stewardship. This document provides a comprehensive operational and disposal plan for 2-Chloro-3-fluoro-4-nitropyridine, drawing upon safety protocols for hazardous pyridine derivatives to ensure responsible handling.

Immediate Safety and Handling

Due to its chemical structure as a substituted nitropyridine, this compound should be handled as a hazardous substance. Pyridine and its derivatives are recognized as toxic, irritant, and flammable.[1] Therefore, all waste containing this compound must be treated as hazardous.

Personal Protective Equipment (PPE): Before initiating any disposal procedure, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid the inhalation of vapors.[1]

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1] For larger spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[1]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][2]

    • Do not mix this waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids.[1]

  • Waste Collection and Containment:

    • Solid Waste: Collect solid this compound and contaminated disposable items in a dedicated, clearly labeled hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).[2]

    • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container.[2]

    • Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[2]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2] The date of waste generation should also be included.[2]

  • Storage:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1][2]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2] For pyridine-based waste, incineration is a common disposal method.[3]

Disposal Workflow

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, PPE) ppe->segregate solid_waste Solid Waste Container (Labeled HDPE) segregate->solid_waste liquid_waste Liquid Waste Container (Labeled, Leak-proof) segregate->liquid_waste ppe_waste Contaminated PPE Bag segregate->ppe_waste label Label Containers Correctly: 'Hazardous Waste' Chemical Name, Date solid_waste->label liquid_waste->label ppe_waste->label store Store in Designated Secure Area label->store contact_ehs Arrange for Pickup by EHS or Licensed Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling 2-Chloro-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 2-Chloro-3-fluoro-4-nitropyridine (CAS Number: 109613-90-3). The following procedural guidance is designed to answer specific operational questions, ensuring safe laboratory practices and proper disposal.

Hazard Identification and Engineering Controls

This compound is a potentially hazardous chemical. Based on data for similar pyridine compounds, it should be handled with caution.[1][2]

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.

Engineering Controls:

  • All work with this compound must be conducted in a properly functioning certified laboratory chemical fume hood.[1]

  • Ensure that an emergency eyewash station and safety shower are readily accessible within the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or neoprene gloves are recommended. Avoid latex gloves.[1][2] Double gloving may be appropriate when handling higher concentrations.Provides chemical resistance against pyridine and its derivatives.
Eye and Face Protection Wear chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.
Skin and Body Protection A chemical-resistant lab coat is required. For larger quantities or procedures with a higher risk of exposure, consider flame-retardant and antistatic protective clothing.Protects against skin contact, which can be harmful. The flammability of pyridine compounds necessitates flame-retardant materials in certain situations.[2]
Respiratory Protection Work should be performed in a certified fume hood or a well-ventilated area to minimize inhalation exposure.[1] If ventilation is inadequate or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary. For situations with potential for particulates, a combination OV/P100 cartridge should be used.[5]Pyridine fumes can cause respiratory irritation, headaches, and dizziness.[1]

Quantitative Data for PPE Selection:

Glove Material General Recommendation for Pyridine Compounds Breakthrough Time (General Guidance)
Nitrile Rubber Good resistance to many chemicals, including some acids and organic solvents.[6]Varies significantly based on glove thickness, chemical concentration, and temperature. For incidental splash contact with hazardous chemicals, it is recommended to dispose of the gloves immediately.[7]
Neoprene Recommended for handling pyridine.[1]Offers good resistance to a range of chemicals.
Butyl Rubber Often provides excellent resistance to many organic compounds.May offer longer breakthrough times, but dexterity can be reduced.

Note: Always consult the glove manufacturer's specific chemical resistance data. If no data is available for this compound, it is advisable to conduct in-house testing for critical applications.

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment and Reagents prep_hood->prep_materials prep_waste Prepare Labeled Waste Containers prep_materials->prep_waste handle_weigh Weigh/Measure Compound in Fume Hood prep_waste->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction handle_monitor Continuously Monitor for Spills or Exposure handle_reaction->handle_monitor cleanup_decontaminate Decontaminate Work Surfaces handle_monitor->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste in Halogenated Organic Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Contaminated Solids in Designated Waste Container cleanup_dispose_liquid->cleanup_dispose_solid cleanup_doff Doff PPE in Correct Order cleanup_dispose_solid->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper segregation and disposal of chemical waste are imperative to ensure safety and environmental compliance.

Waste Segregation and Disposal:

  • Liquid Waste: this compound and any solutions containing it should be disposed of in a designated, labeled container for halogenated organic waste .[8][9] Do not mix with non-halogenated solvents.

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, must be collected in a separate, clearly labeled container for hazardous solid waste.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste. The decontaminated container can then be disposed of according to institutional guidelines.

  • Spills: In the event of a small spill within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spilled chemical. The absorbent material should then be placed in the hazardous solid waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Workflow:

cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal gen_liquid Liquid Waste (Solutions, Rinsates) seg_halogenated Halogenated Organic Liquid Waste Container gen_liquid->seg_halogenated gen_solid Solid Waste (Contaminated PPE, etc.) seg_solid Hazardous Solid Waste Container gen_solid->seg_solid gen_sharps Contaminated Sharps seg_sharps Sharps Container gen_sharps->seg_sharps disp_pickup Arrange for Hazardous Waste Pickup by EHS seg_halogenated->disp_pickup seg_solid->disp_pickup seg_sharps->disp_pickup

Caption: Waste Disposal Workflow for this compound.

Experimental Protocols Cited

Detailed experimental protocols for determining the efficacy of specific PPE against this compound are not available in the reviewed literature. The recommendations provided are based on established safety protocols for handling hazardous pyridine derivatives and general chemical resistance data for the suggested PPE materials. It is crucial for all personnel to receive training on the proper use, limitations, and disposal of PPE.

References

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